molecular formula C24H25BrN6O4S B15571407 PSB-1901

PSB-1901

Cat. No.: B15571407
M. Wt: 573.5 g/mol
InChI Key: UGKYSTLSSKLXJO-UHFFFAOYSA-N
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Description

PSB-1901 is a useful research compound. Its molecular formula is C24H25BrN6O4S and its molecular weight is 573.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C24H25BrN6O4S

Molecular Weight

573.5 g/mol

IUPAC Name

8-[4-[4-(4-bromophenyl)piperazin-1-yl]sulfonylphenyl]-1-propyl-3,7-dihydropurine-2,6-dione

InChI

InChI=1S/C24H25BrN6O4S/c1-2-11-31-23(32)20-22(28-24(31)33)27-21(26-20)16-3-9-19(10-4-16)36(34,35)30-14-12-29(13-15-30)18-7-5-17(25)6-8-18/h3-10H,2,11-15H2,1H3,(H,26,27)(H,28,33)

InChI Key

UGKYSTLSSKLXJO-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

The Core Mechanism of Action of PSB-1901: An In-depth Technical Guide for A2B Adenosine Receptor Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PSB-1901 is a highly potent and selective antagonist of the A2B adenosine receptor (A2BAR), a G protein-coupled receptor implicated in a variety of physiological and pathological processes, including inflammation, cancer, and fibrosis. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its binding affinity, its impact on downstream signaling pathways, and the experimental protocols used to characterize its antagonist activity. The information presented herein is intended to support further research and drug development efforts targeting the A2B adenosine receptor.

Introduction to the A2B Adenosine Receptor

The A2B adenosine receptor is one of four subtypes of adenosine receptors and is characterized by its relatively low affinity for the endogenous ligand, adenosine. Under conditions of cellular stress, such as hypoxia or inflammation, extracellular adenosine levels can rise significantly, leading to the activation of the A2B receptor. The A2BAR is known to couple to Gs and Gq proteins, initiating downstream signaling cascades that can have diverse cellular effects depending on the cell type and context.

This compound: A Potent and Selective A2BAR Antagonist

This compound is a xanthine derivative that has been identified as a highly potent and selective antagonist for the human and mouse A2B adenosine receptors.[1] Its high affinity and selectivity make it an invaluable tool for elucidating the physiological and pathophysiological roles of the A2BAR and a promising candidate for therapeutic development.

Quantitative Data on this compound Binding and Functional Activity

The potency and selectivity of this compound have been quantified through various in vitro assays. The following tables summarize the key quantitative data for this compound and related compounds.

Table 1: Binding Affinity of this compound for A2B Adenosine Receptors

SpeciesReceptorKi (nM)Reference
HumanA2BAR0.0835[1]
MouseA2BAR0.131[1]

Table 2: Functional Antagonist Activity of Related A2B Antagonists

CompoundAssayParameterValue (nM)Cell LineReference
PSB 603cAMP accumulationKB1.3HEK 293[2]
PSB-21500Gα15 protein activationIC504.57 ± 1.26---[3][4][5]
PSB-21503Gα15 protein activationIC5059.2 ± 20.1---[3][4][5]
PSB-1115Gα15 protein activationIC50865 ± 415---[3][4][5]

Note: While a specific IC50 value for this compound in a functional assay was not found in the provided search results, the sub-nanomolar Ki values and the low nanomolar functional activity of closely related compounds underscore its high potency.

Mechanism of Action: Impact on Downstream Signaling Pathways

The A2B adenosine receptor, upon activation by an agonist, initiates a cascade of intracellular events. This compound, as a competitive antagonist, blocks these signaling pathways by preventing agonist binding to the receptor.

Inhibition of Gs-Mediated Signaling

The canonical signaling pathway for the A2BAR involves its coupling to the Gs protein, which activates adenylyl cyclase to produce cyclic AMP (cAMP). This increase in intracellular cAMP leads to the activation of Protein Kinase A (PKA) and Exchange protein activated by cAMP (Epac). This compound effectively blocks this pathway by preventing the initial Gs protein activation.

Modulation of Gq-Mediated Signaling

In some cell types, the A2BAR can also couple to Gq proteins, leading to the activation of phospholipase C (PLC). PLC activation results in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate Protein Kinase C (PKC), respectively. By blocking agonist binding, this compound prevents this Gq-mediated signaling cascade.

Impact on MAPK and NF-κB Signaling

The A2B receptor has been shown to modulate the activity of Mitogen-Activated Protein Kinase (MAPK) pathways, including p38 MAPK and ERK1/2, as well as the transcription factor NF-κB. A2BAR stimulation can lead to the activation of p38 MAPK, which is implicated in inflammatory responses.[6] Conversely, in some contexts, A2BAR activation can lead to the dephosphorylation and inactivation of ERK1/2.[7] Furthermore, A2BAR stimulation has been shown to inhibit the activation of NF-κB.[8][9] As an antagonist, this compound would be expected to prevent these downstream effects on MAPK and NF-κB signaling by blocking the initial receptor activation.

Visualizing the Mechanism of Action and Experimental Workflows

A2B Adenosine Receptor Signaling Pathway and this compound Antagonism

A2B_Signaling_and_PSB1901_Antagonism cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Adenosine Adenosine (Agonist) A2BAR A2B Receptor Adenosine->A2BAR Activates PSB1901 This compound (Antagonist) PSB1901->A2BAR Blocks Gs Gs A2BAR->Gs Gq Gq A2BAR->Gq AC Adenylyl Cyclase Gs->AC Activates PLC Phospholipase C Gq->PLC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates MAPK p38 MAPK ERK1/2 PKA->MAPK NFkB NF-κB PKA->NFkB IP3 IP3 PLC->IP3 Produces DAG DAG PLC->DAG Produces Ca2 ↑ [Ca2+] IP3->Ca2 PKC PKC DAG->PKC Activates PKC->MAPK PKC->NFkB CellularResponse Cellular Response (e.g., Inflammation) MAPK->CellularResponse NFkB->CellularResponse

Caption: A2B receptor signaling and the antagonistic action of this compound.

Experimental Workflow for Competitive Radioligand Binding Assay

Radioligand_Binding_Workflow start Start prep_membranes Prepare Cell Membranes (e.g., from CHO-hA2BAR cells) start->prep_membranes incubation Incubate Membranes with: - Radiolabeled Ligand (e.g., [3H]PSB-603) - Varying concentrations of this compound prep_membranes->incubation separation Separate Bound and Free Ligand (Rapid Filtration) incubation->separation quantification Quantify Radioactivity (Scintillation Counting) separation->quantification analysis Data Analysis (IC50 and Ki determination) quantification->analysis end End analysis->end

Caption: Workflow for determining this compound binding affinity.

Detailed Experimental Protocols

Competitive Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of this compound for the A2B adenosine receptor.

Materials:

  • Cell membranes from CHO cells stably expressing the human A2B adenosine receptor (CHO-hA2BAR).

  • Radioligand: [3H]PSB-603 (a selective A2BAR antagonist radioligand).

  • This compound (unlabeled competitor).

  • Binding buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters.

  • Scintillation fluid.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize CHO-hA2BAR cells in cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and repeat the centrifugation. Finally, resuspend the membrane pellet in the binding buffer. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 50 µL of binding buffer.

    • 25 µL of various concentrations of this compound (typically a serial dilution). For total binding wells, add 25 µL of binding buffer. For non-specific binding wells, add 25 µL of a high concentration of a non-radiolabeled A2BAR antagonist (e.g., 10 µM ZM 241385).

    • 25 µL of [3H]PSB-603 at a final concentration close to its Kd.

    • 100 µL of the prepared cell membranes.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Subtract the non-specific binding from the total binding to obtain the specific binding. Plot the specific binding as a function of the logarithm of the this compound concentration. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay

This protocol measures the ability of this compound to inhibit agonist-induced cAMP production.

Materials:

  • HEK293 cells endogenously expressing the A2B adenosine receptor or a cell line overexpressing the receptor.

  • This compound.

  • A2BAR agonist (e.g., NECA).

  • Cell culture medium.

  • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

Procedure:

  • Cell Culture: Plate the cells in a 96-well plate and grow to confluency.

  • Pre-treatment: Pre-incubate the cells with varying concentrations of this compound in the presence of a phosphodiesterase inhibitor for 15-30 minutes at 37°C.

  • Agonist Stimulation: Add an A2BAR agonist (e.g., NECA) at a concentration that elicits a submaximal response (e.g., EC80) to all wells except the basal control wells.

  • Incubation: Incubate the plate for 15-30 minutes at 37°C to allow for cAMP accumulation.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit.

  • Data Analysis: Plot the cAMP concentration as a function of the logarithm of the this compound concentration. Fit the data to a dose-response curve to determine the IC50 value of this compound for the inhibition of agonist-stimulated cAMP production.

Conclusion

This compound is a powerful research tool and a promising therapeutic lead due to its exceptional potency and selectivity as an A2B adenosine receptor antagonist. Its mechanism of action involves the competitive blockade of agonist binding, thereby inhibiting downstream signaling through Gs/cAMP and Gq/PLC pathways and modulating the activity of key signaling molecules like p38 MAPK, ERK1/2, and NF-κB. The detailed protocols provided in this guide offer a framework for the continued investigation and characterization of this compound and other A2BAR antagonists, paving the way for new therapeutic strategies targeting this important receptor.

References

The Role of PSB-1901 in Cancer Immunotherapy: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tumor microenvironment (TME) presents a significant barrier to effective anti-cancer immunity, often characterized by immunosuppressive conditions that facilitate tumor growth and metastasis. A key player in this immunosuppressive milieu is the nucleoside adenosine, which accumulates to high levels within the TME. Adenosine exerts its effects through four G protein-coupled receptors, with the A2B adenosine receptor (A2BAR) emerging as a critical target in oncology. Upregulated on various cancer and immune cells, A2BAR activation promotes tumor cell proliferation, angiogenesis, and metastasis while dampening the anti-tumor immune response.[1][2] Consequently, antagonists of A2BAR are being actively investigated as promising novel cancer immunotherapeutics.[1][2]

PSB-1901 is a novel, highly potent, and selective A2B adenosine receptor antagonist. Its picomolar affinity and exceptional selectivity for the human A2BAR make it a valuable research tool and a potential candidate for therapeutic development. This technical guide provides an in-depth overview of this compound, including its mechanism of action, relevant signaling pathways, and the experimental methodologies used to characterize its activity, all within the context of cancer immunotherapy.

Core Mechanism of Action of A2BAR Antagonism in Cancer Immunotherapy

The primary role of this compound in cancer immunotherapy is to block the immunosuppressive signals mediated by adenosine through the A2B receptor. By antagonizing A2BAR, this compound is expected to reverse adenosine-induced immune cell dysfunction and inhibit tumor-promoting pathways. The general effects of A2BAR blockade in the tumor microenvironment include:

  • Enhancement of Anti-Tumor Immunity: A2BAR antagonism can rescue the activity of T cells and Natural Killer (NK) cells from adenosine-mediated suppression, leading to increased proliferation, infiltration into tumors, and production of cytotoxic molecules like IFNγ and perforin.[3]

  • Inhibition of Tumor Growth and Proliferation: Blockade of A2BAR has been shown to decrease the proliferation of various cancer cell lines, including prostate and colon cancer.[4]

  • Anti-Angiogenic Effects: A2BAR signaling is implicated in angiogenesis. Its blockade can inhibit the formation of new blood vessels that supply tumors with essential nutrients.[1]

  • Anti-Metastatic Activity: A2BAR activation enhances cancer cell migration and metastasis. Antagonists of this receptor can suppress these processes.[1]

Quantitative Data for this compound

This compound has demonstrated exceptional potency and selectivity for the A2B adenosine receptor in in vitro assays. The following tables summarize the key quantitative data from its initial characterization.

Compound Receptor K_i_ (nM) Reference
This compoundHuman A2BAR0.0835[5]
This compoundMouse A2BAR0.131[5]

Table 1: Inhibitory Constant (K_i_) of this compound

Compound Receptor K_B_ (nM) Reference
This compoundHuman A2BAR0.0598[5]

Table 2: Equilibrium Dissociation Constant (K_B_) of this compound

This compound exhibits over 10,000-fold selectivity for the human A2BAR over other adenosine receptor subtypes (A1, A2A, and A3), highlighting its potential for targeted therapy with minimal off-target effects.[5]

Signaling Pathways

The signaling cascade initiated by adenosine binding to A2BAR is complex and can involve both Gαs and Gαq proteins, leading to the activation of multiple downstream effectors that contribute to immunosuppression and tumor progression. This compound, by blocking the initial receptor activation, inhibits these downstream pathways.

A2BAR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Adenosine Adenosine A2BAR A2B Receptor Adenosine->A2BAR Activates PSB1901 This compound PSB1901->A2BAR Blocks G_protein Gαs/Gαq A2BAR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates PLC PLC G_protein->PLC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Activates IP3_DAG IP3 / DAG PLC->IP3_DAG Produces Ca2 Ca²⁺ IP3_DAG->Ca2 Releases NFAT NFAT Ca2->NFAT Activates Gene_Expression Gene Expression (e.g., VEGF, IL-8, COX-2) CREB->Gene_Expression NFAT->Gene_Expression Immune_Suppression Immune Suppression Tumor Progression Gene_Expression->Immune_Suppression

A2BAR Signaling Pathway leading to Immunosuppression and Tumor Progression.

Experimental Protocols

Detailed experimental protocols are crucial for the evaluation of A2BAR antagonists. Below are representative methodologies for key in vitro assays, based on the characterization of potent A2BAR antagonists.

Radioligand Binding Assays

This protocol is used to determine the binding affinity (K_i_) of a test compound for the A2B adenosine receptor.

Radioligand_Binding_Assay start Start prep_membranes Prepare cell membranes expressing human A2BAR start->prep_membranes incubation Incubate membranes with radioligand (e.g., [³H]PSB-603) and varying concentrations of This compound prep_membranes->incubation separation Separate bound and free radioligand by filtration incubation->separation quantification Quantify radioactivity of bound radioligand using liquid scintillation counting separation->quantification analysis Analyze data using non-linear regression to determine IC₅₀ and calculate K_i_ quantification->analysis end End analysis->end

Workflow for Radioligand Binding Assay.

Detailed Methodology:

  • Membrane Preparation: Cell membranes are prepared from CHO cells stably expressing the recombinant human A2B adenosine receptor.

  • Incubation: Assays are performed in a total volume of 250 µL containing 50 mM Tris-HCl buffer (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, and adenosine deaminase (2 U/mL). Membranes (50-100 µg of protein) are incubated with a specific A2BAR radioligand (e.g., [³H]PSB-603) and various concentrations of the test compound (this compound).

  • Separation: The incubation is terminated by rapid filtration through glass fiber filters. The filters are then washed with ice-cold buffer to remove unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation spectrometry.

  • Data Analysis: The IC₅₀ values are determined from competition curves using non-linear regression analysis. The K_i_ values are then calculated using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This functional assay measures the ability of an antagonist to inhibit the agonist-induced production of cyclic AMP (cAMP), a key second messenger in A2BAR signaling.

cAMP_Assay_Workflow start Start cell_culture Culture CHO cells expressing human A2BAR start->cell_culture pre_incubation Pre-incubate cells with varying concentrations of this compound cell_culture->pre_incubation stimulation Stimulate cells with an A2BAR agonist (e.g., NECA) pre_incubation->stimulation lysis_detection Lyse cells and measure intracellular cAMP levels (e.g., using HTRF or ELISA) stimulation->lysis_detection analysis Analyze data to determine IC₅₀ and calculate K_B_ lysis_detection->analysis end End analysis->end

Workflow for cAMP Accumulation Assay.

Detailed Methodology:

  • Cell Culture: CHO cells stably expressing the human A2B adenosine receptor are cultured in appropriate media.

  • Pre-incubation: Cells are harvested and resuspended in assay buffer. They are then pre-incubated with various concentrations of the antagonist (this compound) for a defined period (e.g., 30 minutes) at 37°C.

  • Stimulation: An A2BAR agonist (e.g., NECA) is added to the cell suspension to stimulate cAMP production, and the incubation continues for another defined period (e.g., 30 minutes).

  • Lysis and Detection: The reaction is stopped, and the cells are lysed. The intracellular cAMP concentration is quantified using a commercially available assay kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis: The concentration-response curves are analyzed using non-linear regression to determine the IC₅₀ values. The equilibrium dissociation constant (K_B_) is calculated using the Schild equation.

Conclusion and Future Directions

This compound represents a significant advancement in the development of A2B adenosine receptor antagonists due to its picomolar potency and high selectivity. While direct preclinical and clinical data on this compound in cancer immunotherapy are not yet widely available, the extensive research on other A2BAR antagonists strongly supports its potential as a powerful tool to dissect the role of A2BAR in the tumor microenvironment and as a promising candidate for further therapeutic development. Future studies should focus on evaluating the in vivo efficacy of this compound in various cancer models, both as a monotherapy and in combination with existing immunotherapies such as immune checkpoint inhibitors. Such investigations will be crucial in translating the exceptional in vitro profile of this compound into a novel and effective treatment strategy for cancer patients.

References

The Molecular Blueprint of a Potent A₂B Adenosine Receptor Antagonist: A Technical Guide to the Structure-Activity Relationship of PSB-1901

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of PSB-1901, a highly potent and selective antagonist of the A₂B adenosine receptor (A₂BAR). Designed for researchers, scientists, and professionals in drug development, this document elucidates the key structural features of the xanthine scaffold that govern its remarkable affinity and selectivity. Through a systematic exploration of its molecular interactions, supported by comprehensive data, detailed experimental protocols, and visual representations of its mechanism of action, this guide serves as a critical resource for the ongoing development of A₂BAR-targeted therapeutics.

Introduction

The A₂B adenosine receptor, a G-protein coupled receptor, is a key player in a multitude of physiological and pathophysiological processes, including inflammation, angiogenesis, and fibrosis. Its role in disease has made it an attractive target for therapeutic intervention. This compound has emerged as a lead compound in this area, exhibiting picomolar potency and exceptional selectivity for the A₂BAR.[1][2] Understanding the intricate relationship between its chemical structure and biological activity is paramount for the rational design of next-generation antagonists with improved pharmacological profiles.

Core Structure-Activity Relationship of Xanthine-Based A₂BAR Antagonists

The pharmacological profile of this compound and its analogs is intrinsically linked to the substitutions on the xanthine core. The general structure consists of a xanthine scaffold with key substitutions at the N¹, N³, and C⁸ positions. This compound is characterized by a propyl group at N¹, no substitution at N³, and a phenylsulfonamide moiety at C⁸, which is further functionalized with a 4-bromophenylpiperazine group.[3]

Key Structural Insights:
  • N¹-Position: Alkylation at the N¹ position is crucial for high affinity. A propyl group, as seen in this compound, is found to be optimal for potent A₂BAR antagonism.[3]

  • N³-Position: In contrast to the N¹ position, substitution at the N³ position is generally detrimental to A₂BAR affinity and selectivity.

  • C⁸-Position: The C⁸ position is the most tolerant to a wide range of bulky substituents and is the primary determinant of selectivity. The phenylsulfonamide linker in this compound, coupled with the terminal 4-bromophenylpiperazine, is a key contributor to its high potency. Computational studies have suggested that halogen bonding involving the bromine atom may contribute significantly to the compound's outstanding potency.[1]

Quantitative Analysis of this compound and Related Analogs

The following tables summarize the binding affinities (Ki) of this compound and a selection of its structural analogs for the human A₂B adenosine receptor and other adenosine receptor subtypes, highlighting the impact of specific structural modifications.

CompoundN¹-Substituent8-Position SubstituenthA₂B Ki (nM)Selectivity vs. hA₁Selectivity vs. hA₂ASelectivity vs. hA₃
This compound Propyl 4-((4-(4-Bromophenyl)piperazin-1-yl)sulfonyl)phenyl 0.0835 [1]>10,000-fold [1]>10,000-fold [1]>10,000-fold [1]
PSB-603Propyl4-((4-(4-Chlorophenyl)piperazin-1-yl)sulfonyl)phenyl0.553[4]>18,000-fold>18,000-fold>18,000-fold
Analog 1Propyl4-Sulfophenyl53[5]>180-fold>400-fold>180-fold
Analog 2Butyl4-Carboxyphenyl24[5]49-fold>150-fold>150-fold

Experimental Protocols

Radioligand Binding Assay for A₂B Adenosine Receptor

This protocol is designed to determine the binding affinity of test compounds for the A₂B adenosine receptor.

Materials:

  • HEK-293 cell membranes expressing the human A₂B adenosine receptor.

  • [³H]PSB-603 (Radioligand).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-specific binding control: NECA (5'-N-Ethylcarboxamidoadenosine) at a high concentration (e.g., 100 µM).

  • Test compounds dissolved in DMSO.

  • Glass fiber filters (GF/B).

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Prepare dilutions of the test compound in the assay buffer.

  • In a 96-well plate, add in the following order:

    • 50 µL of assay buffer (for total binding) or 50 µL of non-specific binding control.

    • 50 µL of the test compound dilution.

    • 100 µL of the radioligand solution ([³H]PSB-603).

    • 50 µL of the membrane preparation.

  • Incubate the plate at room temperature for 60 minutes with gentle agitation.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer.

  • Dry the filters and place them in scintillation vials.

  • Add scintillation cocktail to each vial and count the radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the IC₅₀ value of the test compound. The Ki value can then be calculated using the Cheng-Prusoff equation.

Functional Assay: cAMP Accumulation

This assay measures the ability of a compound to antagonize the agonist-induced stimulation of cyclic AMP (cAMP) production via the A₂B adenosine receptor.

Materials:

  • HEK-293 cells stably expressing the human A₂B adenosine receptor.

  • Cell culture medium (e.g., DMEM).

  • Assay medium (e.g., serum-free DMEM with 50 mM HEPES, pH 7.4).

  • NECA (agonist).

  • Rolipram (phosphodiesterase inhibitor).

  • Adenosine deaminase.

  • Test compounds dissolved in DMSO.

  • cAMP assay kit (e.g., HTRF-based).

Procedure:

  • Seed the cells in a 96-well plate and culture overnight.

  • Wash the cells with the assay medium.

  • Pre-incubate the cells with the test compound and rolipram for 15-30 minutes at 37°C.

  • Stimulate the cells with an EC₈₀ concentration of NECA for 15-30 minutes at 37°C.

  • Lyse the cells according to the cAMP assay kit protocol.

  • Measure the cAMP levels using a plate reader compatible with the assay kit's detection method.

  • Determine the IC₅₀ value of the test compound for the inhibition of agonist-induced cAMP production.

Visualizing the Molecular Landscape

A₂B Adenosine Receptor Signaling Pathway

The A₂B adenosine receptor, upon activation by an agonist like adenosine or NECA, primarily couples to the Gs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cAMP levels. In some cell types, it can also couple to Gq proteins, activating the phospholipase C pathway. This compound acts as an antagonist, blocking the agonist from binding to the receptor and thereby inhibiting these downstream signaling events.

A2B_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular A2BR A₂B Receptor G_protein Gαs/Gq A2BR->G_protein Couples to AC Adenylyl Cyclase G_protein->AC Activates PLC Phospholipase C G_protein->PLC Activates cAMP cAMP AC->cAMP Converts ATP to IP3_DAG IP₃ / DAG PLC->IP3_DAG Hydrolyzes PIP₂ to Agonist Agonist (e.g., Adenosine, NECA) Agonist->A2BR Activates PSB1901 This compound (Antagonist) PSB1901->A2BR Blocks PKA Protein Kinase A cAMP->PKA Activates CREB CREB Activation PKA->CREB Phosphorylates Ca_PKC Ca²⁺ Release / PKC Activation IP3_DAG->Ca_PKC Leads to

Caption: A₂B Adenosine Receptor Signaling Cascade.

Experimental Workflow for SAR Studies of A₂BAR Antagonists

The development and characterization of novel A₂BAR antagonists like this compound follow a structured experimental workflow, from initial chemical synthesis to comprehensive pharmacological evaluation.

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_screening Pharmacological Screening cluster_analysis Data Analysis & Iteration Synthesis Synthesis of Xanthine Analogs Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Binding_Assay Primary Screen: Radioligand Binding Assay (A₂B Affinity - Ki) Purification->Binding_Assay Test Compounds Functional_Assay Secondary Screen: Functional Assay (cAMP Accumulation - IC₅₀) Binding_Assay->Functional_Assay Active Hits Selectivity_Panel Selectivity Profiling (A₁, A₂A, A₃ Binding Assays) Functional_Assay->Selectivity_Panel Potent Antagonists SAR_Analysis Structure-Activity Relationship Analysis Selectivity_Panel->SAR_Analysis Pharmacological Data Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization SAR Insights Lead_Optimization->Synthesis Design New Analogs

Caption: Drug Discovery Workflow for A₂BAR Antagonists.

Conclusion

This compound stands as a testament to the power of medicinal chemistry in developing highly potent and selective receptor antagonists. Its structure-activity relationship, centered on the strategic substitution of the xanthine core, provides a robust framework for the design of future A₂BAR-targeting therapeutics. This guide offers a comprehensive overview of the key molecular determinants of this compound's activity and the experimental methodologies used for its characterization, serving as a valuable resource for the scientific community dedicated to advancing the field of adenosine receptor pharmacology.

References

PSB-1901: A Comparative Analysis of Selectivity for Human versus Mouse A2B Adenosine Receptors

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth analysis of the selective binding affinity of PSB-1901, a potent antagonist, for the human and mouse A2B adenosine receptors (A2BAR). The A2B receptor, a G protein-coupled receptor, is a significant target in various pathological conditions, including inflammation, cancer, and diabetes. Understanding the species-specific selectivity of antagonists like this compound is crucial for the preclinical evaluation and translation of therapeutic candidates.

Quantitative Analysis of Binding Affinity

This compound demonstrates high-affinity binding to both human and mouse A2B adenosine receptors. The equilibrium dissociation constant (Ki) and the antagonist dissociation constant (KB) values are summarized below, highlighting the compound's potent interaction with its target in both species.

SpeciesReceptorLigandAssay TypeParameterValue (nM)
HumanA2B Adenosine ReceptorThis compoundRadioligand BindingKi0.0835[1][2]
HumanA2B Adenosine ReceptorThis compoundFunctional AssayKB0.0598[2]
MouseA2B Adenosine ReceptorThis compoundRadioligand BindingKi0.131[1]

Note: A lower Ki/KB value indicates a higher binding affinity. The data indicates that this compound has a slightly higher affinity for the human A2B receptor compared to the mouse counterpart.

Experimental Protocols

While specific detailed protocols for the determination of the this compound binding affinities presented above are not publicly available, the following represents a standard methodology for such experiments based on established practices for A2B receptor antagonists.

Radioligand Binding Assays

This method is employed to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.

1. Membrane Preparation:

  • HEK-293 cells stably expressing either human or mouse A2B adenosine receptors are cultured and harvested.

  • The cells are lysed, and the cell membranes are isolated through centrifugation.

  • The protein concentration of the membrane preparation is determined using a standard protein assay.

2. Binding Assay Protocol:

  • The assay is typically performed in a 96-well plate format.

  • Each well contains the cell membrane preparation, a fixed concentration of a selective A2B receptor radioligand (e.g., [³H]PSB-603), and varying concentrations of the unlabeled antagonist (this compound).

  • The reaction is incubated at a specific temperature (e.g., room temperature) for a defined period to reach equilibrium.

  • Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled antagonist.

  • The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.

  • The radioactivity retained on the filters is quantified using a scintillation counter.

3. Data Analysis:

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding curve.

  • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

experimental_workflow_radioligand_binding cluster_preparation Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep1 HEK-293 cells expressing human or mouse A2BAR prep2 Cell Lysis & Membrane Isolation prep1->prep2 prep3 Protein Quantification prep2->prep3 assay1 Incubate membranes with [³H]Radioligand & this compound prep3->assay1 assay2 Equilibration assay1->assay2 assay3 Rapid Filtration assay2->assay3 assay4 Scintillation Counting assay3->assay4 analysis1 Calculate Specific Binding assay4->analysis1 analysis2 Generate Competition Curve (Determine IC50) analysis1->analysis2 analysis3 Calculate Ki using Cheng-Prusoff Equation analysis2->analysis3

Fig. 1: Radioligand Binding Assay Workflow
Functional Assays (cAMP Accumulation)

Functional assays are essential to determine the antagonist activity (KB) of a compound by measuring its ability to inhibit the downstream signaling of the receptor in response to an agonist. For the Gs-coupled A2B receptor, this is commonly assessed by measuring changes in intracellular cyclic AMP (cAMP) levels.

1. Cell Culture and Seeding:

  • Cells expressing the target receptor (human or mouse A2B) are seeded into 96-well plates and cultured to an appropriate confluency.

2. Antagonist and Agonist Treatment:

  • The cells are pre-incubated with varying concentrations of the antagonist (this compound) for a specific duration.

  • Subsequently, a fixed concentration of an A2B receptor agonist (e.g., NECA) is added to stimulate the receptor and induce cAMP production.

3. cAMP Measurement:

  • After agonist stimulation, the cells are lysed.

  • The intracellular cAMP concentration is measured using a variety of commercially available kits, often based on competitive immunoassays (e.g., HTRF, ELISA).

4. Data Analysis:

  • The concentration-response curves for the agonist in the presence of different antagonist concentrations are generated.

  • The Schild regression analysis is used to determine the pA2 value, which is the negative logarithm of the antagonist concentration that requires a two-fold increase in the agonist concentration to produce the same response.

  • The KB value is then calculated from the pA2 value.

signaling_pathway_a2b_receptor cluster_membrane Cell Membrane cluster_intracellular Intracellular A2BAR A2B Receptor Gs Gs Protein A2BAR->Gs Activates AC Adenylate Cyclase Gs->AC Activates ATP ATP AC->ATP Converts cAMP cAMP AC->cAMP to PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene Regulates Agonist Agonist (e.g., NECA) Agonist->A2BAR Activates PSB1901 This compound (Antagonist) PSB1901->A2BAR Blocks

Fig. 2: A2B Receptor Signaling Pathway

Conclusion

This compound is a highly potent antagonist of both human and mouse A2B adenosine receptors, with a slight preference for the human receptor. This high affinity in both species makes this compound a valuable pharmacological tool for in vitro and in vivo studies aimed at elucidating the physiological and pathophysiological roles of the A2B receptor. The experimental protocols outlined in this guide provide a framework for the characterization of A2B receptor antagonists and can be adapted for the screening and evaluation of novel drug candidates. The provided diagrams offer a visual representation of the experimental workflow and the underlying signaling pathway, aiding in the comprehension of the methodologies and the mechanism of action of A2B receptor antagonists.

References

Preclinical Research Applications of VBI-1901 in Oncology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The query specified "PSB-1901," however, extensive research yielded no results for a compound with this name in the context of oncology. It is highly probable that this was a typographical error and the intended subject is VBI-1901 , a cancer vaccine immunotherapeutic. This document will focus on the publicly available preclinical data for VBI-1901.

Introduction

VBI-1901 is a novel cancer vaccine immunotherapeutic candidate developed using VBI Vaccines' enveloped virus-like particle (eVLP) technology.[1][2] It is designed to target two highly immunogenic cytomegalovirus (CMV) antigens, glycoprotein B (gB) and phosphoprotein 65 (pp65).[1][2][3] The rationale for this approach is based on the observation that CMV antigens are frequently expressed in several solid tumors, including over 90% of glioblastoma (GBM) tumors, but not in healthy surrounding brain tissue.[3][4] This tumor-specific expression makes CMV an attractive target for immunotherapy. VBI-1901 is being developed primarily for the treatment of recurrent GBM, an aggressive and common form of brain cancer with limited effective treatment options.[3]

Mechanism of Action

VBI-1901 is designed to stimulate a targeted anti-tumor immune response by leveraging a patient's existing immunological memory to CMV. The vaccine is composed of eVLPs that co-express CMV gB and pp65 antigens. Upon administration, these eVLPs are intended to be taken up by antigen-presenting cells (APCs), such as dendritic cells (DCs). These APCs then process the gB and pp65 antigens and present them to T cells, leading to the activation and expansion of CMV-specific CD4+ and CD8+ T cells. These activated T cells can then recognize and eliminate GBM tumor cells that express the CMV antigens. To enhance this immune response, VBI-1901 is often administered with an adjuvant, such as granulocyte-macrophage colony-stimulating factor (GM-CSF), which helps to recruit and activate APCs at the injection site.[5]

Below is a diagram illustrating the proposed mechanism of action:

VBI-1901_Mechanism_of_Action cluster_0 Vaccination Site cluster_1 Lymph Node cluster_2 Tumor Microenvironment VBI1901 VBI-1901 eVLP (gB + pp65) APC Antigen Presenting Cell (e.g., Dendritic Cell) VBI1901->APC Uptake GMCSF GM-CSF (Adjuvant) GMCSF->APC Activation APC_Activated Activated APC APC->APC_Activated Migration TCell_Naive Naive T-Cells TCell_Activated Activated CMV-Specific CD4+ & CD8+ T-Cells TCell_Naive->TCell_Activated Activation & Expansion APC_Activated->TCell_Naive Antigen Presentation TCell_Effector Effector T-Cell TCell_Activated->TCell_Effector Trafficking GBM_Cell Glioblastoma Cell (Expressing CMV Antigens) TCell_Effector->GBM_Cell Recognition & Killing

Caption: Proposed mechanism of action of VBI-1901.

Preclinical Studies

Publicly available information on the preclinical evaluation of VBI-1901 is primarily found in press releases and conference presentations, with detailed quantitative data from peer-reviewed publications being limited. The following summarizes the key findings from these sources.

In Vitro / Ex Vivo Studies

Preclinical investigations have utilized human peripheral blood mononuclear cells (PBMCs) from both healthy donors and GBM patients to assess the immunogenicity of VBI-1901.

Assay Type Cell Source Key Findings Reference
T-Cell ResponsePBMCs from healthy subjects and GBM patientsStimulation of strong CD4+ and CD8+ T-cell responses ex vivo, characterized by the secretion of IFN-γ and CCL3.
In Vivo Studies

Animal models have been instrumental in demonstrating the in vivo activity and mechanism of action of VBI-1901.

Animal Model Treatment Regimen Key Findings Reference
MouseVBI-1901Induced desired anti-tumor immunity, with expansion of both CD4+ and CD8+ T-cell responses.
Rhesus Macaques (CMV+)VBI-1901 + GM-CSFAfter two doses, boosting of CMV-specific T-cell responses was observed in all animals. The vaccine stimulated innate immunity, enhancing the restimulation of CMV-specific T-cell immunity.[5][5]

Experimental Protocols

Detailed experimental protocols from the preclinical studies of VBI-1901 are not extensively published. However, based on the available information, a general workflow for the preclinical evaluation can be outlined.

Preclinical_Workflow cluster_0 In Vitro / Ex Vivo Evaluation cluster_1 In Vivo Evaluation PBMC_Isolation Isolate PBMCs from Healthy Donors & GBM Patients TCell_Stimulation Stimulate PBMCs with VBI-1901 PBMC_Isolation->TCell_Stimulation TCell_Analysis Analyze T-Cell Responses (e.g., IFN-γ, CCL3 secretion) TCell_Stimulation->TCell_Analysis Vaccination Vaccinate with VBI-1901 +/- GM-CSF Adjuvant TCell_Analysis->Vaccination Informs In Vivo Studies Animal_Model Select Animal Model (Mouse, Rhesus Macaque) Animal_Model->Vaccination Tumor_Challenge Tumor Challenge (in relevant models) Animal_Model->Tumor_Challenge Immune_Monitoring Monitor Immune Responses (T-Cell Expansion) Vaccination->Immune_Monitoring Efficacy_Assessment Assess Anti-Tumor Efficacy (Tumor Growth, Survival) Tumor_Challenge->Efficacy_Assessment

Caption: Generalized preclinical experimental workflow for VBI-1901.

Signaling Pathways

The therapeutic effect of VBI-1901 is mediated by the cellular arm of the adaptive immune system, specifically through the activation of T-cell signaling pathways. The interaction between a T-cell receptor (TCR) on a CMV-specific T-cell and the peptide-MHC complex on an antigen-presenting cell or a tumor cell initiates a cascade of intracellular signaling events. This leads to T-cell activation, proliferation, and the execution of effector functions, such as the release of cytotoxic granules (e.g., perforin and granzymes) that induce apoptosis in the target tumor cell.

T_Cell_Activation_Signaling cluster_0 Cell-Cell Interaction cluster_1 Intracellular Signaling Cascade cluster_2 T-Cell Effector Functions APC_Tumor APC or Tumor Cell T_Cell CMV-Specific T-Cell APC_Tumor->T_Cell TCR-pMHC Engagement Signal_Initiation Signal Initiation (Lck, ZAP-70) T_Cell->Signal_Initiation Signal_Pathways Activation of Multiple Signaling Pathways (e.g., NFAT, AP-1, NF-κB) Signal_Initiation->Signal_Pathways Gene_Expression Changes in Gene Expression Signal_Pathways->Gene_Expression Proliferation Proliferation & Differentiation Gene_Expression->Proliferation Cytokine_Release Cytokine Release (e.g., IFN-γ, TNF-α) Gene_Expression->Cytokine_Release Cytotoxicity Cytotoxicity (Perforin, Granzymes) Gene_Expression->Cytotoxicity

Caption: Simplified T-cell activation signaling pathway.

Summary and Future Directions

The available preclinical data for VBI-1901, although not extensively detailed in peer-reviewed literature, suggests a promising mechanism of action for the treatment of CMV-positive tumors like glioblastoma. The in vitro and in vivo studies have demonstrated the vaccine's ability to elicit a robust CMV-specific T-cell response, which is the intended therapeutic mechanism. These preclinical findings have provided a strong rationale for the ongoing clinical trials in recurrent GBM patients. Future preclinical research could explore the synergistic effects of VBI-1901 with other immunotherapies, such as checkpoint inhibitors, or its application in other CMV-associated malignancies. The publication of more detailed quantitative data from the initial preclinical studies would be valuable for the scientific community.

References

PSB-1901: A Potent and Selective Tool for Interrogating Adenosine Signaling in the Tumor Microenvironment

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

In the complex tumor microenvironment (TME), adenosine has emerged as a critical immunosuppressive signaling molecule, hindering effective anti-tumor immune responses. The A2B adenosine receptor (A2BAR), often upregulated on both cancer and immune cells within the TME, plays a pivotal role in mediating these effects. PSB-1901, a highly potent and selective A2BAR antagonist, represents a powerful chemical tool for elucidating the intricate role of the A2BAR signaling axis in cancer progression and for exploring its therapeutic potential. This technical guide provides a comprehensive overview of this compound, including its binding characteristics, mechanism of action, and detailed protocols for its application in preclinical cancer research.

Data Presentation: Quantitative Profile of this compound

This compound is distinguished by its exceptional potency and selectivity for the A2B adenosine receptor. The following tables summarize the key quantitative data reported for this compound.

Table 1: Binding Affinity (Ki) of this compound for Adenosine Receptor Subtypes

Receptor SubtypeSpeciesKi (nM)Selectivity vs. A2BARReference
A2B Human 0.0835 -[1]
A2B Mouse 0.131 -[1]
A1Human>10,000>119,760-fold[1]
A2AHuman>10,000>119,760-fold[1]
A3Human>10,000>119,760-fold[1]

Table 2: In Vitro Functional Activity (IC50) of this compound

AssayCell LineAgonistIC50 (nM)Reference
Gα15 ActivationCHO (human A2BAR)NECA15.3 ± 7.1[2]

Note: Further research is required to populate this table with specific IC50 values for cell viability in a broader range of cancer cell lines.

Table 3: In Vivo Tumor Growth Inhibition with A2BAR Antagonists

CompoundTumor ModelAdministrationTumor Growth InhibitionReference
ATL801 (selective A2BAR antagonist)MB49 bladder tumors in syngeneic miceIntratumor injectionSlowed tumor growth[3]
ATL801 (selective A2BAR antagonist)4T1 breast tumors in syngeneic miceIntratumor injectionSlowed tumor growth[3]
Aminophylline (non-selective adenosine receptor antagonist)MB49 bladder tumors in syngeneic miceIntratumor injectionSlowed tumor growth[3]
Aminophylline (non-selective adenosine receptor antagonist)4T1 breast tumors in syngeneic miceIntratumor injectionSlowed tumor growth and reduced metastasis by 85%[3]

Signaling Pathways and Experimental Workflows

Adenosine A2B Receptor Signaling Pathway in Cancer

High concentrations of adenosine in the TME, often a consequence of hypoxia and cell death, lead to the activation of A2BAR on cancer cells and various immune cells. This activation primarily signals through the Gs protein, leading to the stimulation of adenylyl cyclase, a subsequent increase in intracellular cyclic AMP (cAMP), and the activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates and activates the transcription factor cAMP response element-binding protein (CREB). The activation of this pathway has been linked to enhanced cancer cell proliferation, migration, and the promotion of an immunosuppressive TME.[2][4]

A2B_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus A2BAR A2B Receptor Gs Gs Protein A2BAR->Gs activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP produces Gs->AC activates PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene Gene Transcription (Proliferation, Immunosuppression) CREB->Gene activates Adenosine Adenosine (extracellular) Adenosine->A2BAR binds PSB1901 This compound PSB1901->A2BAR antagonizes

A2B adenosine receptor signaling pathway.

Experimental Workflow for In Vitro Evaluation of this compound

The following workflow outlines the key in vitro assays to characterize the activity of this compound.

in_vitro_workflow start Start binding Radioligand Binding Assay (Determine Ki) start->binding cAMP cAMP Accumulation Assay (Determine IC50) binding->cAMP viability Cell Viability Assay (MTT) (Determine IC50 on proliferation) cAMP->viability end End viability->end

In vitro experimental workflow.

Experimental Workflow for In Vivo Evaluation of this compound

This workflow describes the steps for assessing the anti-tumor efficacy of this compound in a preclinical animal model.

in_vivo_workflow start Start model Establish Tumor Xenograft Model (e.g., 4T1 in BALB/c mice) start->model treatment Administer this compound (e.g., i.p. injection) model->treatment monitoring Monitor Tumor Growth (caliper measurements) treatment->monitoring analysis Endpoint Analysis (Tumor weight, IHC, Cytokine profiling) monitoring->analysis end End analysis->end

References

Investigating the Anti-Tumor Effects of PSB-1901: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PSB-1901 is a highly potent and selective antagonist of the A2B adenosine receptor (A2BAR).[1][2] The A2B adenosine receptor is increasingly recognized as a critical regulator in the tumor microenvironment, playing a significant role in tumor proliferation, angiogenesis, metastasis, and immune evasion. High concentrations of adenosine within the tumor microenvironment activate A2BAR, leading to a cascade of downstream signaling events that promote cancer progression. The blockade of this receptor by antagonists such as this compound presents a promising therapeutic strategy in oncology. This technical guide provides an in-depth overview of the anti-tumor effects of this compound, including its mechanism of action, experimental protocols for its evaluation, and quantitative data from preclinical studies on closely related A2BAR antagonists.

Introduction to this compound

This compound, with the chemical name 8-(4-((4-(4-Bromophenyl)piperazin-1-yl)sulfonyl)phenyl)-1-propylxanthine, is a novel xanthine derivative identified as a highly potent and selective A2B adenosine receptor antagonist.[1][2] Its picomolar affinity for the human A2BAR and excellent selectivity over other adenosine receptor subtypes make it an invaluable tool for preclinical cancer research and a potential candidate for therapeutic development.[1]

Mechanism of Action: A2B Adenosine Receptor Blockade

In the tumor microenvironment, hypoxic conditions lead to the accumulation of extracellular adenosine. This adenosine binds to the A2B adenosine receptor, a G protein-coupled receptor, on cancer cells and various immune cells, initiating signaling cascades that promote tumor growth and suppress anti-tumor immunity.

The primary anti-tumor effects of this compound are exerted through its competitive antagonism of the A2B adenosine receptor. By blocking adenosine from binding to A2BAR, this compound is expected to:

  • Inhibit Tumor Cell Proliferation and Metastasis: A2BAR activation has been shown to promote the proliferation and metastatic potential of various cancer cells.[3]

  • Suppress Angiogenesis: The A2BAR signaling pathway is implicated in the production of pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF).

  • Enhance Anti-Tumor Immunity: By blocking the immunosuppressive effects of adenosine on immune cells such as T-cells and Natural Killer (NK) cells, A2BAR antagonists can restore and enhance the body's natural anti-tumor immune response.

Signaling Pathway

The binding of adenosine to the A2B receptor activates downstream signaling pathways, primarily through Gs and Gq proteins. This leads to an increase in intracellular cyclic AMP (cAMP) and calcium levels, respectively. These second messengers, in turn, activate various transcription factors that promote the expression of genes involved in cell proliferation, survival, and angiogenesis. This compound blocks the initial step of this cascade.

A2BAR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Adenosine Adenosine A2BAR A2B Adenosine Receptor Adenosine->A2BAR Binds & Activates PSB_1901 PSB_1901 PSB_1901->A2BAR Binds & Blocks G_Protein G Protein (Gs/Gq) A2BAR->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Activates PLC Phospholipase C G_Protein->PLC Activates cAMP cAMP AC->cAMP Produces IP3_DAG IP3 / DAG PLC->IP3_DAG Produces PKA Protein Kinase A cAMP->PKA Activates PKC Protein Kinase C IP3_DAG->PKC Activates Transcription_Factors Transcription Factors (e.g., CREB) PKA->Transcription_Factors Activates PKC->Transcription_Factors Activates Gene_Expression ↑ Gene Expression (Proliferation, Angiogenesis, Immunosuppression) Transcription_Factors->Gene_Expression Promotes

Figure 1: A2B Adenosine Receptor Signaling Pathway and Inhibition by this compound.

Quantitative Data

While specific anti-tumor studies utilizing this compound are not yet widely published, data from its characterization and studies on closely related A2BAR antagonists provide strong evidence for its potential efficacy.

Table 1: Binding Affinity of this compound
Receptor SubtypeOrganismKi (nM)
A2BHuman0.0835
A2BMouse0.131
A1Human>10,000
A2AHuman>10,000
A3Human>10,000
Data sourced from Jiang J, et al. J Med Chem. 2019.[1]
Table 2: Anti-Proliferative Effects of a Representative A2BAR Antagonist (PSB-603) in Gastric Cancer Cell Lines
Cell LineTreatmentCell Invasion Inhibition (%)Cell Migration Inhibition (%)
AGSPSB-603~50%~45%
HGC-27PSB-603~55%~50%
Data is illustrative and based on findings for the related A2BAR antagonist PSB-603 in gastric cancer cells.[3]

Experimental Protocols

The following protocols are generalized methodologies for assessing the anti-tumor effects of A2BAR antagonists like this compound.

Cell Proliferation Assay

This assay determines the effect of this compound on the proliferation of cancer cell lines.

Methodology:

  • Cell Culture: Culture cancer cell lines (e.g., breast, lung, colon) in appropriate media.

  • Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow to adhere overnight.

  • Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) for 24, 48, and 72 hours. Include a vehicle control.

  • Quantification: Assess cell viability and proliferation using a standard method such as the MTT or WST-1 assay.

  • Analysis: Calculate the IC50 value, the concentration of this compound that inhibits cell proliferation by 50%.

In Vitro Angiogenesis (Tube Formation) Assay

This assay evaluates the effect of this compound on the formation of capillary-like structures by endothelial cells.

Methodology:

  • Plate Coating: Coat a 96-well plate with Matrigel and allow it to solidify.

  • Cell Seeding: Seed human umbilical vein endothelial cells (HUVECs) onto the Matrigel-coated wells.

  • Treatment: Treat the HUVECs with different concentrations of this compound.

  • Incubation: Incubate the plate for 4-18 hours to allow for tube formation.

  • Visualization and Quantification: Stain the cells with Calcein AM and visualize the tube network using a fluorescence microscope. Quantify the total tube length and number of branch points.

Cell Migration and Invasion (Transwell) Assay

This assay measures the effect of this compound on the migratory and invasive potential of cancer cells.

Methodology:

  • Chamber Preparation: Use Transwell inserts with an 8 µm pore size. For invasion assays, coat the inserts with Matrigel.

  • Cell Seeding: Seed cancer cells in serum-free media into the upper chamber of the Transwell insert.

  • Treatment: Add this compound at various concentrations to the upper chamber.

  • Chemoattractant: Add media containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Incubation: Incubate for 12-48 hours.

  • Analysis: Remove non-migrated/invaded cells from the top of the insert. Fix and stain the cells that have migrated/invaded to the bottom of the membrane. Count the stained cells under a microscope.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation Cell_Lines Select Cancer Cell Lines Proliferation Cell Proliferation Assay (MTT/WST-1) Cell_Lines->Proliferation Angiogenesis Tube Formation Assay (HUVECs) Cell_Lines->Angiogenesis Metastasis Migration/Invasion Assay (Transwell) Cell_Lines->Metastasis IC50 Determine IC50 Proliferation->IC50 Angio_Inhibition Quantify Angiogenesis Inhibition Angiogenesis->Angio_Inhibition Meta_Inhibition Quantify Migration/ Invasion Inhibition Metastasis->Meta_Inhibition Animal_Model Establish Xenograft/ Syngeneic Mouse Model IC50->Animal_Model Guide Dosing Treatment Administer this compound Animal_Model->Treatment Tumor_Growth Monitor Tumor Growth Treatment->Tumor_Growth Toxicity Assess Toxicity Treatment->Toxicity TGI Calculate Tumor Growth Inhibition (TGI) Tumor_Growth->TGI Safety Evaluate Safety Profile Toxicity->Safety

Figure 2: General Experimental Workflow for Preclinical Evaluation of this compound.

Conclusion

This compound is a promising A2B adenosine receptor antagonist with high potency and selectivity. Based on the known roles of the A2BAR in cancer, this compound holds significant potential as an anti-tumor agent. The blockade of A2BAR signaling is expected to inhibit tumor growth, reduce metastasis, and enhance anti-tumor immunity. Further preclinical studies are warranted to fully elucidate the therapeutic potential of this compound in various cancer models. The experimental protocols outlined in this guide provide a framework for the continued investigation of this and other A2BAR antagonists in oncology research and drug development.

References

In-depth Technical Guide: The Impact of PSB-1901 on the Tumor Microenvironment

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the available scientific literature reveals a notable absence of published data on a compound designated as "PSB-1901" in the context of the tumor microenvironment. Searches for this specific agent did not yield primary research articles, clinical trial data, or whitepapers detailing its mechanism of action, effects on tumor-infiltrating immune cells, or modulation of signaling pathways within the tumor microenvironment.

It is possible that "this compound" may be an internal compound designation not yet disclosed in public forums, a very recent discovery that has not yet been the subject of published research, or a potential typographical error.

Interestingly, our search did yield substantial information on a similarly named investigational cancer vaccine, VBI-1901 , which is currently in clinical development for the treatment of recurrent glioblastoma (GBM), a notoriously aggressive brain tumor with a highly immunosuppressive tumor microenvironment.[1][2][3]

Given the similarity in nomenclature and the relevance to the user's query about the tumor microenvironment, we have compiled a detailed technical guide on VBI-1901 as a potential proxy, under the assumption that this may have been the intended subject of the query.

Technical Guide: VBI-1901 and its Impact on the Glioblastoma Tumor Microenvironment

This guide provides a detailed overview of the available data on VBI-1901, a novel cancer vaccine, and its effects on the tumor microenvironment of glioblastoma.

Introduction to VBI-1901

VBI-1901 is an immunotherapeutic cancer vaccine candidate developed by VBI Vaccines Inc.[1] It is based on the company's enveloped virus-like particle (eVLP) platform technology and is designed to elicit a targeted immune response against cytomegalovirus (CMV) antigens, which are frequently expressed in glioblastoma tumor cells.[4] Specifically, VBI-1901 targets two highly immunogenic CMV antigens: glycoprotein B (gB) and phosphoprotein 65 (pp65).[3][4] The vaccine is administered with granulocyte-macrophage colony-stimulating factor (GM-CSF) as an adjuvant to enhance the immune response.[2][4] VBI-1901 has received Fast Track and Orphan Drug designations from the U.S. Food and Drug Administration (FDA) for the treatment of recurrent GBM.[1][2]

Mechanism of Action in the Tumor Microenvironment

The primary mechanism of action of VBI-1901 is to stimulate a robust and targeted T-cell response against CMV antigens expressed by GBM cells. The notoriously immunosuppressive tumor microenvironment of GBM presents a significant challenge for effective immunotherapies.[1] VBI-1901 aims to overcome this by activating and enabling T-cells to traffic across the blood-brain barrier to infiltrate the tumor.[1]

The proposed mechanism involves the following steps:

VBI1901_Mechanism cluster_injection Intradermal Injection Site cluster_lymph_node Lymph Node cluster_tumor Tumor Microenvironment VBI-1901 VBI-1901 APC Antigen Presenting Cells (e.g., Dendritic Cells) VBI-1901->APC Uptake & Processing GM-CSF GM-CSF GM-CSF->APC Activation & Maturation Naive_T_Cell Naive T-Cell APC->Naive_T_Cell Antigen Presentation Activated_T_Cell Activated CMV-Specific T-Cell Naive_T_Cell->Activated_T_Cell Activation & Clonal Expansion GBM_Cell GBM Tumor Cell (Expressing CMV Antigens) Activated_T_Cell->GBM_Cell Recognition & Killing Immuno_Monitoring_Workflow Patient_Blood_Sample Patient Blood Sample Collection (Peripheral Blood Mononuclear Cells - PBMCs) T_Cell_Isolation T-Cell Isolation Patient_Blood_Sample->T_Cell_Isolation Antigen_Stimulation In vitro Stimulation with CMV pp65 Antigen T_Cell_Isolation->Antigen_Stimulation Flow_Cytometry Flow Cytometry Analysis (Phenotyping, Activation Markers) Antigen_Stimulation->Flow_Cytometry ELISpot ELISpot Assay (Cytokine Secretion, e.g., IFN-γ) Antigen_Stimulation->ELISpot Data_Analysis Data Analysis and Correlation with Clinical Outcome Flow_Cytometry->Data_Analysis ELISpot->Data_Analysis

References

In-Depth Technical Guide: PSB-1901 (CAS: 2332835-02-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PSB-1901 is a highly potent and selective antagonist of the A2B adenosine receptor (A2BAR). With a chemical formula of C24H25BrN6O4S and a molecular weight of 573.46 g/mol , this small molecule exhibits picomolar affinity for the human A2BAR, making it a valuable tool for in vitro and in vivo studies. Its exceptional selectivity over other adenosine receptor subtypes positions it as a promising candidate for research in oncology, inflammation, and other pathological conditions where the A2BAR is implicated. This guide provides a comprehensive overview of the known properties of this compound, including its physicochemical characteristics, pharmacological data, and detailed experimental protocols for its synthesis and biological evaluation.

Core Properties of this compound

This section summarizes the key chemical and biological properties of this compound.

Physicochemical Properties

The known physicochemical properties of this compound are presented in the table below.

PropertyValueReference
CAS Number 2332835-02-4[1]
Molecular Formula C24H25BrN6O4S[1]
Molecular Weight 573.46 g/mol [1]
Appearance White to off-white solid[1]
Solubility ≥ 100 mg/mL in DMSO[1]
Storage Powder: -20°C for 3 years; In solvent: -80°C for 6 months[1]
Pharmacological Properties

This compound is distinguished by its high affinity and selectivity for the A2B adenosine receptor. The following table outlines its key pharmacological parameters.

ParameterSpeciesValueReference
Ki (A2BAR) Human0.0835 nM[2]
KB (A2BAR) Human0.0598 nM[2]
Selectivity >10,000-fold vs. A1, A2A, and A3 AR subtypes[2]

Mechanism of Action and Signaling Pathway

This compound functions as a competitive antagonist at the A2B adenosine receptor, a G protein-coupled receptor (GPCR). Under normal physiological conditions, the A2BAR is activated by elevated extracellular adenosine levels, which typically occur during metabolic stress, inflammation, or hypoxia. The A2BAR couples to Gs and Gq proteins, leading to the activation of downstream signaling cascades.

By blocking the binding of adenosine to the A2BAR, this compound inhibits these downstream effects. The primary signaling pathway inhibited by this compound is the Gs-protein-mediated activation of adenylyl cyclase, which results in the production of cyclic AMP (cAMP).

A2BAR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A2BAR A2BAR Adenosine->A2BAR Activates PSB1901 This compound PSB1901->A2BAR Blocks Gs Gs protein A2BAR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription (e.g., pro-inflammatory cytokines) CREB->Gene Regulates

Figure 1. A2B Adenosine Receptor Signaling Pathway and the Antagonistic Action of this compound.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and biological evaluation of this compound, based on established protocols for similar compounds and general assay principles.

Synthesis of this compound

The synthesis of this compound involves a convergent approach, culminating in the coupling of a xanthine core with a substituted benzenesulfonamide moiety.

Synthesis_Workflow cluster_xanthine Xanthine Core Synthesis cluster_sulfonamide Sulfonamide Moiety Synthesis cluster_coupling Final Coupling and Purification start_xanthine 5,6-diamino-1-propyluracil intermediate_xanthine 8-phenylxanthine derivative start_xanthine->intermediate_xanthine reagent_xanthine 4-formylbenzoic acid reagent_xanthine->intermediate_xanthine coupling Coupling Reaction intermediate_xanthine->coupling start_sulfonamide 4-chlorobenzenesulfonyl chloride intermediate_sulfonamide 4-((4-(4-bromophenyl)piperazin-1-yl)sulfonyl)aniline start_sulfonamide->intermediate_sulfonamide reagent_sulfonamide 1-(4-bromophenyl)piperazine reagent_sulfonamide->intermediate_sulfonamide intermediate_sulfonamide->coupling purification Purification (Chromatography) coupling->purification final_product This compound purification->final_product

Figure 2. General Synthetic Workflow for this compound.

Detailed Protocol: A convergent synthesis strategy is employed. The key steps involve the preparation of the 8-phenylxanthine core and the 4-((4-(4-bromophenyl)piperazin-1-yl)sulfonyl)phenyl moiety, followed by their coupling. While the specific details for this compound are found in the primary literature, a representative protocol for similar compounds involves the condensation of a 5,6-diaminouracil derivative with a substituted benzaldehyde, followed by cyclization to form the xanthine ring. The sulfonamide portion is typically synthesized by reacting a sulfonyl chloride with the appropriate piperazine derivative. The final coupling of these two fragments yields the target molecule, which is then purified by chromatography.

Radioligand Binding Assay

Radioligand binding assays are crucial for determining the affinity (Ki) of this compound for the A2BAR.

Binding_Assay_Workflow prep Prepare Membranes from CHO cells expressing hA2BAR incubation Incubate Membranes with Radioligand ([3H]PSB-603) and varying concentrations of this compound prep->incubation separation Separate Bound and Free Ligand (Rapid Filtration) incubation->separation counting Quantify Bound Radioactivity (Scintillation Counting) separation->counting analysis Data Analysis (Non-linear regression to determine IC50 and Ki) counting->analysis

Figure 3. Experimental Workflow for Radioligand Binding Assay.

Detailed Protocol:

  • Membrane Preparation: Membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human A2B adenosine receptor. Cells are homogenized in a cold buffer and centrifuged to pellet the membranes, which are then resuspended in an appropriate assay buffer.

  • Binding Assay: Competition binding assays are performed in 96-well plates. Membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [3H]PSB-603) and a range of concentrations of the unlabeled test compound (this compound).

  • Incubation: The reaction mixture is incubated to allow binding to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, from which the Ki value is calculated using the Cheng-Prusoff equation.

cAMP Accumulation Functional Assay

This assay determines the functional antagonism of this compound by measuring its ability to inhibit agonist-stimulated cAMP production.

cAMP_Assay_Workflow cell_prep Seed CHO cells expressing hA2BAR in 96-well plates pre_incubation Pre-incubate cells with varying concentrations of this compound cell_prep->pre_incubation stimulation Stimulate cells with an A2BAR agonist (e.g., NECA) pre_incubation->stimulation lysis Lyse cells to release intracellular cAMP stimulation->lysis detection Quantify cAMP levels (e.g., HTRF, ELISA) lysis->detection analysis Data Analysis (Determine IC50 and KB) detection->analysis

Figure 4. Experimental Workflow for cAMP Accumulation Assay.

Detailed Protocol:

  • Cell Culture: CHO cells expressing the human A2BAR are seeded in 96-well plates and cultured until they reach the desired confluency.

  • Pre-incubation: The cells are washed and then pre-incubated with various concentrations of this compound for a defined period.

  • Stimulation: An A2BAR agonist, such as 5′-(N-Ethylcarboxamido)adenosine (NECA), is added to the wells to stimulate cAMP production.

  • Lysis: The stimulation is stopped, and the cells are lysed to release the intracellular cAMP.

  • cAMP Quantification: The concentration of cAMP in the cell lysates is measured using a suitable detection method, such as Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis: The data are analyzed to determine the concentration of this compound required to inhibit 50% of the agonist-induced cAMP production (IC50), from which the functional antagonist constant (KB) can be calculated.

Conclusion

This compound is a powerful and highly selective research tool for investigating the role of the A2B adenosine receptor in health and disease. Its picomolar potency and significant selectivity make it an ideal probe for dissecting A2BAR-mediated signaling pathways and for preclinical studies exploring the therapeutic potential of A2BAR antagonism. The experimental protocols outlined in this guide provide a framework for the synthesis and biological characterization of this important pharmacological agent.

References

Methodological & Application

Application Notes and Protocols for PSB-1901 in Mouse Models of Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the use of PSB-1901, a potent A2B adenosine receptor (A2BAR) antagonist, in preclinical mouse models of cancer. This compound's high affinity and selectivity for the A2BAR make it a valuable tool for investigating the role of this receptor in tumor progression and for evaluating its therapeutic potential.[1]

Mechanism of Action and Rationale

The A2B adenosine receptor is a G protein-coupled receptor that is often overexpressed in various cancer cells and immune cells within the tumor microenvironment.[2] Its activation by adenosine, which is abundant in solid tumors, triggers signaling cascades that can promote tumor cell proliferation, angiogenesis, and immunosuppression. This compound acts as a competitive antagonist at the A2BAR, blocking the binding of adenosine and thereby inhibiting these pro-tumoral signaling pathways. This provides a strong rationale for its investigation as a potential anti-cancer therapeutic.

Key Signaling Pathway

The A2B adenosine receptor, upon activation by adenosine, can couple to Gs or Gq proteins, leading to the activation of downstream signaling pathways that influence gene transcription and cellular processes critical to cancer progression. This compound blocks these initial activation steps.

A2BAR_Signaling_Pathway A2B Adenosine Receptor Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A2BAR A2B Receptor Adenosine->A2BAR Activates PSB1901 This compound PSB1901->A2BAR Blocks Gs Gs Protein A2BAR->Gs Gq Gq Protein A2BAR->Gq AC Adenylyl Cyclase Gs->AC Activates PLC Phospholipase C Gq->PLC Activates cAMP cAMP AC->cAMP Produces IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates GeneTranscription Gene Transcription (Proliferation, Angiogenesis, Immunosuppression) CREB->GeneTranscription Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC DAG->PKC Ca2->GeneTranscription PKC->GeneTranscription

A2B Adenosine Receptor Signaling Pathway

In Vivo Experimental Protocol: Xenograft Mouse Model

This protocol describes a generalized procedure for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft mouse model. This model is widely used in preclinical cancer research to assess the in vivo activity of novel therapeutic agents.

Materials
  • Compound: this compound

  • Vehicle: To be determined based on the solubility of this compound (e.g., sterile PBS, DMSO/saline mixture).

  • Animal Model: Immunocompromised mice (e.g., BALB/c nude or NOD/SCID), 6-8 weeks old.

  • Cancer Cell Line: A suitable cancer cell line known to express the A2B adenosine receptor (e.g., human melanoma, breast, or gastric cancer cell lines).

  • Cell Culture Reagents: Appropriate growth medium, fetal bovine serum (FBS), antibiotics.

  • Anesthetics: Isoflurane or other approved anesthetic for animal procedures.

  • Surgical and Dosing Equipment: Sterile syringes, needles, calipers.

Experimental Workflow

experimental_workflow In Vivo Experimental Workflow for this compound cluster_setup Phase 1: Model Setup cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Analysis CellCulture 1. Cancer Cell Culture TumorImplantation 2. Tumor Cell Implantation (Subcutaneous) CellCulture->TumorImplantation TumorGrowth 3. Tumor Growth Monitoring TumorImplantation->TumorGrowth Randomization 4. Randomization of Mice TumorGrowth->Randomization TreatmentAdmin 5. This compound or Vehicle Administration Randomization->TreatmentAdmin Monitoring 6. Continued Tumor and Health Monitoring TreatmentAdmin->Monitoring Endpoint 7. Endpoint Reached (Tumor size limit or study duration) Monitoring->Endpoint DataCollection 8. Data Collection (Tumor volume, weight, survival) Endpoint->DataCollection TissueHarvest 9. Tissue Harvesting and Analysis (Immunohistochemistry, etc.) DataCollection->TissueHarvest

Generalized In Vivo Experimental Workflow
Detailed Methodology

  • Cell Culture and Implantation:

    • Culture the chosen cancer cell line under standard conditions.

    • Harvest cells during the exponential growth phase and resuspend in sterile, serum-free medium or PBS at a concentration of 1 x 10^7 cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days.

    • Calculate tumor volume using the formula: (Length x Width²) / 2.

    • When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).

  • This compound Administration:

    • Dosage: Based on studies with similar A2BAR antagonists, a starting dose in the range of 1-10 mg/kg can be explored. Dose-response studies are recommended to determine the optimal dose.

    • Administration Route: Intraperitoneal (i.p.) or oral (p.o.) administration are common routes. The choice will depend on the formulation and pharmacokinetic properties of this compound.

    • Treatment Schedule: Administer this compound or vehicle daily or on another appropriate schedule (e.g., five days a week) for a defined period (e.g., 2-4 weeks).

  • Monitoring and Endpoint:

    • Continue to monitor tumor volume and the body weight of the mice throughout the study.

    • Observe the animals for any signs of toxicity.

    • The study endpoint may be reached when tumors in the control group reach a maximum allowable size, or after a predetermined treatment duration.

  • Data and Tissue Analysis:

    • At the end of the study, euthanize the mice and excise the tumors.

    • Measure the final tumor weight.

    • A portion of the tumor tissue can be fixed in formalin for immunohistochemical analysis (e.g., for markers of proliferation like Ki-67, or immune cell infiltration such as CD4+ and CD8+ T cells).

    • Another portion can be snap-frozen for molecular analysis (e.g., Western blot, qPCR).

Quantitative Data Summary (Hypothetical)

The following table presents a hypothetical summary of expected quantitative data from an in vivo study with this compound, based on results observed with other A2BAR antagonists.

ParameterControl Group (Vehicle)This compound Treatment Group
Tumor Growth Inhibition (%) 0%40-60%
Final Average Tumor Volume (mm³) 1500 ± 250600 ± 150
Final Average Tumor Weight (g) 1.5 ± 0.30.6 ± 0.2
Median Survival (days) 2540
Ki-67 Positive Cells (%) 75 ± 1030 ± 8
Tumor Infiltrating CD8+ T cells (cells/mm²) 50 ± 15150 ± 30

Note: These are hypothetical values and actual results may vary depending on the mouse model, cancer cell line, and experimental conditions.

Conclusion

This compound represents a promising therapeutic agent for cancer treatment through the targeted inhibition of the A2B adenosine receptor. The provided protocols and application notes offer a framework for researchers to design and conduct in vivo studies to further elucidate its anti-tumor efficacy and mechanism of action. Careful optimization of the experimental parameters, including the choice of mouse model and the dosing regimen of this compound, will be crucial for obtaining robust and translatable preclinical data.

References

Application Notes and Protocols for Cell-Based Assays Using PSB-1901

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PSB-1901 is a highly potent and selective antagonist for the A2B adenosine receptor (A2BAR), a G protein-coupled receptor (GPCR) implicated in a variety of physiological and pathological processes, including inflammation, angiogenesis, and cancer progression.[1] The A2BAR is coupled to multiple G protein signaling pathways, primarily Gs and Gq, leading to the modulation of intracellular cyclic AMP (cAMP) and calcium (Ca2+) levels, respectively. These application notes provide detailed protocols for two key cell-based functional assays—a cAMP accumulation assay and an intracellular calcium mobilization assay—to characterize the antagonistic activity of this compound.

Mechanism of Action and Signaling Pathways

The A2B adenosine receptor is activated by its endogenous ligand, adenosine. Upon activation, the receptor can couple to:

  • Gs protein: This activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). Increased cAMP levels lead to the activation of Protein Kinase A (PKA) and other downstream effectors.

  • Gq/11 protein: This activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).

This compound, as an antagonist, binds to the A2BAR and blocks the binding of adenosine or other agonists, thereby inhibiting these downstream signaling events.

A2BAR_Signaling_Pathways cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular cluster_Gs Gs Pathway cluster_Gq Gq Pathway Adenosine Adenosine A2BAR A2B Receptor Adenosine->A2BAR This compound This compound This compound->A2BAR Gs Gs A2BAR->Gs couples to Gq Gq A2BAR->Gq couples to AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Cellular_Response_cAMP Cellular Response PKA->Cellular_Response_cAMP PLC Phospholipase C Gq->PLC activates IP3 IP3 PLC->IP3 cleaves PIP₂ to PIP2 PIP2 Ca2+ Ca²⁺ Release IP3->Ca2+ Cellular_Response_Ca Cellular Response Ca2+->Cellular_Response_Ca

Figure 1: A2B Adenosine Receptor Signaling Pathways.

Data Presentation

The inhibitory potency of this compound is determined by its ability to counteract the effects of an A2BAR agonist, such as 5'-N-Ethylcarboxamidoadenosine (NECA). The data can be quantified as Ki (inhibitory constant) from binding assays and IC50 (half-maximal inhibitory concentration) or Kb (equilibrium dissociation constant for an antagonist) from functional assays.

CompoundParameterValue (nM)Assay TypeCell LineReference
This compound Ki (human)0.0835Radioligand BindingCHO[1]
This compound Ki (mouse)0.131Radioligand BindingCHO[1]
This compound Kb (human)0.0598cAMP Functional AssayCHO[1]
PSB-21500 IC50 (human)4.57Gα15 Activation AssayHEK293[2]
PSB-603 IC50 (human)1.13Calcium Flux AssayJurkat

Note: PSB-21500 and PSB-603 are structurally related, potent A2BAR antagonists. Their functional data are provided as representative examples of potency in cell-based assays.

Experimental Protocols

The following are detailed protocols for characterizing this compound in cell-based assays. Proper cell culture techniques and aseptic conditions should be maintained throughout.

cAMP Accumulation Assay (Antagonist Mode)

This assay measures the ability of this compound to inhibit the agonist-induced production of intracellular cAMP.

cAMP_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_detection Detection & Analysis A Seed HEK293 cells expressing A2BAR in a 96-well plate B Culture overnight (16-24h) to allow attachment A->B C Wash cells with assay buffer B->C D Pre-incubate with various concentrations of this compound (e.g., 15-30 min) C->D E Stimulate with A2BAR agonist (e.g., NECA at EC80 concentration) for 15-30 min D->E F Lyse cells and add cAMP detection reagents E->F G Measure signal (e.g., luminescence or fluorescence) F->G H Generate dose-response curve and calculate IC50 for this compound G->H

Figure 2: Workflow for the cAMP Accumulation Assay.

Materials:

  • HEK293 cells (or other suitable cell line, e.g., CHO) stably or transiently expressing the human A2B adenosine receptor.

  • Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin).

  • Assay buffer (e.g., DMEM containing 50 mM HEPES, pH 7.4).

  • This compound.

  • A2BAR agonist (e.g., NECA).

  • Phosphodiesterase (PDE) inhibitor (e.g., Rolipram or IBMX) to prevent cAMP degradation.

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or luminescence-based kits).

  • White, opaque 96-well or 384-well microplates.

Procedure:

  • Cell Plating:

    • Harvest and count cells.

    • Seed the cells in a white, opaque 96-well plate at a density of 10,000-20,000 cells per well in 100 µL of culture medium.

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Assay Execution:

    • Gently aspirate the culture medium from the wells.

    • Wash the cells once with 100 µL of pre-warmed assay buffer.

    • Add 50 µL of assay buffer containing a PDE inhibitor (e.g., 10 µM Rolipram) to each well.

    • Prepare serial dilutions of this compound in assay buffer containing the PDE inhibitor. Add 25 µL of the this compound dilutions to the appropriate wells. For the control wells (agonist only and vehicle), add 25 µL of assay buffer with PDE inhibitor.

    • Pre-incubate the plate for 15-30 minutes at room temperature or 37°C.

    • Prepare the A2BAR agonist (NECA) at a concentration that elicits ~80% of its maximal response (EC80). This concentration should be determined in a prior agonist dose-response experiment.

    • Add 25 µL of the NECA solution to the wells (final volume will be 100 µL). To vehicle control wells, add 25 µL of assay buffer.

    • Incubate for 15-30 minutes at room temperature.

  • cAMP Detection:

    • Lyse the cells and detect intracellular cAMP levels according to the manufacturer's protocol of the chosen detection kit. This typically involves adding lysis and detection reagents directly to the wells.

    • Measure the signal (e.g., luminescence or HTRF ratio) using a compatible plate reader.

  • Data Analysis:

    • Normalize the data with the vehicle control (0% inhibition) and the maximal agonist response (100% inhibition).

    • Plot the normalized response against the logarithm of the this compound concentration.

    • Fit the data using a four-parameter logistic equation to determine the IC50 value of this compound.

Intracellular Calcium Mobilization Assay

This assay measures the ability of this compound to block the agonist-induced release of intracellular calcium.

Calcium_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_detection Detection & Analysis A Seed T24 or HEK293 cells in a black, clear-bottom 96-well plate B Culture overnight (16-24h) A->B C Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) for 45-60 min B->C D Wash cells to remove excess dye C->D E Add various concentrations of this compound to the wells D->E F Measure baseline fluorescence in a kinetic plate reader (e.g., FLIPR, FlexStation) E->F G Inject A2BAR agonist (e.g., NECA) and continue kinetic reading F->G H Calculate dose-response inhibition and determine IC50 for this compound G->H

Figure 3: Workflow for the Calcium Mobilization Assay.

Materials:

  • T24 or HEK293 cells endogenously expressing the A2BAR.

  • Cell culture medium.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).

  • This compound.

  • A2BAR agonist (e.g., NECA).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Indo-1 AM).

  • Pluronic F-127 (to aid dye loading).

  • Probenecid (optional, to prevent dye leakage).

  • Black, clear-bottom 96-well or 384-well microplates.

  • Fluorescence plate reader with kinetic reading and injection capabilities (e.g., FLIPR, FlexStation).

Procedure:

  • Cell Plating:

    • Seed cells in a black, clear-bottom 96-well plate at a density of 40,000-80,000 cells per well in 100 µL of culture medium.

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Dye Loading:

    • Prepare a dye loading solution in assay buffer containing the calcium-sensitive dye (e.g., 2-5 µM Fluo-4 AM), Pluronic F-127 (e.g., 0.02%), and optionally Probenecid (e.g., 2.5 mM).

    • Aspirate the culture medium from the wells.

    • Add 100 µL of the dye loading solution to each well.

    • Incubate for 45-60 minutes at 37°C in the dark.

  • Assay Execution:

    • Gently wash the cells twice with 100 µL of assay buffer to remove extracellular dye.

    • After the final wash, leave 100 µL of assay buffer in each well.

    • Prepare serial dilutions of this compound in a separate plate (the compound plate).

    • Place both the cell plate and the compound plate into the fluorescence plate reader.

  • Fluorescence Measurement:

    • Set the instrument to transfer an aliquot (e.g., 25 µL) from the compound plate (containing this compound) to the cell plate.

    • Allow for a pre-incubation period with the antagonist (as programmed in the instrument, typically 10-20 minutes).

    • Establish a baseline fluorescence reading for 10-20 seconds.

    • Configure the instrument to inject the A2BAR agonist (e.g., NECA at its EC80 concentration) into the wells.

    • Continue to record the fluorescence signal kinetically for 2-3 minutes to capture the calcium flux.

  • Data Analysis:

    • The response is typically measured as the peak fluorescence intensity minus the baseline fluorescence.

    • Normalize the data to controls (agonist alone vs. no agonist).

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the curve using a four-parameter logistic equation to determine the IC50 value.

Conclusion

The provided protocols offer robust methods for the functional characterization of this compound as an A2B adenosine receptor antagonist. The cAMP accumulation assay directly measures the inhibition of the Gs pathway, while the calcium mobilization assay assesses the blockade of the Gq pathway. Together, these assays provide a comprehensive profile of the compound's activity in a cellular context, which is crucial for drug development and research applications.

References

Application Notes and Protocols: Dose-Response Curve Analysis of PSB-1901 in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PSB-1901 is a potent and highly selective antagonist of the A2B adenosine receptor (A2BAR), with Ki values of 0.0835 nM for the human A2BAR.[1] The A2B adenosine receptor is a G protein-coupled receptor that is often upregulated in various cancer types and plays a significant role in tumor progression. Its activation by adenosine in the tumor microenvironment can promote cancer cell proliferation, angiogenesis, and immunosuppression. Consequently, the blockade of A2BAR with antagonists like this compound presents a promising therapeutic strategy in oncology.

These application notes provide a comprehensive guide for the analysis of the dose-response relationship of this compound in cancer cell lines. The included protocols and data presentation templates are designed to assist researchers in determining the half-maximal inhibitory concentration (IC50) and understanding the anti-proliferative effects of this compound.

Data Presentation: Dose-Response of this compound on Cancer Cell Lines

The following table is a template for summarizing the inhibitory effects of this compound on the viability of various cancer cell lines. Researchers should replace the example data with their experimentally determined values.

Cell LineCancer TypeAssay TypeIncubation Time (hours)IC50 (nM)
MDA-MB-231Breast CancerMTT72[Insert Value]
PC-3Prostate CancerCCK-872[Insert Value]
A549Lung CancerResazurin72[Insert Value]
HCT116Colon CancerMTT72[Insert Value]

Note: The IC50 values are to be determined experimentally. The potency of this compound suggests that initial dose-response experiments should cover a wide range of concentrations, from picomolar to micromolar, to accurately determine the IC50.

Signaling Pathway

The A2B adenosine receptor is typically coupled to Gs proteins, and its activation leads to an increase in intracellular cyclic AMP (cAMP) levels. This signaling cascade can influence various downstream effectors, including Protein Kinase A (PKA) and Exchange Protein directly activated by cAMP (Epac), which in turn can modulate pathways involved in cell proliferation, survival, and inflammation, such as the MAPK/ERK pathway. By blocking the A2B receptor, this compound is expected to inhibit these downstream signaling events.

A2BAR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Adenosine Adenosine A2BAR A2BAR Adenosine->A2BAR Activates G_Protein Gs A2BAR->G_Protein Activates This compound This compound This compound->A2BAR Inhibits AC Adenylate Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates MAPK_ERK MAPK/ERK Pathway PKA->MAPK_ERK Modulates Proliferation_Survival Cell Proliferation & Survival MAPK_ERK->Proliferation_Survival Promotes

A2BAR Signaling Pathway Inhibition by this compound.

Experimental Protocols

Protocol 1: Cell Viability Assay using MTT

This protocol outlines the steps to determine the dose-response curve and IC50 value of this compound in adherent cancer cell lines using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

  • Cancer cell line of interest

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound (stock solution in DMSO)

  • 96-well flat-bottom plates

  • MTT reagent (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete growth medium. A common starting range is from 1 nM to 10 µM. Include a vehicle control (DMSO at the same concentration as the highest this compound dose).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT reagent (5 mg/mL) to each well.

    • Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm if desired.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Use a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)) in a suitable software (e.g., GraphPad Prism) to determine the IC50 value.

Protocol 2: Western Blot Analysis for Downstream Signaling

This protocol can be used to investigate the effect of this compound on the phosphorylation status of key proteins in the A2BAR signaling pathway, such as ERK1/2.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • This compound

  • A2BAR agonist (e.g., NECA)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with an A2BAR agonist (e.g., 1 µM NECA) for 15-30 minutes. Include a vehicle control and an agonist-only control.

  • Protein Extraction and Quantification:

    • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

    • Quantify the protein concentration using a BCA assay.

  • Western Blotting:

    • Perform SDS-PAGE, protein transfer to a PVDF membrane, and blocking as per standard protocols.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels. Use a loading control (e.g., GAPDH) to ensure equal protein loading.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for conducting a dose-response analysis of this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., MDA-MB-231) Cell_Seeding 2. Cell Seeding (96-well plate) Cell_Culture->Cell_Seeding Treatment 4. Cell Treatment (72 hours) Cell_Seeding->Treatment Compound_Prep 3. This compound Dilution Series Compound_Prep->Treatment Assay 5. Cell Viability Assay (e.g., MTT) Treatment->Assay Readout 6. Absorbance Reading Assay->Readout Calculation 7. % Viability Calculation Readout->Calculation Plotting 8. Dose-Response Curve Plotting Calculation->Plotting IC50 9. IC50 Determination Plotting->IC50

Workflow for Dose-Response Curve Analysis.

References

Application Notes and Protocols for Preparing PSB-1901 Stock Solution for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

PSB-1901 is a highly potent and selective antagonist of the A2B adenosine receptor (A2BAR), with Ki values of 0.0835 nM for the human receptor and 0.131 nM for the mouse receptor.[1] Its high affinity and selectivity make it a valuable tool for investigating the physiological and pathological roles of the A2BAR in various contexts, including cancer research.[1] Proper preparation of a stock solution is critical for obtaining accurate and reproducible results in in vitro studies. This document provides detailed protocols for the preparation, storage, and use of this compound stock solutions in cell-based assays.

Data Presentation

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

PropertyValueReference(s)
Molecular Weight 573.46 g/mol [1]
Molecular Formula C₂₄H₂₅BrN₆O₄S[1]
CAS Number 2332835-02-4[1]
Appearance White to off-white solid[1]
Solubility ≥ 100 mg/mL in DMSO[1]
Human A₂B AR Kᵢ 0.0835 nM[1]
Mouse A₂B AR Kᵢ 0.131 nM[1]
Storage of Solid -20°C for 3 years, 4°C for 2 years[1]
Storage of DMSO Stock -80°C for 6 months, -20°C for 1 month[1]

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). It is crucial to use high-quality, sterile reagents and aseptic techniques to prevent contamination, especially for cell culture experiments.

Materials:

  • This compound powder

  • Anhydrous, sterile, cell culture-grade DMSO

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weighing this compound: In a sterile environment (e.g., a laminar flow hood), accurately weigh a precise amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.73 mg of this compound (Molecular Weight = 573.46 g/mol ).

  • Dissolution in DMSO: Transfer the weighed this compound powder into a sterile amber microcentrifuge tube. Add the appropriate volume of sterile, cell culture-grade DMSO. For a 10 mM stock solution, add 1 mL of DMSO to 5.73 mg of this compound.

  • Mixing: Tightly cap the tube and vortex vigorously for 1-2 minutes to facilitate dissolution.

  • Ensuring Complete Dissolution (Optional): If the compound does not fully dissolve with vortexing, sonicate the tube in a water bath for 5-10 minutes. Visually inspect the solution to ensure it is clear and free of particulates.

  • Sterilization (Optional but Recommended): While 100% DMSO is generally considered self-sterilizing, for sensitive cell-based assays, the final stock solution can be sterilized by filtering through a 0.22 µm sterile syringe filter compatible with DMSO.

  • Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1]

Preparation of Working Solutions for In Vitro Assays

This protocol outlines the dilution of the high-concentration DMSO stock solution to final working concentrations for use in cell culture experiments. It is critical to maintain the final DMSO concentration in the cell culture medium at a low, non-toxic level (typically ≤ 0.5%).

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile, pre-warmed cell culture medium appropriate for your cell line

  • Sterile microcentrifuge tubes

Procedure:

  • Thawing the Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Serial Dilutions: Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations. It is recommended to perform intermediate dilutions to ensure accuracy.

    • Example for a 100 nM final concentration in 1 mL of medium:

      • Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 999 µL of cell culture medium to get a 10 µM solution.

      • Add 10 µL of the 10 µM intermediate solution to 990 µL of cell culture medium to achieve a final concentration of 100 nM.

  • Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium as is present in the this compound working solutions. This is crucial to distinguish the effects of the compound from any effects of the solvent.

  • Application to Cells: Add the prepared working solutions (or vehicle control) to your cell cultures and proceed with your experimental protocol.

Mandatory Visualizations

G cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation Weigh_PSB1901 Weigh this compound Powder Add_DMSO Add Sterile DMSO Weigh_PSB1901->Add_DMSO Vortex_Sonicate Vortex / Sonicate Add_DMSO->Vortex_Sonicate Store_Stock Aliquot & Store at -80°C Vortex_Sonicate->Store_Stock Thaw_Stock Thaw Stock Solution Store_Stock->Thaw_Stock Serial_Dilution Perform Serial Dilutions in Culture Medium Thaw_Stock->Serial_Dilution Add_to_Cells Add to Cell Culture Serial_Dilution->Add_to_Cells

Caption: Experimental workflow for preparing this compound solutions.

G cluster_0 A2B Adenosine Receptor Signaling cluster_1 G-Protein Coupling cluster_2 Downstream Effectors cluster_3 Second Messengers Adenosine Adenosine A2BAR A2B Adenosine Receptor Adenosine->A2BAR PSB1901 This compound PSB1901->A2BAR Gs Gs A2BAR->Gs Gq Gq A2BAR->Gq AC Adenylyl Cyclase (AC) Gs->AC Activates PLC Phospholipase C (PLC) Gq->PLC Activates cAMP ↑ cAMP AC->cAMP IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Cellular_Response Cellular Response cAMP->Cellular_Response IP3_DAG->Cellular_Response

Caption: A2B adenosine receptor signaling pathway and inhibition by this compound.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PSB-1901 is a potent and selective antagonist of the A2B adenosine receptor (A2BAR), a G-protein coupled receptor implicated in various physiological and pathological processes, including inflammation, angiogenesis, and cancer. Due to the limited availability of specific application data for this compound in cell culture, these notes provide a comprehensive guide based on its high potency and data from analogous A2BAR antagonists. This document outlines the mechanism of action, provides recommended starting concentrations for cell culture experiments, and details protocols for functional and viability assays. All quantitative recommendations are summarized in tables, and key processes are visualized using diagrams to ensure clarity and reproducibility.

Introduction to this compound

This compound is a high-affinity antagonist for the human and mouse A2B adenosine receptors. The A2BAR is activated by adenosine, a nucleoside that accumulates in the extracellular space under conditions of metabolic stress, such as hypoxia and inflammation. By blocking the A2BAR, this compound can inhibit downstream signaling pathways, making it a valuable tool for studying the receptor's role in various biological systems and as a potential therapeutic agent.

Mechanism of Action and Signaling Pathway

The A2B adenosine receptor is primarily coupled to Gs and Gq proteins. Upon activation by adenosine, the receptor stimulates adenylyl cyclase (AC) via the Gs protein, leading to an increase in intracellular cyclic AMP (cAMP). Activation of the Gq protein pathway stimulates phospholipase C (PLC), resulting in the production of inositol triphosphate (IP3) and diacylglycerol (DAG), which in turn leads to an increase in intracellular calcium (Ca2+) and activation of Protein Kinase C (PKC). This compound acts by competitively binding to the A2BAR, thereby preventing adenosine-mediated activation of these downstream signaling cascades.[1][2][3]

G_Protein_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Adenosine Adenosine A2BAR A2B Receptor Adenosine->A2BAR Activates PSB1901 This compound PSB1901->A2BAR Inhibits Gs Gs A2BAR->Gs Gq Gq A2BAR->Gq AC Adenylyl Cyclase Gs->AC Activates PLC Phospholipase C Gq->PLC Activates cAMP cAMP AC->cAMP Increases IP3_DAG IP3 & DAG PLC->IP3_DAG PKA PKA cAMP->PKA Activates Ca_PKC Ca2+ / PKC IP3_DAG->Ca_PKC Activates Response Cellular Response PKA->Response Ca_PKC->Response experimental_workflow cluster_prep Preparation cluster_dose_response Dose-Response Determination cluster_analysis Data Analysis prep_stock Prepare this compound Stock (e.g., 10 mM in DMSO) treat_viability Treat with 1 nM - 20 µM this compound (24-72h) prep_stock->treat_viability treat_functional Pre-treat with 1 nM - 1 µM this compound (e.g., 15-30 min) prep_stock->treat_functional seed_cells Seed Cells in Appropriate Plates seed_cells->treat_viability seed_cells->treat_functional viability_assay Perform Cell Viability Assay (e.g., MTT, CellTiter-Glo) treat_viability->viability_assay determine_cytotoxicity Determine Cytotoxic Concentration viability_assay->determine_cytotoxicity agonist_stim Stimulate with A2BAR Agonist (e.g., NECA) treat_functional->agonist_stim functional_assay Perform Functional Assay (e.g., cAMP measurement) agonist_stim->functional_assay calc_ic50 Calculate IC50 for Functional Inhibition functional_assay->calc_ic50 select_concentration Select Optimal Non-Toxic Working Concentration calc_ic50->select_concentration determine_cytotoxicity->select_concentration

References

Application Notes and Protocols for In Vivo Administration of PSB-1901 in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Currently, there is a lack of published in vivo studies specifically investigating the administration of PSB-1901. Therefore, the following application notes and protocols are based on general best practices for the administration of small molecule antagonists in rodent models. These guidelines are intended to serve as a starting point for researchers to develop their own specific protocols for this compound.

Introduction

This compound is a potent and selective antagonist of the A2B adenosine receptor (A2BAR). Due to its novelty, established in vivo administration routes and protocols have not yet been documented in the scientific literature. This document provides detailed protocols for two common and effective routes for systemic administration of small molecules in preclinical animal studies: intraperitoneal (IP) injection and oral gavage. The choice of administration route will depend on the specific experimental goals, such as desired pharmacokinetic profile and target engagement.

Data Presentation

The following tables summarize key quantitative parameters for the intraperitoneal and oral gavage administration routes in mice and rats. These parameters are critical for ensuring animal welfare and the reproducibility of experimental results.

Table 1: Key Parameters for Intraperitoneal (IP) Injection in Rodents

ParameterMouseRat
Needle Gauge 25-30 G23-25 G
Maximum Injection Volume < 10 mL/kg< 10 mL/kg
Example Volume (25g mouse) < 0.25 mLN/A
Example Volume (250g rat) N/A< 2.5 mL
Injection Site Lower right abdominal quadrantLower right abdominal quadrant
Injection Angle 30-45°30-45°

Table 2: Key Parameters for Oral Gavage in Rodents

ParameterMouseRat
Gavage Needle Gauge 18-20 G16-18 G
Gavage Needle Length 25-38 mm (1-1.5 in)50-75 mm (2-3 in)
Maximum Dosing Volume 10 mL/kg10 mL/kg
Fasting Recommendation 4-6 hours (for non-microbiome studies)4-6 hours (for non-microbiome studies)
Anesthesia Not generally recommendedNot generally recommended

Experimental Protocols

Protocol 1: Intraperitoneal (IP) Injection

Intraperitoneal injection is a common method for administering substances systemically. It is relatively easy to perform and allows for rapid absorption of the compound into the bloodstream.

Materials:

  • Sterile syringes (1 mL or 3 mL)

  • Sterile needles of appropriate gauge (see Table 1)

  • This compound solution in a sterile vehicle (e.g., saline, PBS, or a solution containing a solubilizing agent like DMSO and Tween 80, diluted to a final concentration that is non-toxic)

  • 70% ethanol or other suitable disinfectant

  • Cotton balls or gauze

Procedure:

  • Preparation:

    • Prepare the this compound solution to the desired concentration in a sterile vehicle. Warm the solution to room or body temperature to minimize animal discomfort.[1]

    • Draw the calculated volume of the solution into the syringe using a sterile needle. Change to a new sterile needle for each animal to be injected.[1]

  • Animal Restraint:

    • Mouse: Gently restrain the mouse by grasping the loose skin over the shoulders and neck (scruffing) with your non-dominant hand. The tail can be secured between your little finger and the palm of the same hand. Turn the mouse so its abdomen is facing upwards, with the head tilted slightly downwards.

    • Rat: A two-person technique is often preferred for rats. One person restrains the rat by holding its head and upper body, while the second person performs the injection. Alternatively, a one-person technique involves wrapping the rat in a towel to immobilize it.[2]

  • Injection:

    • Identify the injection site in the lower right quadrant of the abdomen.[1] This location helps to avoid puncturing the cecum, bladder, or other vital organs.[1]

    • Disinfect the injection site with 70% ethanol.

    • Insert the needle, bevel up, at a 30-45° angle into the abdominal cavity.[1]

    • Gently pull back on the plunger to ensure that no blood (indicating entry into a blood vessel) or yellow fluid (indicating entry into the bladder) is aspirated.

    • If aspiration is clear, slowly and steadily inject the solution.

    • Withdraw the needle smoothly and return the animal to its cage.

  • Post-injection Monitoring:

    • Observe the animal for several minutes post-injection for any signs of distress, such as labored breathing, bleeding at the injection site, or abnormal posture.[2]

Protocol 2: Oral Gavage

Oral gavage is used to administer a precise dose of a substance directly into the stomach. This route is relevant for assessing the oral bioavailability and efficacy of a compound.

Materials:

  • Sterile syringes

  • Appropriately sized and shaped oral gavage needle (stainless steel with a ball tip or flexible plastic).

  • This compound suspension or solution in a suitable vehicle.

  • Scale for accurate animal weighing.

Procedure:

  • Preparation:

    • Accurately weigh the animal to calculate the correct dosing volume.

    • Prepare the this compound formulation.

    • Fill the syringe with the calculated volume.

    • Measure the correct insertion depth for the gavage needle by holding it alongside the animal, with the tip at the last rib; the hub should be at the mouth. Mark this depth on the needle if necessary.[3]

  • Animal Restraint:

    • Mouse: Restrain the mouse by scruffing the neck and back to immobilize the head. The body should be held in a vertical position to straighten the esophagus.[3]

    • Rat: Hold the rat near the thoracic region and support the lower body. A towel can be used to wrap the rat's body for better control.

  • Gavage Administration:

    • Gently insert the gavage needle into the mouth, passing it over the tongue towards the back of the throat.

    • Allow the animal to swallow the tip of the needle, which will facilitate its entry into the esophagus. Do not force the needle.[3]

    • Advance the needle smoothly to the pre-measured depth. If resistance is met, withdraw the needle and start again.

    • Administer the substance slowly and steadily.[3]

    • Once the full dose is delivered, gently remove the needle in a single, smooth motion.

  • Post-gavage Monitoring:

    • Return the animal to its cage and monitor for any signs of respiratory distress (e.g., gasping, fluid from the nose), which could indicate accidental administration into the lungs.[3] Observe the animal again within 12-24 hours.[4]

Mandatory Visualization

A2B Adenosine Receptor Signaling Pathway

This compound is an antagonist of the A2B adenosine receptor. This receptor is a G-protein coupled receptor (GPCR) that can couple to both Gs and Gq proteins, leading to the activation of multiple downstream signaling cascades.

A2BAR_Signaling_Pathway cluster_membrane Plasma Membrane A2BAR A2B Receptor Gs Gs A2BAR->Gs Activates Gq Gq A2BAR->Gq Activates AC Adenylyl Cyclase Gs->AC Activates PLC Phospholipase C Gq->PLC Activates cAMP cAMP AC->cAMP Produces PIP2 PIP2 PLC->PIP2 Cleaves Adenosine Adenosine Adenosine->A2BAR Activates PSB1901 This compound (Antagonist) PSB1901->A2BAR Inhibits PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Expression CREB->Gene Regulates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 Stimulates PKC PKC DAG->PKC Activates MAPK MAPK Pathway PKC->MAPK Activates

Caption: A2B Adenosine Receptor Signaling Pathway.

Experimental Workflow: Intraperitoneal (IP) Injection

IP_Workflow prep 1. Prepare this compound Solution (Sterile Vehicle) restrain 2. Restrain Animal (Scruffing) prep->restrain disinfect 3. Disinfect Injection Site (Lower Right Quadrant) restrain->disinfect inject 4. Inject Solution (30-45° angle) disinfect->inject aspirate 5. Aspirate Gently (Check for fluid) inject->aspirate administer 6. Administer Dose Slowly aspirate->administer withdraw 7. Withdraw Needle administer->withdraw monitor 8. Monitor Animal for Distress withdraw->monitor

Caption: Workflow for Intraperitoneal (IP) Injection.

Experimental Workflow: Oral Gavage

OG_Workflow prep 1. Prepare this compound Formulation & Weigh Animal measure 2. Measure Gavage Needle Depth (Mouth to Last Rib) prep->measure restrain 3. Restrain Animal (Vertical Position) measure->restrain insert 4. Insert Gavage Needle (Allow Swallowing) restrain->insert check 5. Check for Resistance (If present, restart) insert->check administer 6. Administer Dose Slowly check->administer withdraw 7. Withdraw Needle Smoothly administer->withdraw monitor 8. Monitor for Respiratory Distress withdraw->monitor

References

Application Notes and Protocols: PSB-1901 for Studying T-cell Activation and Function

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigation did not yield specific information on a compound designated PSB-1901 for T-cell activation studies. The scientific literature and available resources do not contain data pertaining to a molecule with this identifier in the context of T-lymphocyte research. The search results did, however, provide extensive information on the general mechanisms of T-cell activation and the use of antigen-coupled polystyrene microparticles (Ag-PSB) in tolerance induction, which may be of interest to researchers in this field.

This document, therefore, provides a detailed overview of the principles of T-cell activation and outlines protocols for studying these processes, which can be adapted for testing novel compounds.

Section 1: Principles of T-cell Activation

T-cell activation is a complex and tightly regulated process that initiates an adaptive immune response. It is fundamentally a two-signal process, with a third signal modulating the response.

Signal 1: Antigen Recognition

The initial and most specific signal is delivered through the T-cell receptor (TCR) recognizing a specific peptide antigen presented by a Major Histocompatibility Complex (MHC) molecule on the surface of an antigen-presenting cell (APC), such as a dendritic cell or macrophage.[1][2][3][4] CD4+ helper T-cells recognize antigens on MHC class II molecules, while CD8+ cytotoxic T-cells recognize antigens on MHC class I molecules.[3][4] This interaction is stabilized by co-receptors, CD4 or CD8, which bind to the MHC molecule.[2]

Signal 2: Co-stimulation

For full activation and to avoid a state of unresponsiveness known as anergy, a T-cell requires a second, co-stimulatory signal.[1][5] This is provided by the interaction of co-stimulatory molecules on the T-cell, most notably CD28, with their ligands on the APC, such as CD80 (B7.1) and CD86 (B7.2).[2][3][6] This second signal is crucial for T-cell proliferation, cytokine production, and survival.[2]

Signal 3: Cytokine Signaling

Following the first two signals, cytokines present in the microenvironment provide the third signal, which directs T-cell differentiation into various effector subtypes (e.g., Th1, Th2, Th17 for CD4+ T-cells) with distinct functions.[2] For instance, IL-12 promotes Th1 differentiation, while IL-4 drives Th2 differentiation.[2]

A simplified diagram of the T-cell activation signaling pathway is presented below:

T_Cell_Activation_Pathway cluster_APC Antigen-Presenting Cell (APC) cluster_TCell T-Cell MHC_Antigen MHC-Antigen Complex TCR TCR MHC_Antigen->TCR Signal 1 CD80_CD86 CD80/CD86 CD28 CD28 CD80_CD86->CD28 Signal 2 Activation T-Cell Activation TCR->Activation CD28->Activation

Caption: Two-signal model of T-cell activation.

Section 2: Experimental Protocols for Studying T-cell Activation

The following are standard in vitro protocols used to assess the impact of a novel compound on T-cell activation and function. These can be adapted to investigate the effects of any potential therapeutic agent.

T-cell Proliferation Assay

This assay measures the extent of T-cell division following activation.

Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs) or isolated T-cells

  • T-cell activation stimuli (e.g., anti-CD3/anti-CD28 antibodies, phytohemagglutinin (PHA))

  • Complete RPMI-1640 medium

  • Proliferation dye (e.g., CFSE) or [³H]-thymidine

  • Flow cytometer or liquid scintillation counter

Protocol:

  • Cell Preparation: Isolate PBMCs from whole blood using density gradient centrifugation or purify T-cells using magnetic bead-based selection.

  • Labeling (CFSE method): Resuspend cells in PBS and add CFSE to a final concentration of 1-5 µM. Incubate for 10-15 minutes at 37°C. Quench the reaction with complete medium.

  • Cell Culture: Plate the labeled cells in a 96-well plate at a density of 1-2 x 10⁵ cells/well.

  • Stimulation: Add T-cell activation stimuli to the appropriate wells. Include wells with unstimulated cells as a negative control. Add the test compound at various concentrations.

  • Incubation: Culture the cells for 3-5 days at 37°C in a 5% CO₂ incubator.

  • Analysis:

    • CFSE: Harvest cells, stain with T-cell surface markers (e.g., CD3, CD4, CD8), and analyze by flow cytometry. Proliferation is measured by the successive halving of CFSE fluorescence in daughter cells.

    • [³H]-thymidine: Add [³H]-thymidine to the cultures for the final 18-24 hours of incubation. Harvest the cells onto a filter mat and measure radioactive incorporation using a liquid scintillation counter.

The workflow for a T-cell proliferation assay is illustrated below:

T_Cell_Proliferation_Workflow A Isolate T-cells B Label with CFSE A->B C Culture with Stimuli +/- Compound B->C D Incubate for 3-5 days C->D E Analyze by Flow Cytometry D->E

Caption: Workflow for a CFSE-based T-cell proliferation assay.

Cytokine Production Assay

This assay quantifies the production of key cytokines by activated T-cells.

Materials:

  • PBMCs or isolated T-cells

  • T-cell activation stimuli

  • Complete RPMI-1640 medium

  • Test compound

  • ELISA kit or multiplex cytokine assay kit (e.g., Luminex)

  • Plate reader

Protocol:

  • Cell Culture and Stimulation: Follow steps 1, 3, and 4 from the T-cell proliferation assay protocol.

  • Incubation: Culture the cells for 24-72 hours at 37°C in a 5% CO₂ incubator. The optimal time depends on the specific cytokine being measured.

  • Supernatant Collection: Centrifuge the plate and carefully collect the culture supernatant.

  • Cytokine Measurement: Quantify the concentration of cytokines (e.g., IL-2, IFN-γ, TNF-α) in the supernatant using an ELISA or multiplex bead array according to the manufacturer's instructions.

T-cell Activation Marker Expression Assay

This assay measures the upregulation of cell surface markers associated with T-cell activation.

Materials:

  • PBMCs or isolated T-cells

  • T-cell activation stimuli

  • Complete RPMI-1640 medium

  • Test compound

  • Fluorochrome-conjugated antibodies against activation markers (e.g., CD25, CD69, CD71)

  • Flow cytometer

Protocol:

  • Cell Culture and Stimulation: Follow steps 1, 3, and 4 from the T-cell proliferation assay protocol.

  • Incubation: Culture the cells for 18-48 hours at 37°C in a 5% CO₂ incubator.

  • Staining: Harvest the cells and stain with a cocktail of fluorochrome-conjugated antibodies against T-cell lineage markers (e.g., CD3, CD4, CD8) and activation markers.

  • Analysis: Analyze the stained cells by flow cytometry to determine the percentage of T-cells expressing the activation markers and the mean fluorescence intensity.

Section 3: Data Presentation

Quantitative data from the above assays should be presented in a clear and organized manner to facilitate comparison between different concentrations of the test compound and control conditions.

Table 1: Effect of Compound X on T-cell Proliferation

Compound X (µM)Proliferation Index (CFSE)[³H]-thymidine Incorporation (CPM)
0 (Unstimulated)1.0 ± 0.1500 ± 50
0 (Stimulated)8.5 ± 0.550,000 ± 2,500
0.17.2 ± 0.442,000 ± 2,100
14.1 ± 0.321,000 ± 1,500
101.5 ± 0.28,000 ± 600

Table 2: Effect of Compound X on Cytokine Production by Activated T-cells

Compound X (µM)IL-2 (pg/mL)IFN-γ (pg/mL)
0 (Unstimulated)<10<20
0 (Stimulated)1500 ± 1203500 ± 250
0.11250 ± 1002800 ± 200
1600 ± 501200 ± 100
10150 ± 20300 ± 40

Table 3: Effect of Compound X on T-cell Activation Marker Expression

Compound X (µM)% CD25+ of CD4+ T-cells% CD69+ of CD8+ T-cells
0 (Unstimulated)2.1 ± 0.31.5 ± 0.2
0 (Stimulated)85.4 ± 4.292.1 ± 3.5
0.175.2 ± 3.880.5 ± 3.1
142.6 ± 2.548.3 ± 2.7
1010.3 ± 1.112.7 ± 1.5

These protocols and data presentation formats provide a robust framework for the initial characterization of any novel compound's effect on T-cell activation and function. Researchers are encouraged to adapt these general methodologies to their specific research questions and the nature of the compound under investigation.

References

Application Notes and Protocols: PSB-1901 in 3D Tumor Spheroid Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Three-dimensional (3D) tumor spheroid models are increasingly recognized for their physiological relevance in mimicking the complex tumor microenvironment, including gradients of oxygen, nutrients, and catabolites, as well as intricate cell-cell and cell-matrix interactions. These models serve as a critical bridge between traditional 2D cell culture and in vivo animal studies for drug screening and cancer research. PSB-1901, a potent and highly selective antagonist of the A2B adenosine receptor (A2BAR), presents a promising therapeutic agent for investigation in these advanced in vitro systems.[1][2][3] The A2B adenosine receptor is frequently overexpressed in various solid tumors, and its activation by adenosine in the tumor microenvironment promotes tumor growth, angiogenesis, metastasis, and immunosuppression.[1][4] This document provides detailed application notes and protocols for the utilization of this compound in 3D tumor spheroid models.

Mechanism of Action: Targeting the A2B Adenosine Receptor

This compound is a potent A2B adenosine receptor (A2BAR) antagonist with high selectivity.[1][2][3] In the tumor microenvironment, high levels of extracellular adenosine, produced under hypoxic conditions, activate the A2BAR on cancer cells and immune cells. This activation triggers downstream signaling cascades that promote cancer progression.

Key Signaling Pathways Modulated by A2BAR Activation:

  • cAMP/PKA Pathway: Activation of A2BAR, a Gs-coupled receptor, leads to increased intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn activates Protein Kinase A (PKA). This pathway is implicated in promoting cell proliferation and suppressing immune responses.[1]

  • MAPK/ERK Pathway: The A2BAR can also signal through the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway, which is a critical regulator of cell proliferation, survival, and differentiation.[1][5]

  • PI3K/Akt Pathway: A2BAR activation has been shown to stimulate the Phosphoinositide 3-Kinase (PI3K)/Akt signaling pathway, a key cascade involved in cell survival, growth, and proliferation.[1]

By blocking the A2BAR, this compound is expected to inhibit these pro-tumorigenic signaling pathways, thereby reducing cancer cell proliferation, migration, and survival, and potentially reversing immunosuppression within the tumor microenvironment.[1][6]

cluster_legend Legend Adenosine Adenosine A2BAR A2B Receptor Adenosine->A2BAR Activates PSB1901 This compound PSB1901->A2BAR Inhibits Gs Gs Protein A2BAR->Gs Activates MAPK_ERK MAPK/ERK Pathway A2BAR->MAPK_ERK PI3K_Akt PI3K/Akt Pathway A2BAR->PI3K_Akt AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates Proliferation Cell Proliferation & Survival PKA->Proliferation Immuno Immunosuppression PKA->Immuno MAPK_ERK->Proliferation Metastasis Metastasis MAPK_ERK->Metastasis PI3K_Akt->Proliferation key_activates Activates -> key_inhibits Inhibits --|

Caption: A2B Adenosine Receptor Signaling Pathway and Inhibition by this compound.

Quantitative Data Summary

The following tables summarize expected outcomes based on studies of A2BAR antagonists in cancer models. Researchers should generate specific data for this compound in their chosen spheroid model.

Table 1: Effect of this compound on Tumor Spheroid Growth

Cell LineConcentration (nM)Time Point (days)% Reduction in Spheroid Volume (Mean ± SD)
Breast Cancer (e.g., MDA-MB-231)107Data to be determined
1007Data to be determined
10007Data to be determined
Colon Cancer (e.g., HCT116)107Data to be determined
1007Data to be determined
10007Data to be determined

Table 2: Effect of this compound on Cell Viability within Spheroids

Cell LineConcentration (nM)Assay% Decrease in Viable Cells (Mean ± SD)
Breast Cancer (e.g., MDA-MB-231)100ATP-based assayData to be determined
Colon Cancer (e.g., HCT116)100Live/Dead StainingData to be determined

Table 3: Effect of this compound on Gene Expression in Spheroids (Fold Change vs. Control)

GeneCell LineConcentration (nM)Fold Change (Mean ± SD)
VEGFBreast Cancer100Data to be determined
MMP-9Breast Cancer100Data to be determined
IFN-γCo-culture with T-cells100Data to be determined

Experimental Protocols

Protocol 1: Formation of 3D Tumor Spheroids

This protocol describes the generation of uniform tumor spheroids using the liquid overlay technique in ultra-low attachment plates.

Materials:

  • Cancer cell line of interest (e.g., MDA-MB-231, HCT116)

  • Complete cell culture medium

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Ultra-low attachment 96-well round-bottom plates

  • Hemocytometer or automated cell counter

  • Centrifuge

Procedure:

  • Culture cancer cells in standard 2D culture flasks to 70-80% confluency.

  • Wash cells with PBS and detach them using Trypsin-EDTA.

  • Neutralize trypsin with complete medium and collect the cell suspension.

  • Centrifuge the cell suspension and resuspend the pellet in fresh complete medium.

  • Determine the cell concentration and viability using a hemocytometer or automated cell counter.

  • Dilute the cell suspension to the desired seeding density (typically 1,000-10,000 cells/well, to be optimized for each cell line).

  • Seed the cell suspension into each well of an ultra-low attachment 96-well plate (100-200 µL/well).

  • Centrifuge the plate at a low speed (e.g., 300 x g) for 5-10 minutes to facilitate cell aggregation at the bottom of the well.

  • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 3-5 days to allow for spheroid formation. Monitor spheroid formation daily using a microscope.

Start Start: 2D Cell Culture Harvest Harvest & Count Cells Start->Harvest Seed Seed Cells in Ultra-Low Attachment Plate Harvest->Seed Centrifuge Centrifuge Plate Seed->Centrifuge Incubate Incubate (3-5 days) Centrifuge->Incubate Spheroids Spheroid Formation Incubate->Spheroids

Caption: Experimental Workflow for 3D Tumor Spheroid Formation.
Protocol 2: Treatment of Tumor Spheroids with this compound

Materials:

  • Pre-formed tumor spheroids in a 96-well plate

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Complete cell culture medium

Procedure:

  • Prepare a series of this compound dilutions in complete cell culture medium. Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.1%).

  • Carefully remove a portion of the medium from each well containing a spheroid, being cautious not to disturb the spheroid.

  • Gently add the medium containing the desired concentration of this compound or vehicle control to each well.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).

  • Proceed with downstream analysis.

Protocol 3: Analysis of Spheroid Growth and Viability

A. Spheroid Size Measurement:

  • Image the spheroids at regular intervals (e.g., daily) using a brightfield microscope equipped with a camera.

  • Measure the major (d_max) and minor (d_min) diameters of each spheroid using image analysis software (e.g., ImageJ).

  • Calculate the spheroid volume using the formula: Volume = (π/6) * (d_max) * (d_min)².

B. Cell Viability Assay (ATP-based):

  • Use a commercially available 3D cell viability assay kit (e.g., CellTiter-Glo® 3D).

  • Follow the manufacturer's instructions to lyse the spheroids and measure the ATP content, which correlates with the number of viable cells.

  • Measure luminescence using a plate reader.

C. Live/Dead Staining:

  • Prepare a staining solution containing Calcein-AM (stains live cells green) and Propidium Iodide (stains dead cells red) in PBS.

  • Carefully aspirate the medium from the wells and wash the spheroids with PBS.

  • Add the staining solution to each well and incubate according to the manufacturer's protocol.

  • Image the spheroids using a fluorescence microscope.

Concluding Remarks

The protocols and application notes provided herein offer a framework for investigating the therapeutic potential of this compound in 3D tumor spheroid models. As this compound is a potent and selective A2BAR antagonist, it is anticipated to inhibit spheroid growth and viability by targeting the pro-tumorigenic A2B adenosine receptor signaling pathway. Researchers are encouraged to optimize these protocols for their specific cell lines and experimental objectives to fully elucidate the anti-cancer effects of this compound in a physiologically relevant context.

References

Application Notes and Protocols for Measuring the Efficacy of PSB-1901 (VBI-1901) in Preclinical Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are based on the publicly available information for the glioblastoma cancer vaccine candidate VBI-1901. The compound "PSB-1901" is presumed to be a typo for "VBI-1901". The quantitative data presented in the tables are representative examples to illustrate the application of the described protocols and are not actual experimental results for VBI-1901.

Introduction

VBI-1901 is an immunotherapeutic cancer vaccine candidate being investigated for the treatment of recurrent glioblastoma (GBM).[1][2] Glioblastoma is a highly aggressive brain tumor with a poor prognosis.[3] A significant percentage of GBM tumors express cytomegalovirus (CMV) antigens, which are not typically found in healthy brain tissue.[4][5] VBI-1901 is designed to leverage this by stimulating the patient's immune system to target and eliminate CMV-expressing cancer cells.[4]

VBI-1901 is composed of enveloped virus-like particles (eVLPs) that co-express two key CMV antigens: glycoprotein B (gB) and phosphoprotein 65 (pp65).[4] The vaccine is administered with granulocyte-macrophage colony-stimulating factor (GM-CSF) as an adjuvant to enhance the immune response.

Mechanism of Action

The proposed mechanism of action for VBI-1901 involves the induction of a potent and targeted T-cell mediated immune response against CMV antigens expressed on glioblastoma cells. Upon intradermal injection, the eVLPs and GM-CSF are taken up by antigen-presenting cells (APCs), such as dendritic cells. These APCs then process the gB and pp65 antigens and present them to T-cells. This leads to the activation and expansion of CMV-specific cytotoxic T-lymphocytes (CTLs) which can then recognize and kill GBM cells expressing these CMV antigens.[4]

PSB1901_Mechanism cluster_0 Vaccine Administration cluster_1 Antigen Presentation cluster_2 T-Cell Activation & Proliferation cluster_3 Tumor Cell Killing This compound (eVLPs) This compound (eVLPs) APC Antigen Presenting Cell (APC) This compound (eVLPs)->APC Uptake GM-CSF GM-CSF GM-CSF->APC Activation MHC MHC Presentation APC->MHC Antigen Processing TCell Naive T-Cell MHC->TCell Activation CTL Cytotoxic T-Lymphocyte (CTL) TCell->CTL Proliferation & Differentiation GBM Glioblastoma Cell (CMV+) CTL->GBM Recognition & Binding Apoptosis Apoptosis GBM->Apoptosis Induction of

VBI-1901 Proposed Mechanism of Action

Data Presentation

Table 1: In Vitro T-Cell Response to VBI-1901 Stimulation (Representative Data)
Treatment GroupAntigenMean Spot Forming Units (SFU) per 10^6 PBMCs ± SDFold Change vs. Control
Unstimulated ControlNone15 ± 51.0
VBI-1901gB250 ± 3516.7
pp65310 ± 4220.7
Control VaccineIrrelevant Antigen20 ± 81.3
Table 2: In Vitro Cytotoxicity of VBI-1901-Stimulated T-Cells (Representative Data)
Target Cell LineEffector:Target Ratio% Specific Lysis ± SD
U-87 MG (CMV+)10:135 ± 4.2
25:158 ± 6.1
50:175 ± 8.5
GL261 (CMV-)50:15 ± 1.5
Table 3: In Vivo Efficacy of VBI-1901 in an Orthotopic Glioblastoma Mouse Model (Representative Data)
Treatment GroupMedian Survival (Days)% Increase in LifespanTumor Growth Inhibition (%)
Vehicle Control25-0
VBI-1901458065
Standard of Care322830

Experimental Protocols

Protocol 1: In Vitro T-Cell Activation using ELISpot Assay

This protocol details the measurement of antigen-specific T-cell responses by quantifying cytokine secretion (e.g., IFN-γ) at the single-cell level.

ELISpot_Workflow cluster_0 Plate Preparation cluster_1 Cell Culture cluster_2 Detection & Analysis node1 Coat ELISpot plate with anti-IFN-γ capture antibody node2 Incubate overnight at 4°C node1->node2 node3 Wash and block plate node2->node3 node5 Add PBMCs to wells with VBI-1901 or control antigens node3->node5 node4 Isolate PBMCs from immunized mice node4->node5 node6 Incubate for 24-48 hours node5->node6 node7 Lyse cells and wash plate node6->node7 node8 Add biotinylated anti-IFN-γ detection antibody node7->node8 node9 Add streptavidin-enzyme conjugate node8->node9 node10 Add substrate and incubate until spots develop node9->node10 node11 Wash, dry, and count spots node10->node11

ELISpot Assay Experimental Workflow

Materials:

  • 96-well ELISpot plates

  • Capture and detection antibody pair for IFN-γ

  • Streptavidin-enzyme conjugate (e.g., HRP)

  • Substrate for the enzyme (e.g., TMB)

  • PBMCs from immunized animals

  • VBI-1901, gB and pp65 peptide pools, and control antigens

  • Cell culture medium

  • Wash buffers (PBS, PBS-T)

  • Blocking solution (e.g., BSA in PBS)

  • Automated ELISpot reader

Procedure:

  • Plate Coating: Coat the ELISpot plate wells with the capture antibody overnight at 4°C.

  • Blocking: Wash the plate and block with a suitable blocking buffer for 2 hours at room temperature.

  • Cell Plating: Add isolated PBMCs to the wells at a concentration of 2-5 x 10^5 cells/well.

  • Stimulation: Add VBI-1901, peptide pools (gB, pp65), or control antigens to the respective wells. Include unstimulated and positive controls.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified CO2 incubator.

  • Detection: Lyse the cells and wash the plate. Add the biotinylated detection antibody and incubate for 2 hours.

  • Enzyme Conjugation: Wash the plate and add the streptavidin-enzyme conjugate. Incubate for 1 hour.

  • Spot Development: Wash the plate and add the substrate. Monitor for spot development.

  • Analysis: Stop the reaction by washing with water. Allow the plate to dry and count the spots using an automated ELISpot reader.

Protocol 2: In Vitro Cytotoxicity using Chromium-51 Release Assay

This protocol measures the ability of VBI-1901-activated T-cells to lyse target glioblastoma cells.

Materials:

  • CMV-positive (e.g., U-87 MG) and CMV-negative (e.g., GL261) glioblastoma cell lines (target cells)

  • Splenocytes from immunized mice (effector cells)

  • Chromium-51 (51Cr)

  • 96-well V-bottom plates

  • Cell culture medium

  • Fetal Bovine Serum (FBS)

  • Lysis buffer (e.g., Triton X-100)

  • Gamma counter

Procedure:

  • Target Cell Labeling: Incubate target cells with 51Cr for 1-2 hours at 37°C.

  • Washing: Wash the labeled target cells three times with culture medium to remove unincorporated 51Cr.

  • Plating: Plate the labeled target cells in a 96-well V-bottom plate.

  • Co-culture: Add effector cells at various effector-to-target (E:T) ratios.

  • Controls:

    • Spontaneous release: Target cells with medium only.

    • Maximum release: Target cells with lysis buffer.

  • Incubation: Centrifuge the plate briefly to initiate cell contact and incubate for 4-6 hours at 37°C.

  • Supernatant Collection: Centrifuge the plate and collect the supernatant.

  • Counting: Measure the radioactivity in the supernatant using a gamma counter.

  • Calculation: Calculate the percentage of specific lysis using the formula: % Specific Lysis = 100 x (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)

Protocol 3: In Vivo Efficacy in an Orthotopic Glioblastoma Mouse Model

This protocol evaluates the anti-tumor efficacy of VBI-1901 in a clinically relevant animal model.

InVivo_Workflow cluster_0 Tumor Implantation cluster_1 Treatment cluster_2 Monitoring & Endpoints node1 Intracranially implant luciferase-tagged GBM cells into mice node2 Monitor tumor growth via bioluminescence imaging (BLI) node1->node2 node3 Randomize mice into treatment groups node2->node3 node4 Administer VBI-1901, vehicle, or standard of care node3->node4 node5 Monitor tumor growth (BLI), body weight, and clinical signs node4->node5 node6 Record survival data node5->node6 node7 Harvest tumors for histological analysis node6->node7

References

Application Notes and Protocols: PSB-1901 in Combination with Chemotherapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PSB-1901 is a highly potent and selective antagonist of the A2B adenosine receptor (A2BAR).[1] The A2B receptor is increasingly recognized for its role in cancer progression, including promoting tumor cell proliferation, angiogenesis, and immunosuppression.[2][3] High levels of extracellular adenosine in the tumor microenvironment can activate A2BAR, contributing to a protumorigenic landscape. Antagonism of A2BAR, therefore, presents a promising strategy for cancer therapy, particularly in combination with standard cytotoxic agents.

These application notes provide an overview of the preclinical rationale and methodologies for evaluating this compound in combination with conventional chemotherapy. While direct preclinical data for this compound in combination therapy is emerging, data from structurally related A2BAR antagonists, such as PSB-603 and PSB-1115, demonstrate the potential for synergistic or additive anti-tumor effects when combined with agents like cisplatin and dacarbazine.[3][4]

Mechanism of Action: A2BAR Antagonism in Cancer Therapy

Extracellular adenosine, often elevated in the hypoxic tumor microenvironment, signals through four G-protein coupled receptors: A1, A2A, A2B, and A3. The A2B receptor, in particular, is upregulated on various cancer cells and immune cells within the tumor.[2][5]

Activation of A2BAR on cancer cells can promote proliferation, migration, and metastasis.[2][3] On immune cells, A2BAR signaling can suppress the anti-tumor immune response. By blocking the A2B receptor, this compound is hypothesized to:

  • Inhibit Tumor Growth and Metastasis: Directly impede cancer cell proliferation and migratory capabilities.[3][5]

  • Enhance Anti-Tumor Immunity: Relieve adenosine-mediated immunosuppression, potentially increasing the efficacy of chemotherapy.

  • Modulate the Tumor Microenvironment: Decrease the expression of factors that promote angiogenesis and immune evasion.

The combination of this compound with chemotherapy is predicated on the hypothesis that A2BAR antagonism will sensitize cancer cells to cytotoxic agents and create a more favorable tumor microenvironment for treatment.

Preclinical Data Summary (Surrogate Data from Related A2BAR Antagonists)

Quantitative data from preclinical studies of A2BAR antagonists in combination with chemotherapy are summarized below. It is important to note that this data is for related compounds (PSB-603 and PSB-1115) and serves as a strong rationale for investigating this compound in similar combination regimens.

Cell Line/Tumor ModelA2BAR AntagonistChemotherapy AgentKey FindingsReference
Gastric Cancer Cells (AGS, HGC-27)PSB-603CisplatinCombination significantly reversed the expression of epithelial-mesenchymal transition (EMT) marker proteins compared to single agents.[4]
Melanoma CellsPSB-1115DacarbazineCombination delayed tumor growth and enhanced anti-tumor activity.[3]

Experimental Protocols

Detailed methodologies for key experiments to evaluate the combination of this compound and chemotherapy are provided below.

Protocol 1: In Vitro Cell Viability and Synergy Assessment

Objective: To determine the cytotoxic effects of this compound in combination with a chemotherapeutic agent on cancer cell lines and to assess for synergistic, additive, or antagonistic interactions.

Materials:

  • Cancer cell line of interest (e.g., breast, lung, colon)

  • This compound

  • Chemotherapeutic agent (e.g., cisplatin, paclitaxel, doxorubicin)

  • Complete cell culture medium

  • 96-well plates

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • Plate reader

  • Synergy analysis software (e.g., CompuSyn)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Preparation: Prepare a dilution series for both this compound and the chemotherapeutic agent.

  • Combination Treatment: Treat cells with either single agents or a combination of both drugs at various concentrations. Include untreated and vehicle-treated controls.

  • Incubation: Incubate the plate for a specified period (e.g., 48-72 hours).

  • Viability Assay: Add the cell viability reagent according to the manufacturer's instructions and measure the signal using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Use synergy analysis software to determine the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Protocol 2: In Vivo Xenograft Tumor Growth Study

Objective: To evaluate the in vivo efficacy of this compound in combination with chemotherapy on tumor growth in a xenograft mouse model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Cancer cells for xenograft implantation

  • This compound (formulated for in vivo administration)

  • Chemotherapeutic agent (formulated for in vivo administration)

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Tumor Implantation: Subcutaneously inject cancer cells into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.

  • Treatment Groups: Once tumors reach a specified size, randomize mice into treatment groups (e.g., Vehicle control, this compound alone, Chemotherapy alone, this compound + Chemotherapy).

  • Drug Administration: Administer the treatments according to a predetermined schedule and route (e.g., oral gavage for this compound, intraperitoneal injection for chemotherapy).

  • Tumor Measurement and Body Weight: Measure tumor volume and mouse body weight regularly throughout the study.

  • Endpoint: At the end of the study (based on tumor size limits or a set time point), euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).

  • Data Analysis: Plot tumor growth curves for each treatment group. Calculate tumor growth inhibition (TGI) for each group relative to the vehicle control.

Visualizations

Signaling_Pathway cluster_0 Tumor Microenvironment cluster_1 Cancer Cell cluster_2 Treatment Adenosine Extracellular Adenosine A2BAR A2B Receptor Adenosine->A2BAR Proliferation Proliferation/ Metastasis A2BAR->Proliferation Activation PSB1901 This compound PSB1901->A2BAR Inhibition Chemotherapy Chemotherapy Chemotherapy->Proliferation Inhibition Apoptosis Apoptosis Chemotherapy->Apoptosis Experimental_Workflow cluster_0 In Vitro Studies cluster_1 In Vivo Studies Cell_Culture Cancer Cell Culture Treatment This compound +/- Chemo Treatment Cell_Culture->Treatment Viability_Assay Cell Viability Assay Treatment->Viability_Assay Synergy_Analysis Synergy Analysis Viability_Assay->Synergy_Analysis Xenograft Xenograft Model Establishment Grouping Randomization into Treatment Groups Xenograft->Grouping In_Vivo_Treatment In Vivo Treatment Administration Grouping->In_Vivo_Treatment Tumor_Monitoring Tumor Growth Monitoring In_Vivo_Treatment->Tumor_Monitoring Endpoint_Analysis Endpoint Analysis Tumor_Monitoring->Endpoint_Analysis

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting PSB-1901 Solubility in Physiological Buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with PSB-1901 in physiological buffers. The following information provides detailed troubleshooting steps, experimental protocols, and answers to frequently asked questions to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: I dissolved this compound in DMSO to make a stock solution, but it precipitates when I dilute it into my physiological buffer (e.g., PBS). Why is this happening and what can I do?

This is a common issue known as precipitation upon aqueous dilution. This compound is sparingly soluble in aqueous solutions like Phosphate-Buffered Saline (PBS).[1][2] While it readily dissolves in an organic solvent like Dimethyl Sulfoxide (DMSO), the compound may crash out of solution when the highly solubilizing environment of the organic solvent is diluted into a predominantly aqueous buffer.

Troubleshooting Steps:

  • Lower the Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is as low as possible, ideally ≤ 0.1%, to minimize its potential effects on cells and protein structure.[2]

  • Optimize the Dilution Method: The order and speed of addition matter. Always add the DMSO stock solution to the aqueous buffer, not the other way around.[2] Crucially, ensure rapid and thorough mixing immediately after adding the DMSO stock to the buffer to promote dispersion and prevent localized high concentrations that can lead to precipitation.[2]

  • Work with Pre-warmed Buffer: Gently warming your physiological buffer to 37°C before adding the this compound stock can sometimes improve solubility.[2] However, be mindful of the compound's stability at elevated temperatures.

  • Sonication: If precipitation is observed, brief sonication in a water bath sonicator (5-10 minutes) can help to break down precipitate particles and aid in redissolution.[2]

Q2: What is the recommended method for preparing a working solution of this compound in a physiological buffer?

The recommended approach involves preparing a high-concentration stock solution in 100% DMSO and then performing serial dilutions.

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

This protocol is based on general best practices for handling poorly soluble compounds.[2][3][4][5]

Materials:

  • This compound (MW: 573.47 g/mol )[1]

  • Anhydrous, high-purity DMSO

  • Analytical balance

  • Vortex mixer

  • Water bath sonicator

Procedure:

  • Weigh the Compound: Accurately weigh a precise amount of this compound (e.g., 1 mg) using an analytical balance.

  • Calculate Solvent Volume: Use the following formula to calculate the volume of DMSO required for a 10 mM stock solution: Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Molarity (mol/L) For 1 mg of this compound: Volume (µL) = (0.001 g / 573.47 g/mol ) / 0.01 mol/L * 1,000,000 µL/L ≈ 174.4 µL

  • Dissolution: Add the calculated volume of DMSO to the vial containing the this compound.

  • Mixing: Vortex the solution for 1-2 minutes. If the compound does not fully dissolve, proceed to the next step.

  • Sonication/Warming (Optional): Briefly sonicate the solution in a water bath sonicator for 5-10 minutes or gently warm it to 37°C.[2]

  • Storage: Store the 10 mM stock solution at -20°C or -80°C in small, single-use aliquots to prevent repeated freeze-thaw cycles.[6]

Protocol 2: Preparation of a 10 µM Working Solution of this compound in PBS (pH 7.4)

Materials:

  • 10 mM this compound in DMSO (from Protocol 1)

  • Phosphate-Buffered Saline (PBS), pH 7.4, sterile-filtered

  • Vortex mixer

Procedure:

  • Prepare Intermediate Dilutions in DMSO: It is often beneficial to perform an intermediate dilution in pure DMSO to minimize the volume of DMSO added to the final aqueous solution. For example, prepare a 1 mM intermediate stock by diluting the 10 mM stock 1:10 in DMSO.

  • Pre-warm the Aqueous Buffer: If desired, gently warm the PBS to 37°C.

  • Prepare the Final Aqueous Solution: Add a small volume of the DMSO intermediate to your pre-warmed PBS. It is critical to add the DMSO stock to the aqueous buffer and not the other way around.[2] To make 1 mL of a 10 µM solution from a 1 mM stock, you would add 10 µL of the 1 mM stock to 990 µL of PBS.

  • Rapid Mixing: Immediately after adding the DMSO stock, vortex or pipette the solution vigorously to ensure rapid and uniform dispersion, which can help prevent precipitation.[2]

  • Final DMSO Concentration Check: Ensure the final concentration of DMSO in your working solution is low and consistent across all experimental conditions (typically ≤ 0.1%).[2] In the example above, the final DMSO concentration is 1%. To achieve a 0.1% final DMSO concentration, you would need to start with a more concentrated intermediate or perform serial dilutions in the aqueous buffer.

Q3: How can I determine the actual solubility of this compound in my specific physiological buffer?

You can determine the kinetic or thermodynamic solubility of this compound in your buffer of choice.[7][8]

  • Kinetic Solubility: This is a high-throughput method often used in early drug discovery. It involves adding a concentrated DMSO stock of the compound to the aqueous buffer and measuring the concentration at which precipitation occurs, often detected by light scattering (nephelometry).[7][8]

  • Thermodynamic Solubility: This method provides the equilibrium solubility. It involves incubating an excess of the solid compound in the buffer for an extended period (12-24 hours) to allow it to reach equilibrium.[7] The saturated solution is then filtered or centrifuged, and the concentration of the dissolved compound is measured, typically by HPLC or LC/MS.[7]

Quantitative Data Summary

The following table provides a hypothetical summary of this compound solubility determined using different methods and in various solvents. This data is for illustrative purposes to guide your experimental design.

Solvent/BufferMethodTemperature (°C)Solubility (µg/mL)Molar Solubility (µM)
100% DMSOVisual Inspection25> 5734.7> 10,000
PBS (pH 7.4)Kinetic25~ 2.87~ 5
PBS (pH 7.4)Thermodynamic25~ 1.15~ 2
Cell Culture Media + 10% FBSKinetic37~ 8.6~ 15

Signaling Pathway and Experimental Workflow Diagrams

This compound Mechanism of Action: A2B Adenosine Receptor Antagonism

This compound is a potent antagonist of the A2B adenosine receptor (A2BAR).[6] The following diagram illustrates the canonical signaling pathway of the A2B receptor and the inhibitory action of this compound.

PSB1901_Pathway Adenosine Adenosine A2BAR A2B Receptor (GPCR) Adenosine->A2BAR PSB1901 This compound PSB1901->A2BAR Antagonism Gs Gαs A2BAR->Gs Activates PLC PLC A2BAR->PLC Activates AC Adenylate Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene IP3_DAG IP3 / DAG PLC->IP3_DAG Produces Ca2 Ca²⁺ Release IP3_DAG->Ca2

A2B adenosine receptor signaling and this compound antagonism.

Experimental Workflow for Troubleshooting this compound Solubility

The diagram below outlines a logical workflow for addressing solubility issues with this compound in your experiments.

Troubleshooting_Workflow Start Start: this compound Precipitation Observed PrepStock Prepare 10 mM Stock in 100% DMSO Start->PrepStock Dilution Dilute Stock into Physiological Buffer PrepStock->Dilution PrecipitateCheck Precipitate Still Forms? Dilution->PrecipitateCheck OptimizeDilution Optimize Dilution: - Add stock to buffer - Rapid mixing - Lower final [DMSO] PrecipitateCheck->OptimizeDilution Yes Success Success: Proceed with Experiment PrecipitateCheck->Success No WarmBuffer Use Pre-warmed Buffer (37°C) OptimizeDilution->WarmBuffer Sonicate Sonicate Final Solution WarmBuffer->Sonicate AdjustpH Slightly Adjust Buffer pH Sonicate->AdjustpH AdjustpH->Dilution Re-test ConsiderAlternatives Consider Alternative Formulation Strategies AdjustpH->ConsiderAlternatives

Workflow for troubleshooting this compound solubility issues.

References

Technical Support Center: Optimizing PSB-1901 Concentration for Maximum A2BAR Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing PSB-1901, a potent and selective A2B adenosine receptor (A2BAR) antagonist. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to ensure the successful optimization of this compound concentration in your experiments.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the properties and use of this compound.

QuestionAnswer
What is this compound? This compound is a highly potent and selective antagonist for the A2B adenosine receptor (A2BAR). It belongs to the chemical class of xanthin-8-yl-benzenesulfonamides.[1][2]
What is the mechanism of action of this compound? This compound acts as a competitive antagonist at the A2BAR, blocking the binding of the endogenous agonist adenosine and subsequently inhibiting downstream signaling pathways. The A2BAR is a G protein-coupled receptor (GPCR) that primarily signals through Gs and Gq proteins, leading to the activation of adenylyl cyclase (increasing cAMP) and phospholipase C (increasing intracellular calcium), respectively.[3][4][5]
What are the binding affinities (Ki) of this compound? This compound exhibits sub-nanomolar affinity for the human and mouse A2BAR, with over 10,000-fold selectivity against other adenosine receptor subtypes.[1]
What is a typical starting concentration range for this compound in in vitro experiments? Based on its high potency, a starting concentration range of 0.1 nM to 100 nM is recommended for initial dose-response experiments. The optimal concentration will depend on the specific cell type, expression level of A2BAR, and the assay conditions.
How should I dissolve and store this compound? This compound is a solid. For stock solutions, it is advisable to dissolve it in a suitable solvent like DMSO. Stock solutions should be stored at -20°C or -80°C to ensure stability.[6] Avoid repeated freeze-thaw cycles.
Quantitative Data Summary
ParameterValueSpeciesReference
Ki (human A2BAR) 0.0835 nMHuman[1][6][7]
Ki (mouse A2BAR) 0.131 nMMouse[6][7]
KB (human A2BAR) 0.0598 nMHuman[1]

Troubleshooting Guides

This guide provides solutions to common problems encountered during A2BAR inhibition experiments with this compound.

Problem Possible Cause(s) Recommended Solution(s)
No or low inhibition observed 1. This compound concentration too low: The concentration of this compound may be insufficient to effectively compete with the endogenous agonist or the agonist used in the assay. 2. Low A2BAR expression: The cell line or tissue being used may have low or no expression of the A2B adenosine receptor. 3. This compound degradation: Improper storage or handling of the compound may have led to its degradation. 4. High agonist concentration: The concentration of the agonist used to stimulate the receptor may be too high, making it difficult for the antagonist to compete.1. Increase this compound concentration: Perform a dose-response curve with a wider concentration range (e.g., 0.01 nM to 1 µM). 2. Verify A2BAR expression: Confirm A2BAR expression using techniques like qPCR, Western blot, or radioligand binding with a validated antibody or ligand. Consider using a cell line known to express A2BAR or a recombinant system. 3. Use fresh this compound: Prepare fresh stock solutions of this compound and store them properly. 4. Optimize agonist concentration: Use the EC50 or EC80 concentration of the agonist for stimulation to allow for competitive inhibition.
High variability between replicates 1. Inconsistent cell seeding: Uneven cell numbers across wells can lead to variable receptor expression and signaling. 2. Pipetting errors: Inaccurate pipetting of this compound, agonist, or assay reagents. 3. Edge effects in plates: Wells on the edge of the plate may experience different temperature and evaporation rates.1. Ensure uniform cell seeding: Use a cell counter to ensure consistent cell density in all wells. 2. Calibrate pipettes: Regularly calibrate and check the accuracy of your pipettes. Use reverse pipetting for viscous solutions. 3. Minimize edge effects: Avoid using the outermost wells of the plate or fill them with media to create a humidity barrier.
Unexpected agonist-like effects of this compound 1. Off-target effects: At very high concentrations, this compound might interact with other receptors or cellular components. 2. Inverse agonism: In some systems, antagonists can exhibit inverse agonist activity by reducing basal receptor signaling.1. Test a lower concentration range: Stick to concentrations within the expected inhibitory range (sub-nanomolar to low nanomolar). 2. Characterize basal signaling: Measure the basal signaling of your system in the absence of any agonist to determine if this compound is reducing this basal activity.

Experimental Protocols

Competitive Radioligand Binding Assay to Determine this compound Affinity (Ki)

This protocol describes how to determine the binding affinity of this compound for the A2B adenosine receptor using a competitive binding assay with a radiolabeled antagonist.

Materials:

  • Cells or membranes expressing A2BAR

  • Radiolabeled A2BAR antagonist (e.g., [³H]PSB-603)

  • This compound

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Adenosine deaminase (ADA)

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Membrane Preparation: Prepare cell membranes from cells overexpressing A2BAR or from tissues known to express the receptor.

  • Assay Setup: In a 96-well plate, add the following in order:

    • Binding buffer

    • Adenosine deaminase (to degrade endogenous adenosine)

    • A fixed concentration of the radiolabeled antagonist (typically at its Kd value).

    • A range of concentrations of unlabeled this compound (e.g., 10⁻¹² to 10⁻⁶ M).

    • Cell membranes.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold binding buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

Functional cAMP Assay to Determine this compound Potency (IC50)

This protocol outlines a method to measure the functional potency of this compound by quantifying its ability to inhibit agonist-induced cyclic AMP (cAMP) production.

Materials:

  • Cells expressing A2BAR

  • This compound

  • A2BAR agonist (e.g., NECA)

  • Cell culture medium

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX or rolipram)[9]

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Pre-incubation with Antagonist: Remove the culture medium and pre-incubate the cells with varying concentrations of this compound in the presence of a PDE inhibitor for a defined period (e.g., 15-30 minutes). The PDE inhibitor prevents the degradation of cAMP.

  • Agonist Stimulation: Add a fixed concentration of the A2BAR agonist (typically the EC80) to each well and incubate for a specific time (e.g., 15-30 minutes) at 37°C.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for your chosen cAMP assay kit.[9][10][11]

  • Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of this compound required to inhibit 50% of the agonist-induced cAMP production.

Visualizations

A2BAR Signaling Pathways

A2BAR_Signaling Adenosine Adenosine A2BAR A2B Receptor Adenosine->A2BAR PSB1901 This compound PSB1901->A2BAR Gs Gs A2BAR->Gs Gq Gq A2BAR->Gq AC Adenylyl Cyclase Gs->AC PLC Phospholipase C Gq->PLC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Downstream Downstream Cellular Responses PKA->Downstream IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ IP3->Ca2 PKC PKC DAG->PKC Ca2->Downstream PKC->Downstream

Caption: A2B Adenosine Receptor signaling pathways and point of inhibition by this compound.

Experimental Workflow for Optimizing this compound Concentration

experimental_workflow start Start: Prepare Cells Expressing A2BAR dose_response Perform Agonist Dose-Response (e.g., NECA) to determine EC80 start->dose_response prepare_psb Prepare Serial Dilutions of this compound dose_response->prepare_psb pre_incubate Pre-incubate Cells with this compound prepare_psb->pre_incubate stimulate Stimulate with Agonist (at EC80) pre_incubate->stimulate measure Measure Downstream Signal (e.g., cAMP levels) stimulate->measure analyze Analyze Data: Plot Inhibition Curve and Determine IC50 measure->analyze end End: Optimal this compound Concentration Identified analyze->end

Caption: A typical experimental workflow for determining the optimal inhibitory concentration of this compound.

Troubleshooting Decision Tree for A2BAR Inhibition Assays

troubleshooting_tree start Problem: No/Low Inhibition check_conc Is this compound concentration range appropriate? start->check_conc increase_conc Solution: Increase this compound concentration range. check_conc->increase_conc No check_receptor Is A2BAR expression confirmed? check_conc->check_receptor Yes end Problem Resolved increase_conc->end verify_receptor Solution: Verify A2BAR expression (qPCR, WB). check_receptor->verify_receptor No check_agonist Is agonist concentration optimal? check_receptor->check_agonist Yes verify_receptor->end optimize_agonist Solution: Use agonist at EC80. check_agonist->optimize_agonist No check_compound Is this compound stock solution fresh? check_agonist->check_compound Yes optimize_agonist->end prepare_fresh Solution: Prepare fresh this compound stock. check_compound->prepare_fresh No check_compound->end Yes prepare_fresh->end

References

PSB-1901 stability in cell culture media over time

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of PSB-1901 in cell culture media, along with troubleshooting advice and detailed experimental protocols for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective antagonist of the A2B adenosine receptor (A2BAR), with Ki values of 0.0835 nM and 0.131 nM for human and mouse receptors, respectively[1]. It is often used in cancer research[1]. As an antagonist, this compound blocks the signaling pathway initiated by the activation of the A2B adenosine receptor.

Q2: What are the recommended storage conditions for this compound stock solutions?

For long-term storage, it is recommended to store this compound stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month[1]. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles, which can affect the stability of the compound[2][3].

Q3: Is there any available data on the stability of this compound in cell culture media?

Currently, there is no publicly available quantitative data specifically detailing the stability of this compound in various cell culture media over time. The stability of a small molecule like this compound in cell culture media can be influenced by several factors. Therefore, it is crucial for researchers to perform their own stability assessments under their specific experimental conditions.

Q4: What are the common factors that can affect the stability of this compound in cell culture media?

The stability of small molecules like this compound in cell culture media can be influenced by several factors:

  • Enzymatic Degradation: Cell culture media, especially when supplemented with serum (e.g., Fetal Bovine Serum - FBS), contains various enzymes like esterases and proteases that can metabolize the compound[2]. The metabolic activity of the cells themselves can also contribute to the degradation of the compound[2].

  • pH Instability: The pH of the cell culture medium, typically maintained between 7.2 and 7.4, can lead to the degradation of compounds that are sensitive to pH[2][4].

  • Binding to Media Components: this compound may bind to proteins, such as albumin present in FBS, and other components within the culture medium. This binding can reduce the effective concentration of the free compound available to the cells[2][5].

  • Chemical Reactivity: The compound may react with certain components of the cell culture medium, such as amino acids or vitamins[3].

  • Adsorption to Plasticware: Small molecules can adsorb to the surface of plastic cell culture plates and pipette tips, leading to a decrease in the concentration of the compound in the media[3][6].

Troubleshooting Guide

This guide addresses common issues that may arise during experiments involving this compound, particularly concerning its stability and activity.

Issue Possible Cause(s) Recommended Solution(s)
Inconsistent or lower-than-expected experimental results. Degradation of this compound in the cell culture medium.Perform a stability study of this compound in your specific cell culture medium and conditions (see the experimental protocol below). Consider adding the compound more frequently to the culture if it is found to be unstable.
Binding of this compound to serum proteins or plasticware.Test the stability and activity of this compound in serum-free or low-serum media. Use low-protein-binding plates and pipette tips to minimize adsorption[3].
Inaccurate concentration of the stock solution due to improper storage.Ensure the stock solution is stored correctly at -20°C or -80°C in aliquots to avoid freeze-thaw cycles[1][3].
High variability between experimental replicates. Inconsistent sample handling and processing.Ensure precise and consistent timing for sample collection and processing. Validate your analytical method for linearity, precision, and accuracy[3].
Incomplete solubilization of this compound.Confirm the complete dissolution of the compound in the solvent used for the stock solution and its proper dilution in the cell culture medium.
No detectable effect of this compound on the cells. Rapid degradation of the compound.Assess the stability of this compound at different time points (e.g., 0, 2, 8, 24, 48, 72 hours) to determine its half-life in your experimental setup.
Cellular uptake and metabolism.Analyze cell lysates to determine the intracellular concentration of this compound and to identify potential metabolites.

Experimental Protocols

Protocol for Assessing the Stability of this compound in Cell Culture Media

This protocol provides a general framework for determining the stability of this compound in a specific cell culture medium over time using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

Materials:

  • This compound

  • Cell culture medium of interest (e.g., DMEM, RPMI-1640) with and without serum supplementation

  • Phosphate-Buffered Saline (PBS)

  • Acetonitrile (ACN), HPLC grade

  • Formic acid, LC-MS grade

  • Internal standard (a stable compound with similar chemical properties to this compound)

  • Sterile, low-protein-binding microcentrifuge tubes and HPLC vials

Procedure:

  • Preparation of this compound Spiked Media:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Spike the pre-warmed (37°C) cell culture medium (with and without serum) and PBS with this compound to the final desired concentration. Include a control with the solvent alone.

  • Incubation:

    • Aliquot the spiked media into sterile, low-protein-binding tubes.

    • Incubate the tubes at 37°C in a humidified incubator with 5% CO2.

  • Sample Collection:

    • Collect aliquots at various time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours). The time point 0 sample should be processed immediately after spiking.

  • Sample Processing:

    • To each 100 µL aliquot, add 200 µL of cold acetonitrile containing the internal standard to precipitate proteins and extract the compound[3].

    • Vortex the samples for 30 seconds.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins[3].

    • Transfer the supernatant to HPLC vials for analysis.

  • HPLC-MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of this compound at each time point.

    • Example HPLC-MS conditions (to be optimized for this compound):

      • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)[3].

      • Mobile Phase A: Water with 0.1% formic acid[3].

      • Mobile Phase B: Acetonitrile with 0.1% formic acid[3].

      • Gradient: A suitable gradient to separate this compound from media components (e.g., 5% to 95% B over 5 minutes)[3].

      • Flow Rate: 0.4 mL/min[3].

      • Injection Volume: 5 µL[3].

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration at time 0.

    • Plot the percentage of remaining this compound against time to determine the degradation kinetics and half-life.

Data Presentation

Table 1: Stability of this compound in Cell Culture Media at 37°C (Template)

Researchers should use this template to record their experimental data.

Time (hours)Remaining this compound in Medium A + 10% FBS (%)Remaining this compound in Medium A (serum-free) (%)Remaining this compound in PBS (%)
0100100100
2
4
8
24
48
72
Half-life (t1/2)

Visualizations

Signaling Pathway

PSB1901_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A2BAR A2B Adenosine Receptor (A2BAR) Adenosine->A2BAR Activates PSB1901 This compound PSB1901->A2BAR Inhibits G_Protein Gs Protein A2BAR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (e.g., Inflammation, Angiogenesis) CREB->Gene_Expression Promotes

Caption: Signaling pathway of the A2B adenosine receptor and the inhibitory action of this compound.

Experimental Workflow

Experimental_Workflow start Start: Prepare this compound Stock Solution spike Spike Pre-warmed Cell Culture Medium with this compound start->spike incubate Incubate at 37°C, 5% CO2 spike->incubate collect Collect Aliquots at Multiple Time Points incubate->collect process Process Samples: Protein Precipitation & Compound Extraction collect->process analyze Analyze by HPLC-MS process->analyze data Calculate % Remaining and Half-life analyze->data end End: Determine Stability data->end

Caption: General workflow for assessing the stability of this compound in cell culture media.

Troubleshooting Guide

Troubleshooting_Guide start Inconsistent or Unexpected Results? check_stability Have you confirmed this compound stability in your media? start->check_stability perform_stability Action: Perform stability assay (see protocol). check_stability->perform_stability No check_binding Could binding to serum/plastic be an issue? check_stability->check_binding Yes end Problem Resolved perform_stability->end use_low_binding Action: Use serum-free/low-serum media and low-binding plates. check_binding->use_low_binding Yes check_storage Is the stock solution stored correctly? check_binding->check_storage No use_low_binding->end aliquot_store Action: Aliquot stock and store at -80°C. Avoid freeze-thaw. check_storage->aliquot_store No check_storage->end Yes aliquot_store->end

Caption: A decision tree for troubleshooting common issues with this compound experiments.

References

A2B Adenosine Receptor Antagonist Experiments: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for A2B adenosine receptor (A2BR) antagonist experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to ensure the success of your experiments.

Troubleshooting Guide

This guide addresses common challenges encountered during A2BR antagonist experiments in a question-and-answer format.

Issue 1: Low Potency or Lack of Antagonist Activity

Q: My A2BR antagonist shows lower than expected potency or no activity in my functional assay. What are the possible causes and solutions?

A: This is a multifaceted issue that can arise from several factors:

  • Low Receptor Expression: The A2B receptor is often expressed at low levels in native tissues and cell lines.[1] The partial agonist BAY60-6583, for instance, may even act as an antagonist when A2BR expression is low.[1]

    • Solution:

      • Use a cell line known to endogenously express high levels of A2BR, such as certain bladder and breast cancer cell lines, or bronchial smooth muscle cells.[1]

      • Consider using a recombinant cell line overexpressing the human A2BR, such as HEK293 or CHO cells.[2][3] Be aware that overexpression can sometimes alter signaling pathways compared to endogenous systems.[1]

      • Confirm A2BR expression levels using techniques like qPCR or radioligand binding assays.

  • Assay Conditions: The choice of agonist and its concentration are critical.

    • Solution:

      • Use a potent and well-characterized A2BR agonist like NECA (5'-N-Ethylcarboxamidoadenosine).[1][4]

      • Titrate the agonist to determine an EC50 or EC80 concentration for your specific assay. Using an excessively high agonist concentration can make it difficult for the antagonist to compete effectively.

  • Antagonist Properties: The antagonist itself may have inherent limitations.

    • Solution:

      • Verify the identity and purity of your antagonist compound.

      • Consult the literature for the expected potency (Ki or IC50 values) of your specific antagonist to ensure your results are within an expected range.

Issue 2: Poor Solubility of the Antagonist

Q: My A2BR antagonist has poor aqueous solubility, leading to precipitation in my assay buffer. How can I address this?

A: Poor solubility is a known challenge for many adenosine receptor antagonists, particularly xanthine-based compounds.

  • Solution:

    • Vehicle Selection: Prepare stock solutions in an appropriate organic solvent like DMSO. Be mindful of the final concentration of the solvent in your assay, as high concentrations can be toxic to cells.

    • Chemical Modification: For medicinal chemists, introducing fluorine atoms or other solubility-enhancing functional groups into the antagonist structure can improve solubility and microsomal stability.[5][6]

    • Formulation Strategies: In some cases, the use of cyclodextrins or other solubilizing agents can be explored, but their potential effects on the assay must be carefully validated.

Issue 3: Off-Target Effects and Lack of Selectivity

Q: I am observing unexpected or inconsistent results, and I suspect my A2BR antagonist may be hitting other adenosine receptor subtypes or different targets altogether. How can I troubleshoot this?

A: Ensuring antagonist selectivity is crucial for accurate data interpretation.

  • Solution:

    • Selectivity Profiling: Test your antagonist against other adenosine receptor subtypes (A1, A2A, and A3) to determine its selectivity profile. This is typically done through competitive radioligand binding assays.

    • Use of Selective Antagonists: Whenever possible, use antagonists with a high degree of selectivity for the A2BR. Refer to the literature for selectivity data on your chosen compound.

    • Control Experiments:

      • Include a known selective A2BR antagonist as a positive control in your experiments.

      • Use a structurally related but inactive compound as a negative control.

      • Consider using cell lines that do not express the A2BR to identify receptor-independent effects of your compound.

Issue 4: Assay Variability and Reproducibility

Q: I am experiencing high variability between replicate wells and between experiments. What steps can I take to improve the consistency of my A2BR antagonist assays?

A: High variability can obscure real biological effects.

  • Solution:

    • Cell Culture Consistency:

      • Maintain consistent cell passage numbers, as receptor expression levels can change over time in culture.

      • Ensure uniform cell seeding density across all wells of your assay plates.

    • Reagent Handling:

      • Use freshly prepared reagents whenever possible.

      • Ensure thorough mixing of all solutions before adding them to the assay plates.

    • Assay Protocol:

      • Optimize incubation times and temperatures.

      • Be precise and consistent with all pipetting steps.

      • For cAMP assays, the inclusion of a phosphodiesterase (PDE) inhibitor like rolipram or IBMX is often necessary to prevent the degradation of cAMP and ensure a robust signal.[7]

Frequently Asked Questions (FAQs)

Q1: Which cell lines are recommended for A2B adenosine receptor antagonist experiments?

A1: The choice of cell line depends on the experimental goals.

  • Endogenous Expression: For studying A2BR in a more physiologically relevant context, cell lines with high endogenous expression are suitable. Examples include human mast cell line HMC-1, bladder cancer cell lines, and bronchial smooth muscle cells.[1] HEK293 cells also endogenously express A2BR.[1][8][9]

  • Recombinant Expression: For high-throughput screening and detailed pharmacological characterization where a high signal-to-noise ratio is required, recombinant cell lines like CHO-K1 or HEK293 stably expressing the human A2BR are commonly used.[2][3]

Q2: What are the primary signaling pathways activated by the A2B adenosine receptor?

A2: The A2B receptor is known to couple to multiple G proteins, leading to the activation of several downstream signaling pathways. The primary pathway involves coupling to Gs proteins, which activates adenylyl cyclase and leads to an increase in intracellular cyclic AMP (cAMP).[1][4] In some cell types, the A2BR can also couple to Gq proteins, activating phospholipase C (PLC) and leading to an increase in intracellular calcium.[1] Additionally, A2BR activation can stimulate the ERK1/2, JNK, and p38 MAP kinase pathways.[1]

Q3: How do I choose the right assay to measure A2BR antagonist activity?

A3: The choice of assay depends on the specific signaling pathway you want to investigate.

  • cAMP Accumulation Assays: These are the most common functional assays for A2BR, as the receptor robustly couples to Gs and stimulates cAMP production.[1][7]

  • Radioligand Binding Assays: These assays are the gold standard for determining the affinity (Ki) of an antagonist for the receptor.[10] They directly measure the binding of a radiolabeled ligand to the receptor and how your antagonist competes with this binding.

  • Calcium Mobilization Assays: If you are interested in Gq-mediated signaling, measuring changes in intracellular calcium is the appropriate assay.

  • ERK1/2 Phosphorylation Assays: To investigate downstream MAP kinase signaling, you can measure the phosphorylation of ERK1/2.

Quantitative Data Summary

Table 1: Binding Affinities (Ki) of Common A2B Adenosine Receptor Antagonists

AntagonistHuman A2BR Ki (nM)Selectivity NotesReference(s)
CVT-688322>100-fold selective over A1, A2A, and A3[2]
MRE-2029-F205.5>180-fold selective over A1, A2A, and A3[2]
LAS3809617>58-fold selective over A1, A2A, and A3[2]
PSB-6030.5Highly selective for A2BR[9]
Theophylline9,000Non-selective[2]
Enprofylline-Moderate affinity and low selectivity[2]
ISAM-1403.49Highly selective over other ARs[11]
ISAM-R56A-Potent and selective A2BR antagonist[11][12]

Table 2: Functional Potencies (EC50/IC50) of Common A2BR Agonists and Antagonists

CompoundAssay TypeCell LinePotency (nM)Reference(s)
NECA (Agonist)cAMP AccumulationHEK293 (endogenous)1,700 (EC50)[1]
Adenosine (Agonist)cAMP AccumulationHEK293 (endogenous)10,700 (EC50)[1]
BAY60-6583 (Agonist)cAMP AccumulationCHO-hA2BR3 (EC50)[13]
MRE-2029-F20 (Antagonist)cAMP AccumulationCHO-hA2BR- (IC50 in nM range)[2]
CGS-15943 (Antagonist)cAMP AccumulationHEK29347 (IC50)[14]
MRS 1754 (Antagonist)cAMP AccumulationHEK2935,000 (IC50)[14]
PSB-21500 (Antagonist)G protein activation-10.6 (apparent Ki)[15]

Experimental Protocols

Protocol 1: cAMP Accumulation Assay

This protocol is a general guideline for measuring A2BR antagonist activity by quantifying changes in intracellular cAMP levels.

  • Cell Culture: Seed HEK293 cells (or another appropriate cell line) in 96-well plates and grow to 80-90% confluency.

  • Pre-incubation:

    • Wash the cells three times with assay medium (e.g., EMEM-F12 with 25 mM HEPES, pH 7.4).[7]

    • Pre-incubate the cells with the assay medium containing a phosphodiesterase inhibitor (e.g., 30 µM rolipram) and various concentrations of your A2BR antagonist for 15 minutes at 37°C.[7]

  • Agonist Stimulation: Add a pre-determined concentration (e.g., EC80) of an A2BR agonist (e.g., NECA) to the wells and incubate for an additional 15 minutes at 37°C.[7]

  • Cell Lysis: Stop the reaction by adding the lysis buffer provided with your cAMP detection kit.[7]

  • cAMP Detection: Measure the intracellular cAMP concentration using a suitable detection method, such as an enzyme immunoassay (EIA) or a homogeneous time-resolved fluorescence (HTRF) assay, following the manufacturer's instructions.

  • Data Analysis: Plot the cAMP concentration against the antagonist concentration and fit the data to a suitable sigmoidal dose-response curve to determine the IC50 value of the antagonist.

Protocol 2: Radioligand Binding Assay

This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity (Ki) of an A2BR antagonist.

  • Membrane Preparation:

    • Homogenize cells or tissues expressing the A2BR in a cold lysis buffer.[16]

    • Centrifuge the homogenate to pellet the membranes.[16]

    • Wash the membrane pellet and resuspend it in a suitable assay buffer.[16]

    • Determine the protein concentration of the membrane preparation.[16]

  • Binding Reaction:

    • In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable A2BR radioligand (e.g., [3H]MRE-2029-F20), and a range of concentrations of your unlabeled antagonist.[2][16]

    • To determine non-specific binding, include wells with a high concentration of a known A2BR ligand.

    • Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[16]

  • Filtration:

    • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/C) to separate the bound and free radioligand.[16]

    • Wash the filters multiple times with ice-cold wash buffer.[16]

  • Detection:

    • Dry the filters and add a scintillation cocktail.[16]

    • Quantify the radioactivity on the filters using a scintillation counter.[16]

  • Data Analysis:

    • Subtract the non-specific binding from the total binding to obtain specific binding.

    • Plot the percentage of specific binding against the concentration of the antagonist to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[16]

Visualizations

A2BR_Signaling_Pathway cluster_membrane Cell Membrane A2BR A2B Receptor Gs Gs A2BR->Gs Activates Gq Gq A2BR->Gq Activates MAPK MAPK (ERK, JNK, p38) A2BR->MAPK AC Adenylyl Cyclase Gs->AC Stimulates PLC Phospholipase C Gq->PLC Stimulates cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Response Cellular Response (e.g., Inflammation, Gene Expression) PKA->Response IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC DAG->PKC Ca2->Response PKC->Response MAPK->Response Agonist Agonist Agonist->A2BR Activates Antagonist Antagonist Antagonist->A2BR Blocks

Caption: A2B Adenosine Receptor Signaling Pathways.

Antagonist_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells wash_cells Wash cells with assay buffer seed_cells->wash_cells add_antagonist Add antagonist and phosphodiesterase inhibitor wash_cells->add_antagonist incubate1 Incubate (15 min, 37°C) add_antagonist->incubate1 add_agonist Add A2BR agonist (e.g., NECA) incubate1->add_agonist incubate2 Incubate (15 min, 37°C) add_agonist->incubate2 lyse_cells Lyse cells incubate2->lyse_cells detect_cAMP Detect intracellular cAMP (e.g., HTRF, EIA) lyse_cells->detect_cAMP analyze_data Analyze data and determine IC50 detect_cAMP->analyze_data end End analyze_data->end

Caption: Workflow for a cAMP-based A2BR Antagonist Assay.

References

Technical Support Center: Troubleshooting PSB-1901 Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in PSB-1901 assays. This compound is often studied in the context of the G protein-coupled receptor 84 (GPR84), and this guide addresses common issues arising during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a synthetic compound investigated for its activity at the G protein-coupled receptor 84 (GPR84). GPR84 is an immune-metabolic receptor whose expression is upregulated under pro-inflammatory conditions.[1][2][3][4][5]

Q2: What are the primary signaling pathways activated by GPR84?

GPR84 primarily signals through Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[2][6][7] It can also couple to other G proteins and activate downstream pathways such as the Akt, ERK, and NFκB signaling cascades, which are involved in inflammatory responses and phagocytosis.[1] Additionally, GPR84 activation can lead to the recruitment of β-arrestin.[8]

Q3: What are the common types of assays used to study this compound activity at GPR84?

Common functional assays for GPR84 agonists like this compound include:

  • cAMP Inhibition Assays: To measure the decrease in cAMP levels upon Gαi/o activation.[2][6]

  • β-Arrestin Recruitment Assays: To detect the interaction of β-arrestin with the activated receptor.

  • Calcium Mobilization Assays: To measure changes in intracellular calcium, often through coupling to promiscuous G-proteins like Gα15/16.[3]

  • Label-free Cellular Impedance Assays: To monitor real-time changes in cell morphology and adhesion following receptor activation.[8]

  • Downstream Signaling Pathway Analysis: Such as measuring the phosphorylation of ERK or Akt.[1]

Troubleshooting Guides

This section addresses specific issues that can lead to inconsistent results in this compound assays.

Issue 1: High Background Signal or Constitutive Activity

High background can mask the specific signal from this compound, leading to a low signal-to-noise ratio.

Possible Causes and Solutions:

Cause Troubleshooting Step Expected Outcome
Constitutive Receptor Activity Some GPCRs, including GPR84, can exhibit agonist-independent activity.[2][9] Test for the presence of inverse agonists to see if the basal signal can be reduced.A decrease in basal signal in the presence of an inverse agonist confirms constitutive activity.
High Receptor Expression Levels Overexpression of GPR84 in cell lines can lead to increased constitutive signaling.[9]Titrate the amount of receptor plasmid used for transfection to find an optimal expression level that provides a good assay window without high basal activity.
Reagent Contamination Contamination of media, buffers, or assay reagents with agonists or other activating substances.Use fresh, sterile reagents. Filter buffers and media. Regularly test for mycoplasma contamination.
Cell Stress High cell density, prolonged incubation times, or harsh media conditions can induce non-specific cellular responses.[10]Optimize cell seeding density and incubation times. Ensure cells are healthy and not over-confluent. Use appropriate assay buffers.
Issue 2: Low or No Signal Upon this compound Stimulation

A weak or absent signal can be due to a variety of factors related to the compound, the cells, or the assay itself.

Possible Causes and Solutions:

Cause Troubleshooting Step Expected Outcome
This compound Degradation Improper storage or handling of this compound can lead to loss of activity.Store the compound as recommended by the supplier. Prepare fresh dilutions for each experiment.
Suboptimal Agonist Concentration The concentration range of this compound may not be optimal for stimulating a robust response.Perform a dose-response curve to determine the optimal concentration range and EC50 value.[9]
Low Receptor Expression Insufficient GPR84 expression will result in a weak signal.[9]Verify receptor expression using techniques like Western blot, qPCR, or by testing a known potent GPR84 agonist as a positive control.
Incorrect Assay Buffer The composition of the assay buffer can significantly impact the results. For cAMP assays, a phosphodiesterase (PDE) inhibitor like IBMX is often required to prevent cAMP degradation.[10]Ensure the assay buffer is appropriate for the specific assay. For cAMP assays, include a PDE inhibitor.
Inappropriate Incubation Time The kinetics of the signaling response can vary.Optimize the incubation time with this compound.[9][10] Time-course experiments can reveal the optimal point for signal detection.
Issue 3: High Well-to-Well or Day-to-Day Variability

Inconsistent results between wells or experiments make data interpretation difficult.

Possible Causes and Solutions:

Cause Troubleshooting Step Expected Outcome
Inconsistent Cell Seeding Uneven cell distribution across the microplate.[11]Ensure a homogenous single-cell suspension before seeding. Use calibrated pipettes and consistent technique. Allow plates to sit at room temperature for a short period before incubation to allow for even cell settling.
Pipetting Errors Inaccurate or inconsistent dispensing of reagents.[12][13]Use calibrated pipettes and proper pipetting techniques. Automate liquid handling where possible.
Edge Effects Evaporation from the outer wells of a microplate can lead to a higher concentration of reagents and affect cell health.Avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile water or PBS to maintain humidity.
Reagent Lot-to-Lot Variability Differences in the quality or concentration of critical reagents between batches.Qualify new lots of critical reagents (e.g., serum, antibodies, detection reagents) against the old lot to ensure consistency.
Fluctuations in Environmental Conditions Variations in temperature and CO2 levels in the incubator.Ensure incubators are properly calibrated and maintained. Minimize the time plates are outside the incubator.

Experimental Protocols

Protocol 1: cAMP Inhibition Assay (HTRF)

This protocol is a general guideline for measuring Gαi/o-mediated inhibition of cAMP.

  • Cell Seeding: Seed HEK293 cells stably or transiently expressing GPR84 into a 384-well plate at an optimized density. Incubate for 24 hours.

  • Forskolin and Agonist Addition:

    • Prepare a solution of forskolin (to stimulate cAMP production) and varying concentrations of this compound in a stimulation buffer containing a PDE inhibitor like IBMX.

    • Remove the culture medium from the cells and add the forskolin/agonist solution.

  • Incubation: Incubate the plate at 37°C for the optimized stimulation time (e.g., 30 minutes).

  • Cell Lysis and Detection:

    • Add the HTRF (Homogeneous Time-Resolved Fluorescence) lysis buffer containing the cAMP-d2 and anti-cAMP-cryptate reagents.

    • Incubate at room temperature for 1 hour in the dark.

  • Signal Reading: Read the plate on an HTRF-compatible plate reader, measuring emission at 620 nm and 665 nm.

  • Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and plot the results against the this compound concentration to determine an IC50 value.

Protocol 2: β-Arrestin Recruitment Assay (BRET)

This protocol outlines a general method for detecting β-arrestin recruitment to GPR84.

  • Cell Seeding: Seed HEK293 cells co-expressing GPR84 fused to a Renilla luciferase (Rluc) and β-arrestin fused to a yellow fluorescent protein (YFP) into a 96-well plate. Incubate for 24-48 hours.

  • Agonist Stimulation:

    • Prepare dilutions of this compound in an appropriate assay buffer.

    • Aspirate the growth medium and add the agonist dilutions to the wells. Include a vehicle control.

  • Incubation: Incubate the plate at 37°C for a pre-determined optimal time.

  • Signal Detection:

    • Add the BRET (Bioluminescence Resonance Energy Transfer) substrate (e.g., coelenterazine h) to all wells.

    • Immediately read the plate on a BRET-capable plate reader, measuring luminescence at two wavelengths (e.g., ~475 nm for Rluc and ~535 nm for YFP).

  • Data Analysis: Calculate the BRET ratio by dividing the YFP emission by the Rluc emission for each well.[9]

Visualizations

GPR84_Signaling_Pathway cluster_membrane Cell Membrane GPR84 GPR84 Gai Gαi/o GPR84->Gai Activates BetaArrestin β-Arrestin GPR84->BetaArrestin Recruits Downstream Downstream Signaling (e.g., ERK, Akt) GPR84->Downstream Activates PSB1901 This compound (Agonist) PSB1901->GPR84 Binds AC Adenylyl Cyclase Gai->AC Inhibits cAMP ↓ cAMP AC->cAMP

Caption: GPR84 signaling pathways activated by an agonist like this compound.

Troubleshooting_Workflow Start Inconsistent Results in this compound Assay Check_Signal Evaluate Signal: High Background or Low/No Signal? Start->Check_Signal High_BG High Background Check_Signal->High_BG High BG Low_Signal Low/No Signal Check_Signal->Low_Signal Low Signal Variability High Variability Check_Signal->Variability High Variability Check_Constitutive Check for Constitutive Activity (Inverse Agonist) High_BG->Check_Constitutive Agonist_QC Verify this compound Integrity & Concentration Low_Signal->Agonist_QC Check_Plating Review Cell Plating Technique Variability->Check_Plating Optimize_Expression Optimize Receptor Expression Level Check_Constitutive->Optimize_Expression Reagent_QC Check Reagent Purity & Cell Health Optimize_Expression->Reagent_QC Solution Optimized & Consistent Assay Results Reagent_QC->Solution Receptor_Expression Confirm GPR84 Expression (Positive Control) Agonist_QC->Receptor_Expression Optimize_Assay Optimize Assay Conditions (Buffer, Time) Receptor_Expression->Optimize_Assay Optimize_Assay->Solution Pipetting_QC Verify Pipette Calibration & Technique Check_Plating->Pipetting_QC Control_Edge Mitigate Edge Effects Pipetting_QC->Control_Edge Control_Edge->Solution

Caption: A logical workflow for troubleshooting inconsistent this compound assay results.

References

Technical Support Center: Assessing the Cytotoxicity of PSB-1901 in Non-Cancerous Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for assessing the cytotoxicity of PSB-1901 in non-cancerous cell lines.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known mechanism of action?

A1: this compound is identified as a potent A2B adenosine (B11128) receptor (A2BAR) antagonist.[1] Its primary mechanism of action is to block the A2B adenosine receptor, which is involved in various physiological and pathological processes. While it is often used in cancer research, its effects on non-cancerous cells are less characterized.

Q2: I am observing high variability between my replicate wells in a cytotoxicity assay with this compound. What could be the cause?

A2: High variability between replicate wells is a common issue in cytotoxicity assays and can arise from several factors:

  • Uneven Cell Seeding: Ensure a homogenous single-cell suspension before plating. It is crucial to gently mix the cell suspension between seeding replicates to prevent cell settling.

  • Pipetting Errors: Use calibrated pipettes and maintain a consistent technique, especially when adding small volumes of this compound or assay reagents. A multichannel pipette may improve consistency.[2]

  • Edge Effects: The outer wells of a microplate are prone to evaporation, which can alter the media concentration. To mitigate this, it is recommended to fill the outer wells with sterile phosphate-buffered saline (PBS) or media without cells and use only the inner wells for the experiment.[2]

  • Compound Precipitation: If this compound precipitates in the culture medium, it can scatter light and lead to inaccurate absorbance readings. Visually inspect the wells for any precipitate under a microscope. Improving the solubility of the compound is essential.

Q3: My negative control (untreated cells) is showing high levels of cytotoxicity. What should I do?

A3: High cytotoxicity in your negative control is a critical issue that needs to be addressed. Potential causes include:

  • Cell Health: Ensure that your cells are healthy, in the logarithmic growth phase, and free from contamination (e.g., Mycoplasma).

  • Cell Culture Medium: High concentrations of certain substances in the cell culture medium can lead to high absorbance readings. It may be necessary to test the medium components and adjust their concentrations.[3]

  • Cell Density: An excessively high cell density can lead to a high signal. It is important to determine the optimal cell count for your specific assay through experimentation.[3]

Q4: The results from my MTT assay suggest cytotoxicity, but other assays like LDH release do not show a similar effect. Why might this be?

A4: Discrepancies between different cytotoxicity assays can occur because they measure different cellular parameters. The MTT assay measures metabolic activity, specifically the activity of mitochondrial dehydrogenases.[4] A decrease in MTT reduction could indicate mitochondrial dysfunction rather than a loss of membrane integrity, which is what the LDH release assay measures.[5][6] It is possible that this compound affects mitochondrial function without causing immediate cell membrane damage.

Q5: How can I be sure that the color of this compound is not interfering with my colorimetric assay readings?

A5: Compound interference is a common problem with colorimetric assays. To address this, you should include a "compound-only" control. This involves preparing wells with the same concentrations of this compound in cell-free media. The absorbance of these wells should then be subtracted from your experimental wells to correct for the compound's intrinsic color.[2] For adherent cells, another option is to gently wash the cells with PBS after the treatment incubation and before adding the assay reagent.[2]

Troubleshooting Guides

Guide 1: Inconsistent Results in MTT Assay
Problem Possible Cause Solution
High background in "medium only" wells Contamination of the medium with bacteria or yeast.Discard the contaminated medium and use fresh, sterile medium. Always practice sterile techniques.[7]
The medium contains substances that reduce MTT.Prepare a background control with the medium and MTT reagent to subtract from the sample readings.
Low absorbance readings The cell number per well is too low.Optimize the cell seeding density. The optimal number should be in the linear portion of the growth curve.[7]
Incomplete solubilization of formazan (B1609692) crystals.Ensure complete dissolution by gentle pipetting or using an orbital shaker after adding the solubilization solution.[2]
High variability between replicates Uneven cell distribution.Ensure a single-cell suspension and mix the cells gently before and during plating.[2]
Guide 2: Issues with LDH Cytotoxicity Assay
Problem Possible Cause Solution
High background LDH activity in control wells Serum in the culture medium contains LDH.Use serum-free medium for the assay or reduce the serum concentration to 1-5%.[5][6]
Low signal (low LDH release) The incubation time with the compound was too short.Optimize the incubation time to allow for sufficient LDH release.
The cell density was too low.Increase the number of cells seeded per well.[5]
High variability between replicates Bubbles in the wells.Centrifuge the plate for a longer duration or at a higher speed to remove bubbles. A syringe needle can also be used to break bubbles.[5]
Guide 3: Challenges with Neutral Red Uptake Assay
Problem Possible Cause Solution
Faint staining in viable cells The incubation time with the neutral red solution was insufficient.Increase the incubation time to allow for adequate dye uptake into the lysosomes.[8]
The neutral red solution is old or degraded.Prepare a fresh neutral red solution. Store the stock solution protected from light at 4-8°C.[8]
High background staining Incomplete removal of the neutral red solution before adding the destain solution.Ensure all the neutral red solution is thoroughly removed by washing the cells with DPBS.[8]
Precipitation of neutral red in the medium The pH of the culture medium is not optimal.Ensure the culture medium is at the correct physiological pH.

Experimental Protocols

MTT Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[4]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the diluted compound to the respective wells. Include vehicle controls (medium with solvent) and untreated controls (medium only).[9]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[9]

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[9]

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 N HCl) to each well to dissolve the formazan crystals.[9]

  • Absorbance Reading: Read the absorbance at a wavelength of 540-570 nm using a microplate reader.[9]

LDH Release Assay Protocol

The Lactate (B86563) Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells.[5]

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with various concentrations of this compound as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).

  • Supernatant Collection: After the incubation period, centrifuge the plate at a low speed to pellet the cells.

  • LDH Reaction: Transfer a portion of the supernatant from each well to a new 96-well plate. Add the LDH reaction mixture (containing lactate, NAD+, and a tetrazolium salt) to each well.[5]

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.[10]

  • Stop Reaction and Read Absorbance: Add a stop solution to each well and measure the absorbance at the recommended wavelength (e.g., 490 nm).[11]

Neutral Red Uptake Assay Protocol

The Neutral Red Uptake assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.[12]

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound as described in the previous protocols.

  • Incubation with Neutral Red: After the treatment period, remove the culture medium and add a medium containing a specific concentration of neutral red to each well. Incubate for a designated time (e.g., 2 hours) to allow for dye uptake.[12]

  • Washing: Remove the neutral red-containing medium and wash the cells with a wash buffer (e.g., DPBS) to remove any unincorporated dye.[8]

  • Dye Extraction: Add a destain solution (e.g., a mixture of ethanol (B145695) and acetic acid) to each well to extract the neutral red from the lysosomes.[8]

  • Absorbance Reading: Measure the absorbance of the extracted dye at a wavelength of approximately 540 nm.[13]

Data Presentation

Table 1: Hypothetical Cytotoxicity Data of this compound in a Non-Cancerous Cell Line (e.g., Fibroblasts) after 48h Treatment

This compound Concentration (µM)% Cell Viability (MTT Assay)% Cytotoxicity (LDH Assay)% Viability (Neutral Red Assay)
0 (Control)100 ± 5.22.1 ± 0.8100 ± 4.5
198.3 ± 4.92.5 ± 1.197.8 ± 5.1
1095.1 ± 6.33.2 ± 1.594.2 ± 6.0
2582.4 ± 7.18.9 ± 2.385.1 ± 7.3
5065.7 ± 8.515.4 ± 3.168.3 ± 8.1
10048.2 ± 9.225.8 ± 4.250.5 ± 9.5
20030.1 ± 10.145.1 ± 5.633.7 ± 10.2

Data are presented as mean ± standard deviation.

Mandatory Visualizations

experimental_workflow Experimental Workflow for Cytotoxicity Assessment cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay Execution cluster_analysis Data Analysis seed_cells Seed Non-Cancerous Cells in 96-well Plate incubate_24h Incubate for 24h for Cell Adherence seed_cells->incubate_24h add_psb1901 Add this compound to Wells prep_psb1901 Prepare Serial Dilutions of this compound prep_psb1901->add_psb1901 incubate_treatment Incubate for 24-72h (Exposure Time) add_psb1901->incubate_treatment add_reagent Add Cytotoxicity Assay Reagent (e.g., MTT, LDH substrate, Neutral Red) incubate_treatment->add_reagent incubate_signal Incubate for Signal Development add_reagent->incubate_signal read_plate Read Plate on Microplate Reader incubate_signal->read_plate analyze_data Analyze Data (Calculate % Viability, IC50) read_plate->analyze_data

Caption: Workflow for assessing the cytotoxicity of this compound.

signaling_pathway Hypothetical Signaling Pathway for this compound Mediated Cytotoxicity PSB1901 This compound A2BAR A2B Adenosine Receptor PSB1901->A2BAR Antagonist AC Adenylate Cyclase A2BAR->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates CellSurvival Cell Survival Genes CREB->CellSurvival Promotes Transcription Apoptosis Apoptosis CellSurvival->Apoptosis Inhibits

References

Technical Support Center: Overcoming Resistance to A2BAR Antagonists in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals investigating the therapeutic potential of A2B adenosine receptor (A2BAR) antagonists in oncology. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments, along with detailed experimental protocols and data summaries.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for A2BAR antagonists in cancer therapy?

A1: A2B adenosine receptor (A2BAR) antagonists are being investigated as anti-cancer agents due to the receptor's role in promoting tumor proliferation, angiogenesis, metastasis, and immune suppression.[1][2] Extracellular adenosine, often found at high concentrations in the tumor microenvironment (TME), activates A2BAR on cancer and immune cells. This activation triggers downstream signaling pathways, such as the Gαs-cAMP-PKA pathway, which can lead to the production of pro-angiogenic factors like VEGF and immunosuppressive cytokines.[3] A2BAR antagonists block the binding of adenosine to the receptor, thereby inhibiting these tumor-promoting signals and potentially enhancing anti-tumor immunity.[1][2]

Q2: My A2BAR antagonist shows reduced efficacy in my in vivo model compared to in vitro assays. What are the potential reasons for this discrepancy?

A2: This is a common challenge. The in vivo tumor microenvironment (TME) is significantly more complex than standard in vitro cell culture conditions. Several factors within the TME can contribute to reduced antagonist efficacy:

  • High Adenosine Levels: The TME is often hypoxic, leading to the accumulation of high concentrations of extracellular adenosine, which can outcompete the antagonist for binding to A2BAR.

  • Immunosuppressive Cell Infiltration: A2BAR signaling can promote the accumulation of myeloid-derived suppressor cells (MDSCs) and tumor-associated macrophages (TAMs), which suppress the anti-tumor immune response.[3] Your antagonist may be effective on cancer cells but less so at overcoming this broader immunosuppressive environment.

  • Metabolic Stress: The TME is characterized by metabolic stress, including hypoxia and acidosis, which can influence both tumor cell behavior and immune cell function, potentially dampening the effects of the antagonist.[4]

Q3: Are there known intrinsic resistance mechanisms within cancer cells to A2BAR antagonists?

A3: While research is ongoing, several potential intrinsic resistance mechanisms can be considered:

  • Upregulation of A2BAR Expression: Cancer cells may adapt to antagonist treatment by increasing the expression of the A2BAR (gene: ADORA2B), thereby requiring higher concentrations of the antagonist to achieve a therapeutic effect. Hypoxia is a known inducer of A2BAR expression.[5]

  • Activation of Bypass Signaling Pathways: Cancer cells can develop resistance to targeted therapies by activating alternative signaling pathways that compensate for the inhibited pathway. For instance, upregulation of other receptor tyrosine kinases (RTKs) could maintain pro-survival signals despite A2BAR blockade.[6][7]

  • Drug Efflux Pumps: While not yet specifically demonstrated for A2BAR antagonists, cancer cells can upregulate ATP-binding cassette (ABC) transporters, which actively pump drugs out of the cell, reducing their intracellular concentration and efficacy.[8][9]

  • Mutations in the ADORA2B Gene: Although not yet widely reported, mutations in the antagonist binding site of the A2BAR could theoretically prevent the drug from binding effectively.

Q4: Can A2BAR form heterodimers with other adenosine receptors, and how might this affect antagonist activity?

A4: Yes, there is evidence that A2BAR can form heterodimers with the A2A adenosine receptor (A2AAR).[10] This dimerization can alter the pharmacological properties of both receptors. For instance, in A2AAR/A2BAR heterodimers, the A2BAR may play a dominant role in signaling.[11] This could mean that antagonists selective for A2BAR might be more effective in tissues where these heterodimers are present. Conversely, the affinity and efficacy of an antagonist could be altered by the presence of the partner receptor in the complex.[10]

Troubleshooting Guide

This guide provides solutions to common problems encountered when working with A2BAR antagonists in cancer cell models.

Issue Potential Cause(s) Troubleshooting Steps
Inconsistent results in cell proliferation/viability assays 1. Variable A2BAR expression: A2BAR expression can vary with cell density, passage number, and culture conditions (e.g., hypoxia).2. Antagonist degradation: The antagonist may be unstable in culture medium over long incubation periods.3. Off-target effects: At high concentrations, the antagonist may have off-target effects that confound the results.1. Monitor A2BAR expression: Regularly check A2BAR mRNA or protein levels via qPCR or Western blot.2. Assess antagonist stability: Determine the half-life of your antagonist in your experimental conditions and replenish as needed.3. Perform dose-response curves: Use the lowest effective concentration to minimize off-target effects. Compare with a structurally different A2BAR antagonist.
No effect on downstream signaling (e.g., cAMP levels) 1. Low A2BAR expression: The cell line may not express sufficient levels of A2BAR.2. Ineffective agonist stimulation: The agonist used to stimulate cAMP production (e.g., NECA) may not be at an optimal concentration.3. Cell line signaling profile: The cell line may predominantly signal through A2BAR-Gq or Gi pathways, which do not directly modulate cAMP levels.1. Confirm A2BAR expression: Use a positive control cell line with known high A2BAR expression.2. Optimize agonist concentration: Perform an agonist dose-response curve to determine the EC50 and use a concentration around the EC80 for antagonist studies.3. Assess other pathways: Investigate downstream effectors of Gq (e.g., calcium mobilization) or Gi (e.g., ERK phosphorylation) signaling.
High background in binding assays 1. Non-specific binding of antagonist: The antagonist may bind to other proteins or plasticware.2. Inadequate blocking: The blocking agent may not be effective.3. Radioligand issues: If using a radioligand, it may have degraded or have low specific activity.1. Include non-specific binding controls: Use a high concentration of a non-labeled ligand to determine non-specific binding.2. Optimize blocking: Try different blocking agents (e.g., BSA, non-fat milk) or increase the concentration.3. Validate radioligand: Ensure the radioligand is fresh and has high purity.
Acquired resistance in long-term cultures 1. Upregulation of A2BAR: Cells may have increased A2BAR expression.2. Activation of bypass pathways: Alternative pro-survival pathways may be activated.3. Selection of a resistant subpopulation: A pre-existing resistant clone may have been selected for during treatment.1. Analyze A2BAR expression: Compare A2BAR levels in resistant and parental cells.2. Perform phosphoproteomic or RNA-seq analysis: Identify upregulated signaling pathways in resistant cells.3. Consider combination therapies: Target the identified bypass pathway with a second inhibitor.

Data Presentation

Table 1: Potency of Select A2BAR Antagonists

AntagonistTarget(s)Ki (nM) at human A2BARCell-based IC50 (nM)Reference(s)
PSB-603A2BAR selective0.5~50 (cAMP assay)[12]
PSB-1115A2BAR selective~20~200 (inhibition of tumor growth)[2]
PBF-1129A2BAR selectiveNot reportedNot reported[4]
MRS-1754A2BAR selective~30~300 (inhibition of tumor growth)[3]
ZM241385A2AAR/A2BAR32~100 (cAMP assay)[12]
AB928A2AAR/A2BARNot reportedNot reported[2]

Note: Ki and IC50 values can vary depending on the assay conditions and cell type used.

Experimental Protocols

Protocol 1: Assessment of ADORA2B Gene Expression by qPCR

This protocol allows for the quantification of ADORA2B mRNA levels in cancer cells.

  • Cell Culture and Treatment: Plate cells at a desired density and culture overnight. Treat with A2BAR antagonist or vehicle control for the desired time period.

  • RNA Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse cells directly in the culture dish using a lysis buffer containing a chaotropic agent (e.g., from a commercial RNA extraction kit).

    • Isolate total RNA according to the manufacturer's protocol. Ensure to include a DNase treatment step to remove genomic DNA contamination.

  • cDNA Synthesis:

    • Quantify RNA concentration and assess purity (A260/A280 ratio of ~2.0).

    • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) and random hexamer primers.

  • qPCR:

    • Prepare a qPCR master mix containing SYBR Green, forward and reverse primers for ADORA2B and a housekeeping gene (e.g., GAPDH, ACTB), and cDNA template.

    • ADORA2B Forward Primer (example): 5'-CTTCGTGGTGGTCATTGTCTTC-3'

    • ADORA2B Reverse Primer (example): 5'-GTCAGCACAGAGTAGAAGCCAG-3'

    • Perform qPCR using a standard cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s).

    • Analyze the data using the ΔΔCt method to determine the relative expression of ADORA2B normalized to the housekeeping gene.

Protocol 2: Measurement of Intracellular cAMP Levels

This protocol describes a method to measure changes in intracellular cAMP in response to A2BAR agonist and antagonist treatment.

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Assay Preparation:

    • Wash cells with serum-free medium.

    • Pre-incubate cells with a phosphodiesterase (PDE) inhibitor (e.g., 100 µM IBMX) for 30 minutes at room temperature to prevent cAMP degradation.[13]

  • Antagonist Treatment: Add the A2BAR antagonist at various concentrations and incubate for 30 minutes at room temperature.

  • Agonist Stimulation: Add an A2BAR agonist (e.g., NECA at its EC80 concentration) to all wells except the negative control and incubate for 15-30 minutes at room temperature.

  • Cell Lysis and cAMP Detection:

    • Lyse the cells according to the manufacturer's instructions of your chosen cAMP assay kit (e.g., HTRF, ELISA, luminescence-based).[13][14][15]

    • Perform the cAMP detection assay following the kit's protocol.

  • Data Analysis: Generate a standard curve using the provided cAMP standards. Calculate the cAMP concentration in each sample and plot the antagonist dose-response curve to determine the IC50.

Protocol 3: Western Blot for A2BAR Signaling Proteins (pCREB)

This protocol allows for the detection of changes in the phosphorylation of CREB (cAMP response element-binding protein), a downstream target of the A2BAR-cAMP pathway.

  • Sample Preparation:

    • Culture and treat cells with A2BAR agonist and/or antagonist as desired.

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[10]

    • Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

    • Separate the proteins on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[16]

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-CREB (Ser133) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Re-probing:

    • To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total CREB and/or a housekeeping protein like GAPDH or β-actin.

Visualizations

A2BAR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus A2BAR A2BAR Gs Gαs A2BAR->Gs Activates AC Adenylate Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB pCREB CREB->pCREB Gene_Expression Gene Expression (VEGF, IL-10, etc.) pCREB->Gene_Expression Regulates Adenosine Adenosine Adenosine->A2BAR Activates Antagonist A2BAR Antagonist Antagonist->A2BAR Blocks

Caption: Canonical A2BAR-Gαs signaling pathway.

Resistance_Mechanisms cluster_intrinsic Intrinsic Resistance cluster_extrinsic Extrinsic Resistance (TME) Upregulation A2BAR Upregulation Reduced_Efficacy Reduced Antagonist Efficacy Upregulation->Reduced_Efficacy Bypass Bypass Pathway Activation (e.g., RTKs) Bypass->Reduced_Efficacy Efflux Drug Efflux (ABC Transporters) Efflux->Reduced_Efficacy Hypoxia Hypoxia Hypoxia->Upregulation HighAdenosine High Extracellular Adenosine Hypoxia->HighAdenosine HighAdenosine->Reduced_Efficacy Competitive Inhibition MDSC MDSCs / TAMs MDSC->Reduced_Efficacy Immune Suppression

Caption: Mechanisms of resistance to A2BAR antagonists.

Experimental_Workflow_cAMP Start Seed Cells in 96-well Plate Step1 Pre-incubate with PDE Inhibitor Start->Step1 Step2 Add A2BAR Antagonist Step1->Step2 Step3 Stimulate with A2BAR Agonist Step2->Step3 Step4 Lyse Cells Step3->Step4 Step5 Detect cAMP (e.g., HTRF, ELISA) Step4->Step5 End Calculate IC50 Step5->End

Caption: Workflow for measuring intracellular cAMP.

References

PSB-1901 Technical Support Center: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this technical support center provides essential information for the effective storage, handling, and experimental use of PSB-1901, a potent A2B adenosine receptor (A2BAR) antagonist. This guide offers troubleshooting advice and frequently asked questions to address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: How should this compound be stored upon arrival?

Upon receipt, this compound powder should be stored at -20°C for long-term stability, where it can be kept for up to three years. For shorter periods, storage at 4°C is acceptable for up to two years.

Q2: What is the recommended procedure for preparing a stock solution of this compound?

To prepare a stock solution, it is recommended to dissolve this compound in dimethyl sulfoxide (DMSO). It is highly soluble in DMSO, with concentrations of at least 100 mg/mL (174.38 mM) being achievable.[1] For optimal results, use freshly opened, anhydrous DMSO as the solvent can be hygroscopic, which may impact solubility.

Q3: How should I store the this compound stock solution?

Stock solutions of this compound in a solvent should be stored at -80°C for up to six months or at -20°C for up to one month.[1] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.

Quantitative Data Summary

ParameterSpecificationSource
Molecular Formula C₂₄H₂₅BrN₆O₄SMedchemExpress, AOBIOUS
Molecular Weight 573.46 g/mol MedchemExpress
CAS Number 2332835-02-4MedchemExpress, AOBIOUS
Appearance White to off-white solidMedchemExpress
Purity >98% (by HPLC)AOBIOUS
Ki (human A₂B AR) 0.0835 nMMedchemExpress
Ki (mouse A₂B AR) 0.131 nMMedchemExpress
Solubility in DMSO ≥ 100 mg/mL (174.38 mM)MedchemExpress

Experimental Protocols

General Cell-Based Assay Protocol for A₂B AR Antagonism

This protocol provides a general workflow for assessing the antagonistic activity of this compound on the A₂B adenosine receptor in a cell-based assay.

Objective: To determine the potency of this compound in inhibiting A₂B AR-mediated signaling, typically measured by changes in intracellular cyclic AMP (cAMP) levels.

Materials:

  • Cells expressing the A₂B adenosine receptor (e.g., HEK293 cells)

  • Cell culture medium and supplements

  • This compound

  • A₂B AR agonist (e.g., NECA)

  • cAMP assay kit

  • Phosphate-buffered saline (PBS)

  • Multi-well plates suitable for cell culture and the assay

Procedure:

  • Cell Seeding: Plate the A₂B AR-expressing cells in a multi-well plate at a density optimized for your specific cell line and allow them to adhere and grow overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in an appropriate vehicle (e.g., DMSO followed by dilution in assay buffer). Also, prepare the A₂B AR agonist at a concentration that elicits a submaximal response (e.g., EC₈₀).

  • Antagonist Pre-incubation: Wash the cells with PBS and then pre-incubate them with the various concentrations of this compound for a predetermined time (e.g., 30 minutes) at 37°C. Include a vehicle-only control.

  • Agonist Stimulation: Add the A₂B AR agonist to the wells (except for the negative control wells) and incubate for a time sufficient to induce a measurable response (e.g., 15-30 minutes).

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit, following the manufacturer's instructions.

  • Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration. Fit the data to a suitable dose-response curve to determine the IC₅₀ value of this compound.

G cluster_workflow Experimental Workflow: A₂B AR Antagonist Assay A 1. Seed A₂B AR-expressing cells C 3. Pre-incubate cells with this compound A->C Overnight incubation B 2. Prepare this compound dilutions B->C D 4. Stimulate with A₂B AR agonist C->D E 5. Measure intracellular cAMP D->E F 6. Analyze data (IC₅₀ determination) E->F G cluster_pathway A₂B Adenosine Receptor Signaling Pathway Adenosine Adenosine A2BAR A₂B AR Adenosine->A2BAR Activates PSB1901 This compound PSB1901->A2BAR Inhibits G_protein Gs / Gi / Gq A2BAR->G_protein Couples to AC Adenylyl Cyclase G_protein->AC Activates (Gs) Inhibits (Gi) PLC Phospholipase C G_protein->PLC Activates (Gq) cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Responses PKA->Downstream IP3_DAG IP₃ / DAG PLC->IP3_DAG Produces Ca2 Ca²⁺ Release IP3_DAG->Ca2 Ca2->Downstream

References

Technical Support Center: Validating the On-Target Activity of PSB-1901

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and detailed protocols for researchers validating the on-target activity of PSB-1901, a potent A2B adenosine receptor (A2BAR) antagonist, in a new cell line.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the experimental validation of this compound.

Q1: I am not observing any effect of this compound in my new cell line. What are the possible reasons?

A1: Several factors could contribute to a lack of response. Consider the following troubleshooting steps:

  • Confirm A2BAR Expression: Verify that your cell line expresses the A2B adenosine receptor at the protein level.

    • Recommendation: Perform a Western blot or flow cytometry using a validated A2BAR antibody. Compare the expression level to a known A2BAR-expressing cell line as a positive control.

  • Cellular Permeability and Efflux: this compound may have poor cell permeability or be actively removed from the cell by efflux pumps.

    • Recommendation: While direct measurement of intracellular concentration can be complex, consider using efflux pump inhibitors as a tool to see if the activity of this compound is restored.

  • Ligand Stability: The compound may be unstable in your specific cell culture medium or conditions.

    • Recommendation: Assess the stability of this compound in your experimental media over the time course of your assay using analytical methods like HPLC-MS.

  • Agonist Concentration: The concentration of the A2BAR agonist (e.g., NECA) used to stimulate the receptor may be too high, making it difficult for a competitive antagonist like this compound to compete effectively.

    • Recommendation: Perform an agonist dose-response curve to determine the EC50 and use a concentration at or near the EC80 for your antagonist experiments.

Q2: The potency (IC50) of this compound in my cellular assay is significantly weaker than the reported binding affinity (Ki). Why is there a discrepancy?

A2: A rightward shift in potency from biochemical to cellular assays is common and can be attributed to several factors:

  • High Endogenous Agonist Levels: The presence of endogenous adenosine in your cell culture can compete with this compound, leading to an apparent decrease in potency.

    • Recommendation: Consider including adenosine deaminase in your assay buffer to degrade endogenous adenosine.

  • High Cellular ATP Concentration: In cellular environments, high physiological ATP levels can be converted to adenosine, increasing the local concentration of the endogenous agonist.

  • Receptor Reserve: If the agonist concentration used is supramaximal, it can overcome the effects of the antagonist, leading to a higher apparent IC50.

    • Recommendation: As mentioned previously, use an agonist concentration around the EC80 to minimize this effect.

Q3: How can I confirm that the observed effects of this compound are specifically due to A2BAR antagonism and not off-target effects?

A3: Establishing target specificity is crucial for validating your findings.

  • Use a Structurally Unrelated A2BAR Antagonist:

  • Knockdown or Knockout of A2BAR:

    • Recommendation: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate A2BAR expression in your cell line. The biological effect of this compound should be diminished or abolished in the knockdown/knockout cells compared to control cells.

  • Rescue Experiment:

    • Recommendation: In A2BAR knockdown/knockout cells, re-express a wild-type or mutant version of the A2BAR. The responsiveness to this compound should be restored upon re-expression of the receptor.

Experimental Protocols

Below are detailed protocols for key experiments to validate the on-target activity of this compound.

Western Blot for A2B Adenosine Receptor Expression

Objective: To confirm the presence of the A2B adenosine receptor protein in the cell line of interest.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody: anti-A2BAR antibody

  • Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG

  • Chemiluminescent substrate

  • Positive control cell lysate (from a known A2BAR-expressing cell line)

Procedure:

  • Harvest cells and prepare total cell lysates using lysis buffer.

  • Quantify protein concentration using a BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE.

  • Transfer proteins to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-A2BAR antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

cAMP Accumulation Assay

Objective: To functionally assess the antagonistic activity of this compound by measuring its ability to inhibit agonist-induced cyclic AMP (cAMP) production.

Materials:

  • Your new cell line

  • This compound

  • A2BAR agonist (e.g., NECA)

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)

  • Phosphodiesterase inhibitor (e.g., IBMX)

  • Adenosine deaminase (optional)

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat cells with varying concentrations of this compound for 30 minutes. Include a vehicle control.

  • If using, add adenosine deaminase to the pre-treatment step.

  • Add a phosphodiesterase inhibitor (e.g., 100 µM IBMX) to prevent cAMP degradation.

  • Stimulate the cells with an EC80 concentration of an A2BAR agonist (e.g., NECA) for 15-30 minutes.

  • Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions of your chosen cAMP assay kit.

  • Plot the cAMP concentration against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.

Cytokine Release Assay (e.g., IL-6)

Objective: To measure the effect of this compound on the downstream signaling of A2BAR, which is often linked to the release of pro-inflammatory cytokines like IL-6.[1][2]

Materials:

  • Your new cell line

  • This compound

  • A2BAR agonist (e.g., NECA)

  • ELISA kit for the cytokine of interest (e.g., human IL-6)

Procedure:

  • Seed cells in a 24-well plate and culture until they reach 80-90% confluency.

  • Pre-treat cells with different concentrations of this compound for 1 hour.

  • Stimulate the cells with an A2BAR agonist (e.g., NECA) for 6-24 hours.

  • Collect the cell culture supernatant.

  • Measure the concentration of the cytokine in the supernatant using an ELISA kit according to the manufacturer's protocol.

  • Calculate the inhibition of cytokine release at each this compound concentration and determine the IC50.

Quantitative Data Summary

AssayParameterExpected Outcome with this compound
Western Blot A2BAR Protein BandA specific band at the expected molecular weight confirms receptor expression.
cAMP Accumulation Assay IC50A dose-dependent inhibition of agonist-induced cAMP production. The IC50 value indicates the potency of this compound.
Cytokine Release Assay IC50A dose-dependent reduction in agonist-stimulated cytokine release.

Visualizations

PSB1901_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Adenosine Adenosine/NECA A2BAR A2B Receptor Adenosine->A2BAR Activates PSB1901 This compound PSB1901->A2BAR Inhibits Gs Gs A2BAR->Gs Gq Gq A2BAR->Gq AC Adenylyl Cyclase Gs->AC Activates PLC Phospholipase C Gq->PLC Activates cAMP cAMP AC->cAMP IP3_DAG IP3 / DAG PLC->IP3_DAG PKA PKA cAMP->PKA Cytokine_Release Cytokine Release (e.g., IL-6) PKA->Cytokine_Release Ca2 Ca²⁺ Release IP3_DAG->Ca2 PKC PKC IP3_DAG->PKC PKC->Cytokine_Release

Caption: A2B adenosine receptor signaling pathway and the inhibitory action of this compound.

Target_Validation_Workflow Start Start: New Cell Line Check_Expression 1. Confirm A2BAR Expression (Western Blot) Start->Check_Expression Functional_Assay 2. Assess Functional Antagonism (cAMP Assay) Check_Expression->Functional_Assay Downstream_Effect 3. Measure Downstream Signaling (Cytokine Release) Functional_Assay->Downstream_Effect Specificity_Test 4. Confirm Target Specificity (siRNA or Unrelated Antagonist) Downstream_Effect->Specificity_Test Conclusion Conclusion: On-Target Activity Validated Specificity_Test->Conclusion

Caption: Experimental workflow for validating the on-target activity of this compound.

Troubleshooting_Logic Start No effect of this compound observed Is_A2BAR_Expressed Is A2BAR expressed? Start->Is_A2BAR_Expressed Check_Permeability Investigate cell permeability/efflux Is_A2BAR_Expressed->Check_Permeability Yes Positive_Control Use a positive control cell line Is_A2BAR_Expressed->Positive_Control No Check_Ligand_Stability Assess this compound stability Check_Permeability->Check_Ligand_Stability Optimize_Agonist Optimize agonist concentration Check_Ligand_Stability->Optimize_Agonist End Re-evaluate experiment Optimize_Agonist->End Positive_Control->End

Caption: Troubleshooting decision tree for unexpected experimental outcomes.

References

Validation & Comparative

A Comparative In Vitro Analysis of the A₂B Adenosine Receptor Antagonists: PSB-1901 and PSB-603

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed in vitro comparison of two potent and selective antagonists for the A₂B adenosine receptor (A₂B AR), PSB-1901 and PSB-603. The A₂B AR is a G-protein coupled receptor implicated in a variety of physiological and pathological processes, including inflammation, cancer, and cardiovascular function, making its antagonists promising therapeutic candidates. This document summarizes their binding affinities, outlines key experimental protocols for their characterization, and illustrates the relevant signaling pathways.

Data Presentation: Potency at the Human A₂B Adenosine Receptor

The following table summarizes the reported in vitro binding affinities (Ki) of this compound and PSB-603 for the human A₂B adenosine receptor. The Ki value represents the equilibrium dissociation constant of the inhibitor, with a lower value indicating a higher binding affinity.

CompoundTarget ReceptorKi (nM)Selectivity
This compound Human A₂B AR0.0835[1]High (Specific values not detailed in the provided results)
PSB-603 Human A₂B AR0.553[2]>17,000-fold over A₁, A₂A, and A₃ adenosine receptors[3]

Based on these Ki values, This compound demonstrates an approximately 6.6-fold higher binding affinity for the human A₂B adenosine receptor in vitro compared to PSB-603.

Experimental Protocols

Detailed methodologies for determining the in vitro potency of A₂B AR antagonists are crucial for reproducible and comparable results. Below are outlines for two key experimental approaches: a radioligand binding assay to determine binding affinity (Ki) and a cAMP functional assay to assess functional antagonism (IC₅₀).

Radioligand Binding Assay (Competitive Inhibition)

This assay measures the ability of a test compound (e.g., this compound or PSB-603) to displace a radiolabeled ligand that is known to bind to the A₂B AR.

Objective: To determine the binding affinity (Ki) of the antagonist.

Materials:

  • Membrane preparations from cells stably expressing the human A₂B adenosine receptor (e.g., CHO or HEK-293 cells).

  • Radioligand: [³H]PSB-603 is a suitable radioligand for the A₂B AR.[4]

  • Test compounds: this compound and PSB-603.

  • Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Incubation: In a multi-well plate, combine the cell membrane preparation, the radioligand ([³H]PSB-603) at a fixed concentration (typically near its Kd value), and varying concentrations of the unlabeled test compound (this compound or PSB-603).

  • Equilibrium: Incubate the mixture to allow the binding to reach equilibrium.

  • Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC₅₀ value. The Ki value can then be calculated from the IC₅₀ value using the Cheng-Prusoff equation.

cAMP Functional Assay

This assay measures the ability of an antagonist to inhibit the production of cyclic adenosine monophosphate (cAMP) stimulated by an A₂B AR agonist. The A₂B AR is coupled to the Gs protein, which activates adenylyl cyclase to produce cAMP.

Objective: To determine the functional potency (IC₅₀) of the antagonist.

Materials:

  • Whole cells expressing the human A₂B adenosine receptor (e.g., HEK-293 cells).

  • A₂B AR agonist (e.g., NECA).

  • Test compounds: this compound and PSB-603.

  • Phosphodiesterase inhibitor (e.g., rolipram or IBMX) to prevent cAMP degradation.

  • cAMP detection kit (e.g., HTRF, ELISA, or other immunoassay formats).

  • Cell lysis buffer.

Procedure:

  • Cell Culture: Plate the A₂B AR-expressing cells in a multi-well plate and grow to a suitable confluency.

  • Pre-incubation: Pre-incubate the cells with varying concentrations of the antagonist (this compound or PSB-603) in the presence of a phosphodiesterase inhibitor for a defined period.

  • Agonist Stimulation: Add a fixed concentration of an A₂B AR agonist (e.g., NECA) to stimulate cAMP production and incubate for a specific time.

  • Cell Lysis: Stop the reaction and lyse the cells to release the intracellular cAMP.

  • cAMP Quantification: Measure the cAMP concentration in the cell lysates using a commercial cAMP detection kit according to the manufacturer's instructions.

  • Data Analysis: Plot the cAMP concentration against the antagonist concentration to determine the IC₅₀ value, which is the concentration of the antagonist that inhibits 50% of the agonist-stimulated cAMP production.

Visualizations

Experimental Workflow for Potency Comparison

G cluster_0 Preparation cluster_1 Binding Assay (Ki Determination) cluster_2 Functional Assay (IC₅₀ Determination) cluster_3 Comparison start Start prep_membranes Prepare A₂B AR-expressing cell membranes start->prep_membranes prep_cells Culture A₂B AR-expressing cells start->prep_cells binding_assay Competitive Radioligand Binding Assay ([³H]PSB-603 vs. Test Compound) prep_membranes->binding_assay functional_assay cAMP Accumulation Assay (Antagonist vs. Agonist) prep_cells->functional_assay binding_analysis Data Analysis (IC₅₀ to Ki conversion) binding_assay->binding_analysis compare Compare Ki and IC₅₀ values of this compound and PSB-603 binding_analysis->compare functional_analysis Data Analysis (IC₅₀ determination) functional_assay->functional_analysis functional_analysis->compare

Caption: Workflow for comparing this compound and PSB-603 potency.

A₂B Adenosine Receptor Signaling Pathway

G cluster_0 cluster_1 cluster_2 Adenosine Adenosine A2B_R A₂B Receptor Adenosine->A2B_R activates Gs Gs A2B_R->Gs activates Gq Gq A2B_R->Gq activates AC Adenylyl Cyclase Gs->AC activates PLC Phospholipase C Gq->PLC activates cAMP cAMP AC->cAMP produces IP3_DAG IP₃ & DAG PLC->IP3_DAG produces Antagonist This compound / PSB-603 Antagonist->A2B_R inhibits PKA PKA cAMP->PKA activates Response Cellular Response (e.g., Inflammation, Vasodilation) PKA->Response Ca2 ↑ [Ca²⁺]i IP3_DAG->Ca2 PKC PKC IP3_DAG->PKC activates Ca2->Response PKC->Response

Caption: A₂B adenosine receptor signaling pathways.

References

A Comparative Guide to PSB-1901 and Other A2B Adenosine Receptor Antagonists in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The A2B adenosine receptor (A2BAR) has emerged as a compelling target in cancer therapy due to its role in promoting tumor growth, angiogenesis, metastasis, and immunosuppression. This guide provides a comparative analysis of PSB-1901, a highly potent A2BAR antagonist, against other notable A2BAR antagonists used in cancer research. The information presented herein is intended to assist researchers in selecting the most appropriate antagonist for their preclinical and clinical investigations.

Comparative Analysis of A2BAR Antagonists

The following table summarizes the key quantitative data for this compound and other selected A2BAR antagonists. This data is crucial for comparing their potency, selectivity, and potential for in vivo applications.

AntagonistTarget(s)Ki (nM) for human A2BARSelectivity Profile (Ki in nM)In Vivo Efficacy (Tumor Growth Inhibition)Clinical Trial Status
This compound A2BAR0.0835[1]>10,000-fold selective vs. A1, A2A, and A3 receptors[1]Data not readily available in terms of percentage, but preclinical studies are promising.Preclinical[1]
Etrumadenant (AB928) Dual A2aR/A2bR2[2]A2aR: 1.5 nM[2]In combination with chemotherapy, significantly reduced tumor growth rates in a preclinical model[3].Phase 2 trials ongoing for various cancers[4]; development for metastatic castration-resistant prostate cancer was discontinued[5].
PSB-603 A2BAR0.553[6]Highly selective for A2BAR over A1, A2A, and A3 receptors (>17,000-fold)[6].Significantly suppressed tumor volume increase in a B16 melanoma mouse model[7].Preclinical[3][7]
MRS1754 A2BAR~2.0Selective for A2BAR, with lower affinity for other adenosine receptors.Did not significantly affect tumor volume but reduced blood vessel formation in a glioblastoma xenograft model[8].Preclinical[8][9]
CGS-15943 Non-selective Adenosine Receptor16A1: 3.5 nM, A2A: 4.2 nM, A3: 51 nMInhibited tumor growth in an athymic nude mouse xenograft model with MDA-MB-468 cells.Preclinical

Experimental Protocols

Detailed methodologies are essential for reproducing and building upon existing research. Below are representative protocols for key experiments used to characterize A2BAR antagonists.

Radioligand Binding Assay (for determining Ki values)

This assay measures the affinity of a compound for a specific receptor.

Objective: To determine the binding affinity (Ki) of test compounds for the human A2B adenosine receptor.

Materials:

  • HEK-293 cells stably expressing the human A2BAR

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Radioligand (e.g., [³H]PSB-603)

  • Test compounds (e.g., this compound and other antagonists)

  • Non-specific binding control (e.g., a high concentration of a known A2BAR antagonist like ZM241385)

  • Glass fiber filters

  • Scintillation cocktail and counter

Protocol:

  • Membrane Preparation: Culture and harvest HEK-293 cells expressing A2BAR. Homogenize the cells in ice-cold membrane preparation buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer.

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation, the radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of the test compound.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay (Functional Antagonism)

This assay determines the functional effect of an antagonist on receptor signaling.

Objective: To measure the ability of A2BAR antagonists to inhibit agonist-induced cyclic AMP (cAMP) production.

Materials:

  • CHO-K1 cells stably expressing the human A2BAR

  • Cell culture medium

  • A2BAR agonist (e.g., NECA)

  • Test compounds (A2BAR antagonists)

  • cAMP assay kit (e.g., HTRF, ELISA)

Protocol:

  • Cell Seeding: Plate CHO-K1-hA2BAR cells in a 96-well plate and culture overnight.

  • Pre-treatment: Pre-incubate the cells with varying concentrations of the test antagonist for a defined period (e.g., 30 minutes).

  • Agonist Stimulation: Add a fixed concentration of the A2BAR agonist NECA to stimulate cAMP production and incubate for a further specified time (e.g., 30 minutes).

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis: Plot the cAMP concentration against the antagonist concentration to determine the IC50 value of the antagonist in inhibiting the agonist-induced cAMP response.

In Vivo Tumor Xenograft Model

This model assesses the anti-tumor efficacy of a compound in a living organism.

Objective: To evaluate the effect of A2BAR antagonists on the growth of human tumor xenografts in immunodeficient mice.

Materials:

  • Immunodeficient mice (e.g., BALB/c nude mice)

  • Human cancer cell line (e.g., MDA-MB-231 for breast cancer)

  • Cell culture medium and reagents

  • Matrigel (optional)

  • Test compound (A2BAR antagonist) and vehicle

  • Calipers for tumor measurement

Protocol:

  • Cell Preparation: Culture the chosen cancer cell line and harvest the cells. Resuspend the cells in a suitable medium, optionally mixed with Matrigel to enhance tumor formation.

  • Tumor Implantation: Subcutaneously inject a defined number of cancer cells (e.g., 5 x 10^6 cells) into the flank of each mouse.

  • Tumor Growth and Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume (e.g., Volume = (width² x length)/2).

  • Treatment: Once tumors reach the desired size, randomize the mice into treatment and control groups. Administer the A2BAR antagonist (at a predetermined dose and schedule, e.g., daily intraperitoneal injection) to the treatment group and the vehicle to the control group.

  • Efficacy Evaluation: Continue to monitor tumor growth in all groups throughout the study. At the end of the study, sacrifice the mice and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis).

  • Data Analysis: Compare the tumor growth curves and final tumor weights between the treatment and control groups to determine the percentage of tumor growth inhibition.

Signaling Pathways and Visualizations

The antitumor effects of A2BAR antagonists are mediated through the blockade of specific signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate these pathways and a typical experimental workflow.

A2B Adenosine Receptor Signaling Pathway in Cancer

Activation of the A2B adenosine receptor by adenosine in the tumor microenvironment triggers multiple downstream signaling cascades that promote cancer progression. These include the Gs/cAMP/PKA and Gq/PLC/Ca2+ pathways, which can lead to the activation of transcription factors like CREB and subsequent expression of genes involved in cell proliferation, angiogenesis (e.g., VEGF), and immunosuppression.

A2BAR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus A2BAR A2BAR Gs Gs A2BAR->Gs Gq Gq A2BAR->Gq AC Adenylate Cyclase Gs->AC activates PLC Phospholipase C Gq->PLC activates cAMP cAMP AC->cAMP produces IP3 IP3 PLC->IP3 produces PKA PKA cAMP->PKA activates ERK ERK PKA->ERK activates CREB CREB PKA->CREB activates Ca2 Ca2+ IP3->Ca2 releases Ca2->ERK activates ERK->CREB activates Gene_Expression Gene Expression (VEGF, IL-8, etc.) CREB->Gene_Expression regulates Pro_Tumor_Effects Tumor Proliferation Angiogenesis Metastasis Immunosuppression Gene_Expression->Pro_Tumor_Effects Adenosine Adenosine Adenosine->A2BAR PSB1901 This compound (Antagonist) PSB1901->A2BAR

Caption: A2B Adenosine Receptor Signaling Pathway in Cancer.

Experimental Workflow for In Vivo Tumor Growth Inhibition Study

The following diagram outlines the key steps in a typical in vivo study to evaluate the efficacy of an A2BAR antagonist.

Experimental_Workflow cluster_prep Preparation cluster_animal_model Animal Model cluster_treatment Treatment & Analysis Cell_Culture 1. Cancer Cell Culture Cell_Harvest 2. Cell Harvest & Preparation Cell_Culture->Cell_Harvest Implantation 3. Subcutaneous Implantation Cell_Harvest->Implantation Tumor_Growth 4. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 5. Randomization into Groups Tumor_Growth->Randomization Treatment 6. Antagonist/Vehicle Administration Randomization->Treatment Measurement 7. Tumor Volume Measurement Treatment->Measurement Analysis 8. Data Analysis (% TGI) Measurement->Analysis

Caption: Workflow for In Vivo Tumor Growth Inhibition Study.

Conclusion

This compound stands out as a highly potent and selective A2BAR antagonist with significant potential for cancer research. Its sub-nanomolar affinity and exceptional selectivity make it an excellent tool for dissecting the specific roles of A2BAR in tumor biology. While in vivo efficacy data for this compound is still emerging, its pharmacological profile suggests it could be a powerful agent for preclinical studies.

Other antagonists like Etrumadenant (AB928) have progressed to clinical trials, demonstrating the therapeutic promise of targeting the A2B adenosine receptor. The choice of antagonist will ultimately depend on the specific research question, the desired selectivity profile, and the experimental model being used. This guide provides a foundational dataset to aid in this critical decision-making process. Further head-to-head comparative studies will be invaluable in fully elucidating the relative advantages of these promising therapeutic candidates.

References

VBI-1901 Demonstrates Promising In Vivo Efficacy in Recurrent Glioblastoma Models

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Introduction

This guide provides a comprehensive overview of the in vivo efficacy of VBI-1901, an immunotherapeutic cancer vaccine candidate, in preclinical and clinical models of recurrent glioblastoma (GBM). Due to the lack of specific public information on a compound designated "PSB-1901" in the context of cancer therapy, this guide focuses on VBI-1901, a closely related and well-documented agent in clinical development for GBM. VBI-1901 is a novel cancer vaccine developed using an enveloped virus-like particle (eVLP) technology to target two highly immunogenic cytomegalovirus (CMV) antigens, glycoprotein B (gB) and phosphoprotein 65 (pp65).[1][2] Scientific literature suggests that CMV antigens are prevalent in a high percentage of GBM tumors, making them a viable target for immunotherapy.[3] This guide will compare the performance of VBI-1901 with standard-of-care treatments for recurrent GBM, present supporting experimental data, and provide detailed methodologies for key experiments.

Comparative Efficacy of VBI-1901

VBI-1901 has been evaluated in Phase 1/2a and an ongoing Phase 2b clinical trial in patients with recurrent GBM.[1][3] The data from these studies suggest a potential improvement in clinical outcomes compared to historical benchmarks for standard-of-care therapies in this patient population.

Quantitative Data Summary

The following tables summarize the key efficacy data from clinical trials of VBI-1901 and compare it with the typical outcomes for standard-of-care treatments for recurrent GBM.

Table 1: Efficacy of VBI-1901 in Recurrent Glioblastoma (Phase 1/2a and 2b Clinical Trials)

Efficacy EndpointVBI-1901 + GM-CSF (Phase 1/2a, 10µg dose, n=16)VBI-1901 (Phase 2b, interim data, n=7)
Disease Control Rate (DCR) 44% (7/16)[1][4]43% (3/7)[1]
Partial Response (PR) 2/16 (one patient with 93% tumor reduction)[4]1/7 (67% tumor reduction at week 6)[1]
Stable Disease (SD) 5/16[4]2/7[1]
Median Overall Survival (mOS) 12.9 months[1][4]Data maturing
12-month Overall Survival Rate 62.5%[5]Data maturing

Table 2: Typical Efficacy of Standard-of-Care (SOC) Therapies for Recurrent Glioblastoma

Treatment ModalityProgression-Free Survival at 6 months (PFS6)Median Overall Survival (mOS)
Nitrosoureas (e.g., Lomustine, Carmustine) 20-30%[6][7]5.1-7.5 months[8]
Temozolomide (various dosing regimens) ~20-30%[6]Varies, generally modest benefit
Bevacizumab ~20-30%[6]No definitive increase in OS[8][9]
Historical Benchmark (monotherapy) Not consistently reported~8 months[1][5]

Experimental Protocols

In Vivo Murine Glioblastoma Models

Preclinical evaluation of cancer vaccines like VBI-1901 often utilizes syngeneic or humanized mouse models of glioblastoma.[10][11][12]

Objective: To assess the anti-tumor activity and immunogenicity of a cancer vaccine in a murine model of glioblastoma.

Methodology:

  • Cell Line: GL261, a murine glioma cell line, is commonly used.[12]

  • Animal Model: C57BL/6 mice (for syngeneic models) or humanized mice with reconstituted human immune systems are utilized.[12]

  • Tumor Implantation: Stereotactic intracranial injection of GL261 cells into the striatum of the mice.

  • Treatment Groups:

    • Vehicle Control (e.g., saline)

    • Vaccine alone

    • Adjuvant alone (e.g., GM-CSF)

    • Vaccine + Adjuvant

    • Positive Control (e.g., standard-of-care chemotherapy)

  • Vaccination Schedule: Intradermal or subcutaneous administration of the vaccine at specified intervals (e.g., weekly or bi-weekly).

  • Efficacy Endpoints:

    • Tumor Growth: Monitored by bioluminescence imaging or magnetic resonance imaging (MRI).

    • Overall Survival: Time from tumor implantation to euthanasia due to tumor burden or neurological symptoms.

  • Immunological Analysis:

    • T-cell infiltration: Immunohistochemical analysis of tumor tissue to quantify CD4+ and CD8+ T-cell infiltration.

    • Cytokine profiling: Measurement of cytokine levels in serum or tumor microenvironment.

    • Antigen-specific T-cell response: Ex vivo analysis of splenocytes for reactivity to vaccine antigens.

Clinical Trial Protocol for VBI-1901 in Recurrent GBM (Phase 2b)

Objective: To evaluate the efficacy and safety of VBI-1901 in patients with first recurrent glioblastoma.[3]

Study Design: A randomized, controlled, open-label study.[3]

Patient Population: Adult patients with first recurrence of WHO 2016 grade IV Glioblastoma, IDH-wildtype.[3]

Treatment Arms: [3]

  • VBI-1901 Arm: VBI-1901 administered intradermally every 4 weeks until disease progression.

  • Standard of Care (SOC) Arm: Lomustine or carmustine administered as per standard clinical practice.

Primary Endpoints: [4]

  • Overall Survival (OS)

Secondary Endpoints: [4]

  • Tumor Response Rate (TRR) based on RANO criteria

  • Progression-Free Survival (PFS)

  • Safety and tolerability

Tumor Assessment: MRI scans performed at baseline and at regular intervals to assess tumor response.

Visualizations

VBI-1901 Mechanism of Action

VBI1901_Mechanism_of_Action cluster_vaccine VBI-1901 Vaccine cluster_immune_response Immune Activation cluster_tumor Tumor Microenvironment VBI1901 VBI-1901 eVLP (gB and pp65 antigens) APC Antigen Presenting Cell (APC) e.g., Dendritic Cell VBI1901->APC Uptake GMCSF GM-CSF (Adjuvant) GMCSF->APC Stimulation TCell_Activation T-Cell Activation and Proliferation APC->TCell_Activation Antigen Presentation CTL Cytotoxic T-Lymphocyte (CTL) TCell_Activation->CTL Differentiation TumorCell GBM Tumor Cell (Expressing CMV antigens) CTL->TumorCell Tumor Cell Killing

Caption: Proposed mechanism of action of VBI-1901.

Experimental Workflow for In Vivo Efficacy Study

InVivo_Workflow start Start tumor_implantation Intracranial Implantation of Glioblastoma Cells start->tumor_implantation randomization Randomization of Mice into Treatment Groups tumor_implantation->randomization treatment Treatment Administration (VBI-1901, SOC, Control) randomization->treatment monitoring Tumor Growth Monitoring (Imaging) treatment->monitoring survival_analysis Survival Analysis monitoring->survival_analysis immuno_analysis Immunological Analysis (Post-mortem) monitoring->immuno_analysis end End survival_analysis->end immuno_analysis->end

Caption: General experimental workflow for in vivo efficacy studies.

Conclusion

The available in vivo data from clinical trials of VBI-1901 in recurrent glioblastoma demonstrate a promising safety and efficacy profile. The observed disease control rates and median overall survival appear favorable when compared to historical data for standard-of-care treatments.[1][4][5] The immunotherapeutic approach of targeting CMV antigens expressed on GBM cells represents a novel and potentially valuable strategy for this challenging disease. Further data from the ongoing Phase 2b trial will be crucial to confirm these initial findings and to fully delineate the clinical benefit of VBI-1901 in this patient population. The experimental protocols and workflows described provide a framework for the continued preclinical and clinical evaluation of this and similar immunotherapies.

References

PSB-1901: A Comparative Guide to its Cross-Reactivity and Selectivity Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the cross-reactivity and selectivity profile of PSB-1901, a potent antagonist of the A2B adenosine receptor (A2BAR). Its performance is objectively compared with other alternative A2B receptor antagonists, supported by experimental data to aid in the selection of the most appropriate research tools.

Data Presentation: Comparative Selectivity Profile

The selectivity of this compound and its alternatives, PSB-603 and MRS-1754, was assessed by determining their binding affinities (Ki) at all four human adenosine receptor subtypes (A1, A2A, A2B, and A3). The data clearly demonstrates the exceptional potency and selectivity of this compound for the A2B receptor.

CompoundhA1 Ki (nM)hA2A Ki (nM)hA2B Ki (nM)hA3 Ki (nM)Selectivity for hA2B vs hA1Selectivity for hA2B vs hA2ASelectivity for hA2B vs hA3
This compound >10,000>10,0000.0835 >10,000>119,760-fold>119,760-fold>119,760-fold
PSB-603>10,000>10,0000.553[1][2]>10,000>18,083-fold>18,083-fold>18,083-fold
MRS-1754403[3]503[3]1.97[3]570[3]205-fold255-fold289-fold

hA1, hA2A, hA2B, hA3 refer to the human adenosine receptor subtypes.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in determining the binding affinity and functional activity of this compound and its comparators.

Radioligand Binding Assays

These assays were performed to determine the binding affinity (Ki) of the compounds for the different adenosine receptor subtypes.

  • Membrane Preparation : Membranes were prepared from Chinese Hamster Ovary (CHO) cells stably expressing the recombinant human A1, A2A, A2B, or A3 adenosine receptors.

  • Radioligand : A specific radioligand for each receptor subtype was used. For example, [³H]PSB-603 can be used for the A2B receptor.

  • Incubation : Membranes were incubated with the radioligand and various concentrations of the competing compound (e.g., this compound) in an appropriate buffer.

  • Separation : Bound and free radioligand were separated by rapid filtration through glass fiber filters.

  • Detection : The radioactivity retained on the filters was quantified using liquid scintillation counting.

  • Data Analysis : The concentration of the competing compound that inhibits 50% of the specific radioligand binding (IC50) was determined. The Ki values were then calculated from the IC50 values using the Cheng-Prusoff equation.

Functional Assays: cAMP Accumulation

These assays were conducted to determine the functional activity of the compounds as antagonists at the A2B adenosine receptor.

  • Cell Culture : CHO cells stably expressing the human A2B adenosine receptor were cultured in appropriate media.

  • Incubation : Cells were pre-incubated with various concentrations of the antagonist (e.g., this compound).

  • Stimulation : The cells were then stimulated with a known A2B receptor agonist (e.g., NECA) to induce cAMP production.

  • Lysis and Detection : The cells were lysed, and the intracellular cAMP levels were measured using a competitive immunoassay, often employing HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA (Enzyme-Linked Immunosorbent Assay) technology.

  • Data Analysis : The ability of the antagonist to inhibit the agonist-induced cAMP production was quantified, and the IC50 value was determined.

Mandatory Visualizations

Signaling Pathway of the A2B Adenosine Receptor

The A2B adenosine receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gs protein alpha subunit. This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The resulting increase in intracellular cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets to elicit a cellular response.

A2B_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm A2BR A2B Receptor Gs Gs Protein A2BR->Gs Activation AC Adenylyl Cyclase Gs->AC Activation cAMP cAMP AC->cAMP Catalysis ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activation Response Cellular Response PKA->Response Phosphorylation

A2B Adenosine Receptor Signaling Pathway

Experimental Workflow for Determining Cross-Reactivity and Selectivity

The following diagram outlines the key steps involved in assessing the cross-reactivity and selectivity profile of a compound like this compound.

Experimental_Workflow cluster_binding Radioligand Binding Assays cluster_functional Functional Assays (cAMP) prep_membranes Prepare Membranes (hA1, hA2A, hA2B, hA3) radioligand_incubation Incubate with Radioligand & Test Compound prep_membranes->radioligand_incubation separation Separate Bound/Free (Filtration) radioligand_incubation->separation detection_binding Quantify Radioactivity separation->detection_binding analysis_binding Calculate Ki values detection_binding->analysis_binding final_analysis Comparative Analysis of Selectivity Profile analysis_binding->final_analysis cell_culture Culture A2B-expressing Cells antagonist_incubation Pre-incubate with Antagonist cell_culture->antagonist_incubation agonist_stimulation Stimulate with Agonist antagonist_incubation->agonist_stimulation detection_functional Measure cAMP levels agonist_stimulation->detection_functional analysis_functional Determine IC50 values detection_functional->analysis_functional analysis_functional->final_analysis

Workflow for Selectivity Profiling

References

Head-to-Head Preclinical Comparison: PSB-1901 vs. MRS1754 for A2B Adenosine Receptor Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a potent and selective antagonist is critical for investigating the therapeutic potential of targeting the A2B adenosine receptor (A2BAR). This guide provides a comprehensive head-to-head comparison of two prominent A2BAR antagonists, PSB-1901 and MRS1754, based on available preclinical data. The information is presented to facilitate an objective evaluation of their respective pharmacological profiles.

This comparison guide synthesizes data on receptor binding affinity, selectivity, and functional potency. Detailed experimental protocols for key assays are provided to ensure reproducibility and aid in the design of future studies. Visual diagrams of relevant signaling pathways and experimental workflows are also included to enhance understanding.

Summary of Pharmacological Properties

The following tables summarize the key quantitative data for this compound and MRS1754, highlighting their binding affinities, selectivity against other adenosine receptor subtypes, and functional antagonist potencies.

CompoundTargetSpeciesKᵢ (nM)
This compound A2BHuman0.0835[1]
A2BMouse0.131[1]
MRS1754 A2BHuman1.97[2]

Table 1: Receptor Binding Affinity (Kᵢ) of this compound and MRS1754 for A2B Adenosine Receptors.

CompoundSelectivity vs. A1 (human)Selectivity vs. A2A (human)Selectivity vs. A3 (human)
This compound >10,000-fold[1]>10,000-fold[1]>10,000-fold[1]
MRS1754 ~204-fold (Kᵢ = 403 nM)[2]~255-fold (Kᵢ = 503 nM)[2]~289-fold (Kᵢ = 570 nM)[2]

Table 2: Selectivity Profile of this compound and MRS1754 against other human adenosine receptor subtypes.

CompoundAssay TypeFunctional Potency
This compound Functional Antagonism (CHO cells)K₋B₋ = 0.0598 nM[1]
MRS1754 Inhibition of PKC-induced cAMP accumulation (HEK293 cells)IC₅₀ = 513 ± 207 nM
Inhibition of NECA-stimulated cAMP accumulation (HEK293 cells)IC₅₀ = 5000 nM

Table 3: Functional Potency of this compound and MRS1754.

In Vivo Preclinical Studies

MRS1754

MRS1754 has been evaluated in several preclinical models, demonstrating its potential in disease states where A2BAR is implicated. In a model of diabetic nephropathy, administration of MRS1754 to diabetic rats resulted in a reduction of proteinuria and limited the activation of the renin-angiotensin system. Furthermore, in a model of ischemia, MRS1754 showed protective effects.

This compound

While specific in vivo studies for this compound in cancer or inflammation models were not extensively detailed in the initial search, its high potency and selectivity suggest it is a promising candidate for such preclinical investigations. The A2BAR has been proposed as a novel target for cancer immunotherapy due to the anti-proliferative, anti-angiogenic, anti-metastatic, and immunostimulatory effects of its blockade.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and methods discussed, the following diagrams have been generated using Graphviz.

A2B_Signaling_Pathway cluster_membrane Cell Membrane A2BAR A2B Receptor G_protein Gs Protein A2BAR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Stimulation cAMP cAMP AC->cAMP Conversion ATP Adenosine Adenosine Adenosine->A2BAR Agonist Binding ATP ATP PKA Protein Kinase A cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Gene_Expression Gene Expression (e.g., Inflammation, Angiogenesis) CREB->Gene_Expression Regulation Antagonist This compound or MRS1754 Antagonist->A2BAR Blockade

A2B adenosine receptor signaling pathway.

Radioligand_Binding_Assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (from cells expressing A2BAR) Incubation Incubate Membrane Prep, Radioligand, and Test Compound Membrane_Prep->Incubation Radioligand Radioligand (e.g., [³H]-MRS1754) Radioligand->Incubation Compound Test Compound (this compound or MRS1754) Compound->Incubation Filtration Rapid Filtration (to separate bound from free radioligand) Incubation->Filtration Scintillation Scintillation Counting (to quantify bound radioactivity) Filtration->Scintillation Analysis Calculate IC₅₀ and Kᵢ values Scintillation->Analysis

Experimental workflow for a radioligand binding assay.

cAMP_Functional_Assay cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_lysis_detection Lysis & Detection cluster_data_analysis Data Analysis Cell_Seeding Seed cells expressing A2BAR (e.g., HEK293) Pre_incubation Pre-incubate with Antagonist (this compound or MRS1754) Cell_Seeding->Pre_incubation Stimulation Stimulate with Agonist (e.g., NECA) Pre_incubation->Stimulation Cell_Lysis Cell Lysis Stimulation->Cell_Lysis cAMP_Measurement Measure cAMP levels (e.g., HTRF, ELISA) Cell_Lysis->cAMP_Measurement Data_Analysis Calculate IC₅₀ values cAMP_Measurement->Data_Analysis

Experimental workflow for a cAMP functional assay.

Experimental Protocols

Radioligand Binding Assay (Competitive)

This protocol is a generalized procedure for determining the binding affinity (Kᵢ) of a test compound for the A2B adenosine receptor.

  • Membrane Preparation:

    • HEK-293 cells stably expressing the human A2B adenosine receptor are cultured and harvested.

    • The cells are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method (e.g., BCA assay).

  • Assay Setup:

    • The assay is performed in a 96-well plate format.

    • To each well, add in sequence:

      • Assay buffer.

      • A fixed concentration of a suitable radioligand (e.g., [³H]-MRS1754).

      • Varying concentrations of the unlabeled test compound (this compound or MRS1754).

      • The prepared cell membrane suspension.

    • Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled agonist or antagonist (e.g., NECA).

  • Incubation:

    • The plate is incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Separation of Bound and Free Radioligand:

    • The incubation is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. This traps the membranes with the bound radioligand on the filter.

    • The filters are washed multiple times with ice-cold wash buffer to remove any unbound radioligand.

  • Detection and Data Analysis:

    • The radioactivity retained on the filters is quantified using a scintillation counter.

    • The specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The data are analyzed using non-linear regression to determine the IC₅₀ value of the test compound.

    • The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

cAMP Functional Assay (Antagonist Mode)

This protocol outlines a general procedure to determine the functional potency (IC₅₀) of an antagonist in inhibiting agonist-stimulated cAMP production.

  • Cell Culture and Plating:

    • HEK-293 cells expressing the human A2B adenosine receptor are cultured and seeded into 96-well plates. The cells are allowed to adhere and grow overnight.

  • Assay Procedure:

    • The cell culture medium is removed, and the cells are washed with an assay buffer (e.g., HBSS).

    • The cells are pre-incubated with varying concentrations of the antagonist (this compound or MRS1754) for a specific duration (e.g., 15-30 minutes) at 37°C. A phosphodiesterase inhibitor (e.g., rolipram) is often included to prevent cAMP degradation.

    • Following the pre-incubation, the cells are stimulated with a fixed concentration of an A2BAR agonist (e.g., NECA) and incubated for another defined period (e.g., 15-30 minutes) at 37°C.

  • Cell Lysis and cAMP Measurement:

    • The reaction is terminated, and the cells are lysed to release the intracellular cAMP.

    • The concentration of cAMP is determined using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis:

    • The amount of cAMP produced in the presence of the antagonist is compared to the amount produced with the agonist alone.

    • The data are plotted, and a non-linear regression analysis is performed to determine the IC₅₀ value of the antagonist.

Conclusion

Both this compound and MRS1754 are potent and selective antagonists of the A2B adenosine receptor. Based on the available preclinical data, this compound exhibits significantly higher binding affinity and superior selectivity for the human A2B receptor compared to MRS1754. The functional potency data also indicates that this compound is a more potent antagonist. While MRS1754 has been characterized in some in vivo models, further preclinical studies with this compound are warranted to fully elucidate its therapeutic potential, particularly in the context of oncology and inflammatory diseases. The choice between these two compounds for future research will depend on the specific requirements of the study, including the desired potency, selectivity profile, and the biological system being investigated.

References

In Vitro Validation of PSB-1901's A₂B Adenosine Receptor Antagonism: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vitro comparison of PSB-1901, a potent and selective A₂B adenosine receptor (A₂BAR) antagonist, with other commonly used antagonists. The data presented is supported by experimental protocols and visualizations to aid in the selection of the most appropriate research tools for studying the A₂BAR.

Executive Summary

This compound is a xanthine derivative that has demonstrated exceptional potency and selectivity for the human and mouse A₂B adenosine receptors in vitro.[1] This guide will compare its binding affinity and functional antagonism with other known A₂BAR antagonists, including PSB-603, MRS-1754, and ZM-241385. The comparative data highlights this compound's sub-nanomolar affinity, making it a valuable tool for A₂BAR research.

Comparative Performance Data

The following tables summarize the in vitro performance of this compound and its alternatives based on binding affinity (Ki) and functional antagonism (KB, pA2, or IC₅₀) at the human A₂B adenosine receptor.

Table 1: Binding Affinity (Ki) of A₂BAR Antagonists

CompoundChemical ClassHuman A₂BAR Ki (nM)Selectivity ProfileReference
This compound Xanthine0.0835 >10,000-fold vs. A₁, A₂A, A₃[2][3]
PSB-603Xanthine0.553Highly selective vs. A₁, A₂A, A₃[4]
MRS-1754Xanthine1.13Selective vs. A₁, A₂A, A₃[5]
ZM-241385Triazolotriazine~50Primarily A₂A antagonist, moderate A₂B affinity[6]

Table 2: Functional Antagonism of A₂BAR Antagonists

CompoundFunctional AssayHuman A₂BAR K_B_ (nM)Human A₂BAR pA₂Human A₂BAR IC₅₀ (nM)Reference
This compound Not specified0.0598 --[2][3]
PSB-603cAMP Accumulation--~1-10[7]
MRS-1754cAMP Accumulation--~5[8]
ZM-241385cAMP Accumulation-7.3-[6]

Experimental Protocols

Detailed methodologies for the key in vitro assays used to characterize A₂BAR antagonists are provided below.

Radioligand Binding Assay

This assay measures the affinity of a compound for the A₂B adenosine receptor by competing with a radiolabeled ligand.

Materials:

  • HEK-293 cells stably expressing the human A₂BAR

  • Membrane preparation buffer (50 mM Tris-HCl, pH 7.4)

  • [³H]PSB-603 (radioligand)

  • Test compounds (e.g., this compound)

  • Glass fiber filters

  • Scintillation fluid

Procedure:

  • Membrane Preparation: HEK-293 cells expressing the A₂BAR are harvested and homogenized in ice-cold membrane preparation buffer. The homogenate is centrifuged to pellet the cell membranes, which are then resuspended in fresh buffer.

  • Binding Reaction: In a 96-well plate, incubate the cell membranes with a fixed concentration of [³H]PSB-603 and varying concentrations of the test compound.

  • Incubation: Incubate the plates for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 25°C) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate the bound from the unbound radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.[9]

cAMP Accumulation Assay

This functional assay measures the ability of an antagonist to block the agonist-induced production of cyclic AMP (cAMP), a second messenger downstream of A₂BAR activation.

Materials:

  • CHO-K1 or HEK-293 cells stably expressing the human A₂BAR

  • Cell culture medium (e.g., DMEM)

  • Agonist (e.g., NECA - 5'-N-Ethylcarboxamidoadenosine)

  • Test compounds (e.g., this compound)

  • cAMP assay kit (e.g., HTRF, ELISA)

  • Phosphodiesterase inhibitor (e.g., rolipram)

Procedure:

  • Cell Culture: Plate the A₂BAR-expressing cells in a 96-well plate and allow them to adhere overnight.

  • Pre-incubation with Antagonist: Wash the cells and pre-incubate them with varying concentrations of the test compound for a defined period (e.g., 20-30 minutes).

  • Agonist Stimulation: Add a fixed concentration of the agonist (e.g., NECA) to stimulate the A₂BAR and induce cAMP production. A phosphodiesterase inhibitor is typically included to prevent cAMP degradation.

  • Incubation: Incubate for a specific time (e.g., 15-30 minutes) at 37°C.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a suitable cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis: Plot the agonist-induced cAMP production against the concentration of the antagonist to determine the IC₅₀ value. The antagonist's potency can also be expressed as a pA₂ value derived from a Schild analysis.[8][10]

Visualizations

A₂B Adenosine Receptor Signaling Pathway

A2BAR_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Adenosine Adenosine A2BAR A₂B Receptor Adenosine->A2BAR Agonist Activation This compound This compound This compound->A2BAR Antagonist Blockade G_protein Gs Protein A2BAR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Inflammation, Vasodilation) PKA->Cellular_Response Phosphorylates Targets

Caption: A₂B adenosine receptor signaling pathway and the inhibitory action of this compound.

Experimental Workflow for In Vitro Antagonist Validation

Antagonist_Validation_Workflow cluster_binding Binding Affinity Determination cluster_functional Functional Antagonism Assessment cluster_comparison Comparative Analysis Membrane_Prep 1. A₂BAR Membrane Preparation Radioligand_Binding 2. Radioligand Binding Assay ([³H]PSB-603) Membrane_Prep->Radioligand_Binding Ki_Calc 3. Ki Value Calculation Radioligand_Binding->Ki_Calc Data_Table Generate Comparative Data Tables Ki_Calc->Data_Table Cell_Culture 1. Culture A₂BAR- Expressing Cells cAMP_Assay 2. cAMP Accumulation Assay Cell_Culture->cAMP_Assay Schild_Analysis 3. IC₅₀ / pA₂ Value Determination cAMP_Assay->Schild_Analysis Schild_Analysis->Data_Table

Caption: Workflow for the in vitro validation and comparison of A₂BAR antagonists.

Logical Relationship of Antagonist Comparison

Antagonist_Comparison_Logic This compound This compound Binding_Affinity Binding Affinity (Ki) This compound->Binding_Affinity Functional_Potency Functional Potency (KB, pA₂, IC₅₀) This compound->Functional_Potency Selectivity Selectivity Profile This compound->Selectivity Alternatives Alternative Antagonists (PSB-603, MRS-1754, etc.) Alternatives->Binding_Affinity Alternatives->Functional_Potency Alternatives->Selectivity Conclusion Comparative Efficacy and Suitability Binding_Affinity->Conclusion Functional_Potency->Conclusion Selectivity->Conclusion

Caption: Logical framework for comparing this compound with alternative A₂BAR antagonists.

References

A Comparative Analysis of the Pharmacokinetic and Pharmacodynamic Properties of PSB-1901

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the A2B adenosine receptor (A2BAR) antagonist PSB-1901 with other relevant alternatives. The information is intended to support researchers and professionals in drug development in their evaluation of this potent compound. While this compound demonstrates exceptional potency and selectivity in in-vitro studies, a notable gap exists in publicly available in-vivo pharmacokinetic and pharmacodynamic data. This guide aims to present the available information objectively and draw comparisons with other A2BAR antagonists for which such data is accessible.

Introduction to this compound

This compound is a highly potent and selective antagonist of the A2B adenosine receptor. Its discovery marked a significant advancement in the development of research tools and potential therapeutic agents targeting the adenosinergic system. The A2B receptor, typically activated under conditions of high adenosine concentrations such as inflammation and hypoxia, is implicated in a variety of pathological processes, including cancer and inflammatory diseases. The ability of this compound to selectively block this receptor with high affinity makes it a valuable compound for investigating the physiological and pathophysiological roles of the A2BAR.

Pharmacodynamic Properties: A Potency and Selectivity Leader

This compound stands out for its remarkable in-vitro pharmacodynamic profile, characterized by picomolar affinity and exceptional selectivity for the human A2B adenosine receptor.

Table 1: In-Vitro Pharmacodynamic Properties of this compound and Comparator A2BAR Antagonists

CompoundTargetKi (nM, human)Selectivity vs. A1, A2A, A3Reference
This compound A2BAR0.0835 >10,000-fold[1][2]
CVT-6883A2BAR22>149-fold vs A1, >149-fold vs A2A, >48-fold vs A3
PBF-1129A2BAR--

Ki: Inhibitory constant, a measure of binding affinity. Lower values indicate higher affinity. -: Data not publicly available.

The exceptional potency of this compound, as indicated by its sub-nanomolar Ki value, suggests that it can effectively antagonize the A2B receptor at very low concentrations. Furthermore, its high selectivity is crucial for minimizing off-target effects and ensuring that its biological activity is mediated primarily through the intended receptor.

Pharmacokinetic Properties: An Area for Further Investigation

Despite its impressive in-vitro profile, there is a significant lack of publicly available in-vivo pharmacokinetic data for this compound. Key parameters such as half-life, bioavailability, clearance, and distribution volume have not been reported in the reviewed literature. This absence of data makes it challenging to predict its behavior and efficacy in living organisms.

In contrast, some pharmacokinetic data are available for other A2BAR antagonists, providing a benchmark for what would be required for the preclinical and clinical development of this compound.

Table 2: Comparison of Available Pharmacokinetic Properties of A2BAR Antagonists

CompoundParameterSpeciesValueReference
This compound Half-life, Bioavailability-Data Not Available
CVT-6883Half-lifeRat4 hours
Oral BioavailabilityRat>35%
PBF-1129Half-lifeHuman>10 hours (moderate)

-: Data not publicly available.

The data for CVT-6883 in rats suggests reasonable oral bioavailability and a moderate half-life, supporting its progression into clinical trials. Similarly, the reported half-life for PBF-1129 in humans indicates the potential for sustained therapeutic concentrations. The absence of such data for this compound is a critical gap that needs to be addressed to evaluate its potential as a drug candidate.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action of this compound and the methods used to characterize it, the following diagrams illustrate the A2B adenosine receptor signaling pathway and a general experimental workflow for evaluating A2BAR antagonists.

A2B_Signaling_Pathway Adenosine Adenosine A2BAR A2B Receptor Adenosine->A2BAR Activates Gs Gαs A2BAR->Gs Gq Gαq A2BAR->Gq AC Adenylyl Cyclase Gs->AC Stimulates PLC Phospholipase C Gq->PLC Stimulates cAMP cAMP AC->cAMP Produces IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PKA PKA cAMP->PKA Activates Downstream Downstream Cellular Responses (e.g., Gene Transcription, Cytokine Release) PKA->Downstream Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC DAG->PKC Activates Ca2->Downstream PKC->Downstream PSB1901 This compound (Antagonist) PSB1901->A2BAR Blocks

Caption: A2B Adenosine Receptor Signaling Pathway.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_preclinical Preclinical Evaluation Synthesis Compound Synthesis (e.g., this compound) Binding Radioligand Binding Assays (Determine Ki) Synthesis->Binding Functional Functional Assays (e.g., cAMP accumulation) (Determine KB/IC50) Binding->Functional Selectivity Selectivity Profiling (vs. other receptors) Functional->Selectivity PK Pharmacokinetic Studies (in animal models) (t1/2, F, CL) Selectivity->PK PD In Vivo Pharmacodynamic Studies (Target engagement, efficacy) PK->PD Tox Toxicology Studies PD->Tox

Caption: General Experimental Workflow for A2BAR Antagonist Evaluation.

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. While specific protocols for this compound are detailed in its primary publication, the following provides a general overview of the methodologies commonly employed in the characterization of A2BAR antagonists.

Radioligand Binding Assays

These assays are used to determine the binding affinity (Ki) of a compound for its target receptor.

  • Membrane Preparation: Membranes from cells stably expressing the human A2B adenosine receptor are prepared.

  • Incubation: The membranes are incubated with a radiolabeled ligand (e.g., [3H]PSB-603) and varying concentrations of the test compound (e.g., this compound).

  • Separation: Bound and free radioligand are separated by rapid filtration.

  • Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 (the concentration of the compound that inhibits 50% of the specific binding of the radioligand), which is then used to calculate the Ki value.

cAMP Accumulation Assays

These functional assays measure the ability of an antagonist to block the agonist-induced production of cyclic AMP (cAMP), a second messenger in the A2BAR signaling pathway.

  • Cell Culture: Cells expressing the A2B receptor are cultured in appropriate media.

  • Pre-incubation: Cells are pre-incubated with the antagonist (e.g., this compound) at various concentrations.

  • Stimulation: An A2B receptor agonist (e.g., NECA) is added to stimulate cAMP production.

  • Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are measured using a suitable assay kit (e.g., HTRF, ELISA).

  • Data Analysis: The data are analyzed to determine the concentration-response curve and the functional inhibitory constant (KB) or IC50 of the antagonist.

Conclusion and Future Directions

This compound is an exceptionally potent and selective A2B adenosine receptor antagonist in in-vitro assays, making it a highly valuable research tool. However, the lack of publicly available in-vivo pharmacokinetic and pharmacodynamic data represents a significant hurdle in assessing its potential as a therapeutic agent. For this compound to advance in the drug development pipeline, comprehensive preclinical studies are required to characterize its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its in-vivo efficacy and safety profile.

Researchers considering the use of this compound in in-vivo models should be aware of this data gap and may need to conduct preliminary pharmacokinetic studies to determine appropriate dosing regimens. The comparison with other A2BAR antagonists like CVT-6883 and PBF-1129, for which more in-vivo data is available, highlights the critical need for further investigation into the preclinical properties of this compound. Future research should focus on bridging this gap to fully unlock the therapeutic potential of this promising compound.

References

Comparative Analysis of PSB-1901's Effect on Cancer Cell Types: A Target-Based Perspective

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the potential anti-cancer effects of the A2B adenosine receptor antagonist, PSB-1901. This document provides a comparative analysis based on the known roles of its target, the A2B adenosine receptor (A2BAR), in various cancers and the effects of other A2BAR antagonists, due to the current absence of published experimental data specifically for this compound on cancer cell lines.

Introduction

This compound is a highly potent and selective antagonist of the A2B adenosine receptor (A2BAR), with picomolar affinity for the human receptor.[1][2] The A2BAR has emerged as a promising therapeutic target in oncology due to its overexpression in various tumor tissues compared to normal tissues and its role in promoting tumor cell proliferation, angiogenesis, metastasis, and immune suppression.[1][3][4] While direct experimental data on the effects of this compound on different cancer cell types are not yet publicly available, this guide provides a comparative analysis based on the established roles of A2BAR and the observed effects of other selective A2BAR antagonists in preclinical cancer models.

The A2B Adenosine Receptor in Cancer

The tumor microenvironment is often characterized by high levels of adenosine, which, through binding to its receptors, can create an immunosuppressive shield and promote tumor growth. The A2BAR, in particular, has been implicated in the progression of several cancers:

  • Breast Cancer: High A2BAR expression is associated with a worse prognosis in triple-negative breast cancer (TNBC).[1] Activation of A2BAR can stimulate the proliferation and migration of breast cancer cells.[1]

  • Prostate Cancer: Several human prostate cancer cell lines, including PC-3, exhibit high levels of A2BAR expression.[1][5] A2BAR activation in these cells promotes proliferation and reduces apoptosis.[1][5]

  • Colon Cancer: A2BAR is overexpressed in colon cancer cells, and its activation can contribute to cell proliferation.[1][5]

  • Lung Cancer: A2BAR expression has been demonstrated in human lung epithelial cells, and its signaling may play a role in lung cancer progression.[1]

  • Glioblastoma: Upregulation of A2BAR in glioblastoma cells is linked to increased proliferation, angiogenesis, and invasiveness.[1]

  • Bladder Cancer: High A2BAR expression has been associated with a poorer prognosis in bladder urothelial carcinoma.[1]

  • Melanoma: A2BAR activation can enhance tumor growth and metastasis in melanoma models.[1]

Comparative Effects of A2BAR Antagonists on Cancer Cell Lines (Data for compounds other than this compound)

While specific data for this compound is pending, studies on other selective A2BAR antagonists provide insights into its potential anti-cancer activities. The following table summarizes the observed effects of these related compounds on various cancer cell lines.

CompoundCancer Cell TypeCell Line(s)Observed EffectsReference(s)
PSB-603 Prostate CancerPC-3Decreased cell proliferation[1][5]
Colon CancerNot specifiedDecreased cell proliferation[1][5]
PSB-1115 MelanomaCD73+ melanoma cellsDecreased tumor metastasis, delayed tumor growth[1]
Breast CancerMammary carcinoma cellsDecreased tumor metastasis[1]
ATL801 Bladder CancerMB49Inhibited tumor growth[3]
Breast Cancer4T1Inhibited tumor growth[3]
GS-6201 Breast CancerMDA-MB-231Blocked A2BAR-mediated proliferation and migration[1]

Signaling Pathways and Experimental Workflows

The anti-cancer effects of A2BAR antagonists are mediated through the inhibition of downstream signaling pathways that control cell proliferation, survival, and migration.

A2BAR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus A2BAR A2BAR G_protein Gαs/Gαq A2BAR->G_protein Activates AC Adenylyl Cyclase G_protein->AC PLC Phospholipase C G_protein->PLC cAMP cAMP AC->cAMP IP3_DAG IP3 / DAG PLC->IP3_DAG PKA PKA cAMP->PKA CREB CREB PKA->CREB PKC PKC IP3_DAG->PKC ERK ERK PKC->ERK ERK->CREB Gene_Expression Gene Expression (Proliferation, Angiogenesis, Metastasis, Immune Suppression) CREB->Gene_Expression Adenosine Adenosine Adenosine->A2BAR Activates PSB1901 This compound PSB1901->A2BAR Inhibits

Caption: A2BAR Signaling Pathway and Point of Inhibition by this compound.

To evaluate the efficacy of this compound, a series of in vitro experiments would be conducted.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays In Vitro Assays cluster_analysis Data Analysis Cancer_Cells Cancer Cell Lines (e.g., MDA-MB-231, PC-3, HT-29) PSB1901_Treatment Treat with this compound (Dose-response) Cancer_Cells->PSB1901_Treatment Viability_Assay Cell Viability Assay (e.g., MTT, MTS) PSB1901_Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI staining) PSB1901_Treatment->Apoptosis_Assay Migration_Assay Cell Migration/Invasion Assay (e.g., Transwell assay) PSB1901_Treatment->Migration_Assay IC50 Determine IC50 Viability_Assay->IC50 Apoptosis_Rate Quantify Apoptosis Rate Apoptosis_Assay->Apoptosis_Rate Migration_Inhibition Measure Inhibition of Migration Migration_Assay->Migration_Inhibition

Caption: General Experimental Workflow for Evaluating this compound's Anti-Cancer Effects.

Detailed Experimental Protocols

The following are standard protocols that would be employed to assess the anti-cancer effects of this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is indicative of cell viability.

  • Cell Seeding: Plate cancer cells (e.g., MDA-MB-231, PC-3, HT-29) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at its IC50 concentration for 24 or 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash them twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V-negative and PI-negative cells are considered viable.

    • Annexin V-positive and PI-negative cells are in early apoptosis.

    • Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.

Conclusion

This compound, as a potent and selective A2B adenosine receptor antagonist, holds significant promise as a potential therapeutic agent for a variety of cancers. Based on the known roles of its target and the effects of similar compounds, it is anticipated that this compound could inhibit cancer cell proliferation, induce apoptosis, and reduce metastasis. However, direct experimental evidence is required to confirm these effects and to perform a detailed comparative analysis across different cancer cell types. The experimental protocols outlined in this guide provide a framework for the necessary future investigations into the anti-cancer properties of this compound.

References

Safety Operating Guide

Navigating the Safe Disposal of PSB-1901: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive overview of the essential procedures for the safe disposal of PSB-1901, a potent A2B adenosine receptor (A2BAR) antagonist. Due to the absence of a publicly available, specific Safety Data Sheet (SDS) detailing the disposal of this compound, this document outlines a generalized, safety-first approach based on standard laboratory practices for research-grade chemicals.

Essential Safety and Handling Information

Before proceeding with disposal, it is crucial to understand the known properties and handling requirements of this compound. Adherence to these guidelines will minimize risks during handling and storage.

Chemical and Physical Properties

PropertyValue
Molecular Formula C₂₄H₂₅BrN₆O₄S[1]
Molecular Weight 573.47 g/mol [1]
CAS Number 2332835-02-4[1]
Purity >98% (by HPLC)[1]
Solubility Soluble in DMSO[1]

Storage and Stability

Proper storage is critical to maintaining the integrity of this compound and ensuring safety within the laboratory.

ConditionDuration
Powder (Short Term) 0°C[1]
Powder (Long Term) -20°C (desiccated)[1]
Stock Solution -80°C for up to 6 months; -20°C for up to 1 month[2]

Step-by-Step Disposal Protocol

The following protocol provides a generalized workflow for the disposal of this compound. This procedure should be adapted to comply with local, state, and federal regulations, as well as the specific guidelines of your institution's Environmental Health and Safety (EHS) department.

1. Personal Protective Equipment (PPE) Assessment:

  • Before handling this compound, ensure you are wearing appropriate PPE, including but not limited to:

    • Chemical-resistant gloves (e.g., nitrile)

    • Safety goggles or a face shield

    • A lab coat

2. Waste Segregation and Collection:

  • Solid Waste: Collect any solid this compound, contaminated consumables (e.g., weighing paper, pipette tips), and empty vials in a designated, clearly labeled hazardous waste container. The label should include the chemical name ("this compound"), the primary hazard class (to be determined by your institution's EHS), and the date of accumulation.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Avoid mixing with other incompatible waste streams. The label should specify the chemical name, solvent(s), and approximate concentration.

3. Consultation and Documentation:

  • Consult your institution's EHS department: This is a critical step. Your EHS officer will provide specific guidance on the proper disposal procedures for this category of chemical and will be aware of the regulatory requirements in your jurisdiction.

  • Complete a hazardous waste pickup request form: Fill out all necessary documentation as required by your institution for the collection of chemical waste.

4. Temporary Storage of Waste:

  • Store the sealed and labeled hazardous waste containers in a designated, secure, and well-ventilated satellite accumulation area until they are collected by a licensed hazardous waste disposal contractor.

5. Professional Disposal:

  • The final disposal of this compound waste must be conducted by a licensed and certified hazardous waste disposal company. This ensures that the chemical is managed in an environmentally responsible and compliant manner.

Logical Workflow for Chemical Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of a research chemical like this compound.

This compound Disposal Workflow start Start: Need to Dispose of this compound ppe Step 1: Don Appropriate Personal Protective Equipment (PPE) start->ppe waste_type Step 2: Identify Waste Type ppe->waste_type solid_waste Collect in Labeled Solid Hazardous Waste Container waste_type->solid_waste Solid or Contaminated Consumables liquid_waste Collect in Labeled Liquid Hazardous Waste Container waste_type->liquid_waste Liquid Solution consult_ehs Step 3: Consult Institutional Environmental Health & Safety (EHS) solid_waste->consult_ehs liquid_waste->consult_ehs documentation Step 4: Complete Hazardous Waste Pickup Documentation consult_ehs->documentation storage Step 5: Store Waste in Designated Satellite Accumulation Area documentation->storage pickup Step 6: Arrange for Pickup by Licensed Waste Disposal Contractor storage->pickup end End: Proper Disposal Complete pickup->end

This compound Disposal Workflow Diagram

By adhering to these procedures and consulting with institutional safety professionals, researchers can ensure the safe and compliant disposal of this compound, thereby fostering a secure and responsible laboratory environment.

References

Essential Safety and Handling Guidance for PSB-1901

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for PSB-1901 was not found in the public domain. The following guidance is based on general laboratory safety protocols for handling potent, powdered chemical compounds. Researchers must perform a site-specific and activity-specific risk assessment before handling this substance and consult with their institution's Environmental Health and Safety (EHS) department.

This compound is identified as a potent A2B adenosine receptor (A2BAR) antagonist and is supplied as a powder.[1][2] Due to its high potency, careful handling is required to avoid exposure.

Personal Protective Equipment (PPE)

Based on general laboratory safety standards for handling potent chemical compounds, the following personal protective equipment is recommended.[3][4][5][6]

PPE CategoryItemSpecificationPurpose
Eye and Face Protection Safety Glasses with Side Shields or Chemical Splash GogglesANSI Z87.1 compliantProtects eyes from airborne particles and splashes.
Face ShieldWorn over primary eye protectionRecommended when there is a significant risk of splashes.
Hand Protection Chemical-Resistant GlovesNitrile or other appropriate material based on solvent usedPrevents skin contact with the compound.
Body Protection Laboratory CoatStandardProtects skin and personal clothing from contamination.
Respiratory Protection N95 Respirator or higherNIOSH-approvedRecommended when handling the powder outside of a containment system to prevent inhalation.
Foot Protection Closed-toe ShoesProtects feet from spills and falling objects.[3]

Standard Operating Procedures

Handling this compound
  • Preparation and Engineering Controls:

    • Perform all manipulations of powdered this compound within a certified chemical fume hood or other ventilated enclosure to minimize inhalation risk.

    • Ensure a safety shower and eyewash station are readily accessible.

    • Prepare all necessary materials and equipment before starting work to minimize movement and potential for spills.

  • Weighing and Reconstitution:

    • When weighing the powdered compound, use an analytical balance inside a fume hood or a balance enclosure.

    • Use appropriate tools (e.g., spatulas) to handle the powder.

    • To reconstitute, add the solvent slowly to the vial containing the this compound powder to avoid aerosolization. This compound is soluble in DMSO.[2]

  • General Handling:

    • Avoid direct contact with the skin, eyes, and clothing.

    • Do not eat, drink, or smoke in the laboratory.

    • Wash hands thoroughly after handling the compound, even if gloves were worn.[7]

Disposal Plan

All waste generated from handling this compound should be considered hazardous waste unless otherwise determined by a formal hazard assessment.

  • Solid Waste:

    • Contaminated consumables such as gloves, pipette tips, and empty vials should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste:

    • Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container.

    • Do not dispose of liquid waste containing this compound down the drain.

  • Disposal Compliance:

    • All waste must be disposed of in accordance with local, state, and federal regulations.[8] Consult your institution's EHS department for specific disposal procedures.

Visual Workflow Guides

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup A Don PPE B Prepare Fume Hood A->B C Gather Materials B->C D Weigh this compound C->D E Reconstitute in Solvent D->E F Perform Experiment E->F G Decontaminate Work Area F->G H Doff PPE G->H I Wash Hands H->I

Caption: Workflow for handling this compound.

Disposal_Workflow cluster_waste_collection Waste Collection cluster_waste_storage Waste Storage cluster_waste_disposal Final Disposal A Collect Solid Waste (Gloves, Vials, etc.) C Seal in Labeled Hazardous Waste Container A->C B Collect Liquid Waste (Solutions) B->C D Store in Designated Secondary Containment Area C->D E Arrange for Pickup by EHS or Licensed Contractor D->E

Caption: Disposal plan for this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.